2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-11-7-4-2-1-3-6(7)10-9(11)14/h1-4H,5H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKXFIEBXHNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445680 | |
| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104189-85-7 | |
| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid basic properties
An In-depth Technical Guide to the Physicochemical and Basic Properties of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of this compound (CAS: 104189-85-7), a heterocyclic compound featuring the medicinally significant benzimidazolone scaffold. This document delves into the core physicochemical characteristics, with a particular focus on its acid-base properties, which are crucial for its application in drug development and biochemical research. We present its structural attributes, empirical data, and a theoretical framework for understanding its amphoteric nature. Furthermore, this guide includes detailed, field-proven experimental protocols for its synthesis and the potentiometric determination of its dissociation constants (pKa), designed to ensure scientific rigor and reproducibility. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a versatile chemical intermediate or a lead compound candidate.
Introduction: The Benzimidazolone Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The benzimidazolone (2-oxo-benzimidazole) core, in particular, is a structural isostere of natural purines, allowing it to engage with biopolymers and enzymatic systems effectively.[1]
The subject of this guide, this compound, integrates this potent scaffold with a carboxylic acid moiety. This functional "handle" significantly enhances its utility, providing a reactive site for further chemical modification—such as the formation of amides or esters—to modulate pharmacokinetic and pharmacodynamic properties. Understanding the fundamental properties of this molecule is the first step in unlocking its full potential in research and development.
Caption: Chemical Structure of the title compound.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is essential for designing experiments, formulating solutions, and predicting its behavior in biological systems. The key identifiers and experimentally determined properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | PubChem[5] |
| CAS Number | 104189-85-7 | American Elements, PubChem[5][6] |
| Molecular Formula | C₉H₈N₂O₃ | American Elements, PubChem[5][6] |
| Molecular Weight | 192.17 g/mol | American Elements, PubChem[5][6] |
| Appearance | Powder | American Elements[6] |
| Melting Point | 237 °C | Biosynth[7] |
| Solubility | Generally soluble in aqueous alkali and dilute acids | General knowledge on benzimidazoles[8] |
Analysis of Acid-Base Properties: An Amphoteric Molecule
A common misconception is to classify a molecule as strictly "acidic" or "basic." this compound is, in fact, amphoteric, possessing both acidic and basic functional groups. This dual character governs its solubility, ionization state at physiological pH, and potential for ionic interactions with biological macromolecules.
Acidic Character
The primary acidic center is the carboxylic acid group (-COOH) . Upon deprotonation, it forms a resonance-stabilized carboxylate anion (-COO⁻), a characteristic feature of carboxylic acids. The pKa of this group is expected to be in the typical range for acetic acid derivatives.
Basic Character
Benzimidazoles are generally considered weakly basic.[8][9] In this molecule, the most probable site for protonation is the lone pair of electrons on the nitrogen atom at position 3 (N3) of the benzimidazole ring. However, several structural features diminish this basicity:
-
Amide/Lactam System: The N3 nitrogen is adjacent to a carbonyl group, forming a lactam (a cyclic amide). The lone pair on this nitrogen is delocalized by resonance with the carbonyl oxygen, significantly reducing its availability to accept a proton.
-
Aromatic System: The entire benzimidazole ring is aromatic, and the nitrogen lone pairs participate in the π-electron system, further reducing their basicity compared to simple aliphatic amines.
Therefore, while the molecule possesses a potential basic center, it is expected to be very weakly basic. The dominant characteristic in most aqueous systems will be its acidity, conferred by the carboxylic acid group.
Caption: Acid-base equilibria of the amphoteric title compound.
Experimental Protocols for Characterization
To ensure scientific integrity, all theoretical claims must be backed by robust experimental data. The following protocols are designed as self-validating systems for the synthesis and characterization of the title compound's acid-base properties.
Protocol: Synthesis via N-Alkylation
Causality: This protocol employs a standard and reliable method for forming N-C bonds in heterocyclic systems. 1,3-dihydro-2H-benzimidazol-2-one is deprotonated by a base to form a nucleophilic anion, which then attacks the electrophilic carbon of ethyl bromoacetate in a classic Sₙ2 reaction. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Methodology:
-
Step 1: N-Alkylation.
-
To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.
-
-
Step 2: Work-up and Isolation of Ester Intermediate.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Step 3: Saponification (Ester Hydrolysis).
-
Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Step 4: Final Product Isolation.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol: Determination of pKa by Potentiometric Titration
Trustworthiness: This protocol is a gold-standard method for pKa determination. Its self-validating nature comes from the precise calibration of the pH meter with multiple standard buffers and the use of a standardized titrant, ensuring the accuracy of both pH and volume measurements, which are the two critical variables.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation:
-
Prepare a ~0.01 M solution of the compound in deionized water. A co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal and consistent.
-
Prepare and standardize ~0.1 M solutions of NaOH and HCl.
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
-
Titration (Acidic pKa):
-
Place a known volume (e.g., 50.0 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL) using a burette or autotitrator.
-
Record the pH after each addition, allowing the reading to stabilize. Continue well past the expected equivalence point.
-
-
Titration (Basic pKa):
-
Using a fresh sample of the analyte solution, repeat the titration process using the standardized HCl solution to determine the pKa of the conjugate acid (pKaH).
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Alternatively, use a Gran plot for a more precise determination of the equivalence point.
-
Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pKa values.
-
Potential Applications in Research and Development
The dual functionality of this compound makes it a valuable building block.
-
Drug Discovery: The carboxylic acid can be coupled with various amines to create a library of amide derivatives, exploring structure-activity relationships (SAR).
-
Linker Chemistry: It can serve as a linker molecule to conjugate the benzimidazolone scaffold to other pharmacophores, proteins, or labeling agents.
-
Material Science: The rigid, aromatic core and reactive handle make it a candidate for incorporation into novel polymers or functional materials.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
References
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This compound. AMERICAN ELEMENTS. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. [Link]
-
Synthesis and evaluation of a benzimidazole acetic acid derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. [Link]
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]
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Benzimidazoles: A Medicinally Important Scaffolds. Journal of Current Pharma Research. [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SCIELO. [Link]
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An In-Depth Technical Guide to (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid: Structure, Synthesis, and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical entity (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization.
Introduction and Chemical Identity
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anti-inflammatory activities.[1] The presence of the acetic acid moiety attached to the benzimidazolone core introduces a carboxylic acid functional group, which can significantly influence the molecule's polarity, solubility, and potential for biological interactions.
Table 1: Chemical and Physical Properties of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | PubChem[2] |
| CAS Number | 104189-85-7 | PubChem[2] |
| Molecular Formula | C₉H₈N₂O₃ | American Elements[3] |
| Molecular Weight | 192.17 g/mol | American Elements[3] |
| Appearance | Powder | American Elements[3] |
| SMILES | C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | PubChem[2] |
Chemical Structure and Properties
The chemical structure of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid consists of a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazol-2-one ring. The acetic acid group is attached at the N1 position of the imidazole ring.
Caption: 2D representation of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.
Synthesis Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from o-phenylenediamine, or a one-step N-alkylation of commercially available 1,3-dihydro-2H-benzimidazol-2-one.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous reactions and should be optimized for safety and yield.
Step 1: Synthesis of tert-Butyl (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate
-
To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the suspension for 30 minutes.
-
Add tert-butyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude intermediate ester.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis to (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
-
Suspend the tert-butyl (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol) and concentrated hydrochloric acid.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.[6]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the solid with a small amount of cold water and then a non-polar organic solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the product under vacuum to obtain (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.
Self-Validation: The identity and purity of the synthesized compound at each step must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring (typically in the range of δ 7.0-7.5 ppm), a singlet for the methylene protons of the acetic acid group (likely around δ 4.5-5.0 ppm), and a broad singlet for the N-H proton of the imidazole ring (which may be solvent-dependent and could appear downfield). The carboxylic acid proton will also present as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the urea moiety (around 155-160 ppm), the carboxylic acid carbonyl (around 170-175 ppm), the methylene carbon (around 45-50 ppm), and distinct signals for the aromatic carbons.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the urea (around 1650-1700 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).[3][6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (192.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.
Potential Applications and Biological Activity
The benzimidazole nucleus is a well-established pharmacophore. Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have been investigated for a range of biological activities, including as 5-HT₃ and 5-HT₄ receptor antagonists and partial agonists.[3][10] The introduction of a carboxylic acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its interaction with biological targets or improving its solubility and bioavailability.
While no specific biological studies on (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid have been reported in the reviewed literature, its structural similarity to other biologically active benzimidazoles suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide has provided an overview of its chemical structure, properties, a proposed synthetic route, and predicted characterization data. The availability of a validated experimental protocol and comprehensive spectroscopic and biological data would be of significant value to the scientific community.
References
[3] Turan-Zitouni, G., et al. (2002). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. European Journal of Medicinal Chemistry, 37(8), 671-677. Available at: [Link] [2] PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link] [7] SpectraBase. 1H-benzimidazole-1-acetic acid, 2-phenyl-. Wiley-VCH GmbH. Available at: [Link] [11] El-Sattar, A. A. (2012). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available at: [Link] [4] Bouida, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5369. Available at: [Link] [12] Kaddour, H., et al. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds, 53(1), 1-18. Available at: [Link] [5] Al-Hourani, B. J. (2011). Methods for Synthesizing Benzimidazole Carboxylic Acids. Journal of the Saudi Chemical Society, 15(3), 277-282. Available at: [Link] [6] de la Cruz, R., et al. (2017). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 22(10), 1686. Available at: [Link] [13] American Elements. (2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid). Available at: [Link] [8] Ben-Aazza, S., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 259-262. Available at: [Link] [14] An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Available at: [Link] [15] Wang, C., et al. (2011). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Green Chemistry, 13(12), 3299-3302. Available at: [Link] [9] Jayaprakash, V., et al. (2021). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Journal of Molecular Structure, 1244, 130939. Available at: [Link] [1] Alam, M. A. (2016). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. International Journal of Pharmaceutical and Clinical Research, 8(10), 1435-1442. Available at: [Link] [16] Garcia-Baez, E. V., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5183. Available at: [Link] [10] Turan-Zitouni, G., et al. (2004). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Archiv der Pharmazie, 337(9), 503-510. Available at: [Link]
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An In-depth Technical Guide to 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 104189-85-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. This document delves into its synthesis, physicochemical properties, and potential as a scaffold in medicinal chemistry, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatile pharmacological profile stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing for effective binding to a wide range of biological targets.[1] Derivatives of the benzimidazole core have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[3] This guide focuses on a specific derivative, this compound, exploring its chemical characteristics and its potential as a building block for novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 104189-85-7 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | [4] |
| SMILES | C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | [4] |
| Appearance | Powder | Commercial Suppliers |
| Storage Temperature | Room Temperature | Commercial Suppliers |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1,3-dihydro-2H-benzimidazol-2-one. This process involves an initial N-alkylation followed by ester hydrolysis.
Synthesis Pathway
The overall synthetic route is depicted below. The first step involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with ethyl chloroacetate to yield the intermediate, ethyl 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate. The subsequent step is the hydrolysis of this ester to the final carboxylic acid product.
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Spectroscopic Elucidation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: A Technical Guide
Introduction
Molecular Structure and Key Features
The structure of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid comprises a bicyclic benzimidazolone system linked to an acetic acid moiety at the N1 position. This arrangement presents several key features for spectroscopic investigation: an aromatic ring, a cyclic urea (lactam) functionality, a carboxylic acid group, and a methylene bridge.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol (Predicted)
A plausible protocol for acquiring NMR spectra would be as follows:
Figure 2: A typical workflow for NMR data acquisition and processing.
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic due to its ability to dissolve the polar carboxylic acid and the benzimidazolone moiety, and to allow for the observation of the exchangeable carboxylic acid and N-H protons.
¹H NMR Spectroscopy (Predicted Data and Interpretation)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~10.9 | Singlet | 1H | N-H |
| ~7.0-7.2 | Multiplet | 4H | Ar-H |
| ~4.5 | Singlet | 2H | -CH₂- |
-
Aromatic Protons (δ ~7.0-7.2 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region. Their specific chemical shifts and coupling patterns would depend on the electronic environment, but a general downfield appearance is anticipated due to the electron-withdrawing nature of the fused imidazolone ring.
-
Methylene Protons (δ ~4.5 ppm): The two protons of the methylene group adjacent to the nitrogen atom and the carboxylic acid are expected to be deshielded and appear as a singlet. The absence of adjacent protons leads to the singlet multiplicity.
-
N-H Proton (δ ~10.9 ppm): The proton on the N3-position of the benzimidazolone ring is expected to be a singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
-
Carboxylic Acid Proton (δ ~13.0 ppm): The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, which is characteristic of carboxylic acids and is concentration-dependent.
¹³C NMR Spectroscopy (Predicted Data and Interpretation)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based on data from analogous structures, the following chemical shifts are predicted.[1][2][3]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~155 | C=O (Lactam) |
| ~130-140 | Ar-C (Quaternary) |
| ~110-125 | Ar-CH |
| ~45 | -CH₂- |
-
Carbonyl Carbons (δ ~170 and ~155 ppm): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will appear at a more downfield shift (~170 ppm) compared to the lactam carbonyl of the benzimidazolone ring (~155 ppm).[4]
-
Aromatic Carbons (δ ~110-140 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons to which the imidazole ring is fused will be at the lower field end of this range, while the four protonated carbons will be at the higher field end.
-
Methylene Carbon (δ ~45 ppm): The carbon of the methylene group will appear in the aliphatic region, deshielded by the adjacent nitrogen and carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol (Predicted)
A common method for analyzing this type of compound would be Electrospray Ionization (ESI) mass spectrometry.
Figure 4: A simplified workflow for ATR-FTIR spectroscopy.
Data Interpretation (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the various functional groups. [5]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3200 | N-H stretch | Amide (Lactam) |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Amide (Lactam) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1200-1300 | C-N stretch | Amine/Amide |
| ~900-670 | C-H bend | Aromatic (out-of-plane) |
-
O-H Stretch (3300-2500 cm⁻¹): A very broad absorption band is expected in this region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid.
-
N-H Stretch (~3200 cm⁻¹): A sharper peak corresponding to the N-H stretch of the amide within the benzimidazolone ring should be visible.
-
C=O Stretches (~1720 and ~1680 cm⁻¹): Two distinct carbonyl absorption bands are anticipated. The carboxylic acid carbonyl will absorb at a higher frequency (~1720 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹), which has more single-bond character due to resonance.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By integrating data from chemical databases and drawing parallels with structurally similar molecules, a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra has been presented. The elucidated spectroscopic features are consistent with the proposed molecular structure, providing a valuable resource for researchers working with this compound and its derivatives. The methodologies and interpretations outlined herein serve as a robust framework for the structural characterization of novel benzimidazolone-based compounds.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the vibrational characteristics of this molecule for identification, purity assessment, and structural elucidation.
Introduction: The Molecule and the Method
This compound, with the chemical formula C₉H₈N₂O₃, is a heterocyclic compound featuring a benzimidazolone core N-substituted with an acetic acid moiety[1]. The benzimidazole ring system is a crucial pharmacophore found in numerous medicinally important compounds[2][3]. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of specific functional groups, FTIR spectroscopy allows for robust structural confirmation and quality control of synthesized compounds[4].
This document will first deconstruct the molecule to predict its theoretical IR absorption profile. It will then present a detailed, field-proven protocol for acquiring a high-quality spectrum. Finally, it will provide an in-depth interpretation of the expected spectral features, explaining the causality behind the position, intensity, and shape of key absorption bands.
Structural Analysis and Predicted Vibrational Modes
A rigorous interpretation of an IR spectrum begins with a thorough analysis of the molecule's structure. The target molecule contains several key functional groups, each with distinct vibrational signatures.
Caption: Molecular structure with key functional groups highlighted.
The primary IR-active groups are:
-
Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic bands in an IR spectrum. The O-H stretching vibration is typically very broad and intense due to strong intermolecular hydrogen bonding, which causes the molecules to form dimers in the solid state[5][6][7][8]. The carbonyl (C=O) stretch is also very strong and its position is sensitive to dimerization[5].
-
Cyclic Amide (Benzimidazolone Ring): The ring contains a cyclic urea moiety (-NH-CO-N-). This will exhibit a characteristic N-H stretch and a strong amide I band (primarily C=O stretch)[9][10]. The position of the amide C=O stretch is influenced by ring strain and hydrogen bonding[10].
-
Aromatic Ring: The benzene ring will produce sharp peaks corresponding to C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range are diagnostic of the substitution pattern[11].
-
Aliphatic C-H Bonds: The methylene group (-CH₂-) of the acetic acid side chain will show C-H stretching vibrations just below 3000 cm⁻¹.
Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet Method
To obtain a high-fidelity transmission spectrum suitable for library matching and detailed structural analysis, the Potassium Bromide (KBr) pellet technique is the method of choice[12][13]. While Attenuated Total Reflectance (ATR) is faster, the KBr method often provides superior sensitivity and a "classic" transmission spectrum with a flatter baseline[12][14].
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Grinding and Mixing:
-
Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1%[16].
-
Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering effects (Christiansen scattering)[16].
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the collar of a pellet press die.
-
Assemble the die and connect it to a vacuum pump to degas the powder for several minutes. This removes trapped air and moisture, which can lead to cloudy or fractured pellets[13].
-
Apply pressure using a hydraulic press, typically 7-8 tons, for several minutes.
-
-
Data Acquisition:
-
Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum using an empty sample holder or a blank KBr pellet to correct for atmospheric H₂O and CO₂, as well as any instrumental artifacts[15].
-
Acquire the sample spectrum. A typical setting would be a resolution of 4 cm⁻¹ with an accumulation of 32 scans over the range of 4000-400 cm⁻¹.
-
Caption: Workflow for KBr pellet preparation and FTIR analysis.
Interpretation of the Predicted IR Spectrum
The solid-state IR spectrum of this molecule is dominated by features arising from its multiple polar functional groups and the extensive hydrogen bonding network they create.
The High-Frequency Region (4000-2500 cm⁻¹)
This region is characterized by X-H stretching vibrations.
-
O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹[5][7]. This breadth is the classic signature of the O-H stretch involved in the strong hydrogen-bonded dimers characteristic of carboxylic acids in the solid state[6][8][17].
-
N-H Stretch (Amide): A medium-intensity, moderately sharp peak is expected between 3200-3100 cm⁻¹. This absorption is due to the N-H stretching of the benzimidazolone ring. Its position is lower than a free N-H due to intermolecular hydrogen bonding[9][10].
-
Aromatic C-H Stretch: Sharp, weaker peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch: Weaker, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), arising from the symmetric and asymmetric stretching of the -CH₂- group. These peaks will be superimposed on the broad O-H absorption.
The Carbonyl Region (1800-1600 cm⁻¹)
This region is critical for identifying the two distinct carbonyl groups.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected in the range of 1725-1700 cm⁻¹[18]. The dimerization through hydrogen bonding lowers the frequency from the ~1760 cm⁻¹ value seen in monomeric acids[5].
-
C=O Stretch (Amide I Band): Another very strong absorption should appear between 1690-1650 cm⁻¹[10]. This is the "Amide I" band of the cyclic urea system. The two strong carbonyl peaks are a key diagnostic feature for this molecule.
Caption: Hydrogen bonding leads to carboxylic acid dimerization.
The Fingerprint Region (1600-400 cm⁻¹)
This region contains a wealth of complex, overlapping bands from bending vibrations and skeletal modes.
-
Aromatic C=C Stretches: Medium to strong, sharp peaks will appear in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring skeletal vibrations.
-
N-H Bending (Amide II Band): A medium to strong band around 1550-1510 cm⁻¹ is expected, corresponding to the N-H in-plane bending coupled with C-N stretching[9].
-
C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid, coupled with O-H in-plane bending, typically produces a broad, strong band around 1300-1200 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-650 cm⁻¹ range. The specific pattern can help confirm the 1,2-disubstitution pattern on the benzene ring[11].
Summary of Predicted Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid Dimer |
| 3200 - 3100 | Medium, Sharp | N-H Stretch (H-bonded) | Cyclic Amide (Benzimidazolone) |
| 3100 - 3000 | Weak-Medium, Sharp | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | Weak, Sharp | C-H Asymm. & Symm. Stretch | Aliphatic -CH₂- |
| 1725 - 1700 | Very Strong, Sharp | C=O Stretch (H-bonded) | Carboxylic Acid Dimer |
| 1690 - 1650 | Very Strong, Sharp | C=O Stretch (Amide I) | Cyclic Amide (Benzimidazolone) |
| 1600 - 1450 | Medium-Strong, Sharp | C=C Ring Stretches | Aromatic Ring |
| 1550 - 1510 | Medium-Strong | N-H Bend (Amide II) | Cyclic Amide (Benzimidazolone) |
| 1300 - 1200 | Strong, Broad | C-O Stretch / O-H Bend | Carboxylic Acid |
| 900 - 650 | Medium, Sharp | C-H Out-of-Plane Bend | Aromatic Ring |
Conclusion
The infrared spectrum of this compound is rich with diagnostic information. The key identifying features are the exceptionally broad O-H stretch from the carboxylic acid dimer, two distinct and strong carbonyl absorptions (one for the acid, one for the cyclic amide), and the characteristic peaks of the aromatic system. By following the detailed experimental protocol and using the spectral interpretation guide provided, researchers can confidently verify the identity and structural integrity of this compound, ensuring the quality and reliability of their scientific endeavors.
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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Journal of the Chemical Society. (1958). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. [Link]
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Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
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ScienceDirect. (1956). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
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MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
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American Elements. (n.d.). This compound. [Link]
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Oriental Journal of Chemistry. (2015). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]
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Sci-Hub. (1967). Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids. [Link]
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ACS Omega. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. [Link]
- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
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PubMed. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. [Link]
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An In-depth Technical Guide to the Solubility of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The determination of a compound's solubility is a critical, foundational step in the entire lifecycle of pharmaceutical development, from early-stage discovery to final formulation. This guide provides an in-depth examination of the solubility characteristics of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound of significant interest. While specific quantitative solubility data for this molecule in a broad range of organic solvents is not extensively published, this document serves as a comprehensive manual outlining the theoretical underpinnings of solubility, robust experimental methodologies for its determination, and an expert analysis of its anticipated behavior based on its molecular structure. By synthesizing theoretical principles with practical, field-proven protocols, this guide equips researchers with the necessary tools to accurately measure, interpret, and apply the solubility data of this compound and other active pharmaceutical ingredients (APIs).
Introduction: The Subject Compound
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a derivative of benzimidazole, a bicyclic compound composed of a fused benzene and imidazole ring.[1] This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of the acetic acid side chain and the oxo group introduces key functionalities that dictate the molecule's physicochemical properties, including its solubility.
1.1 Chemical Identity and Structure
-
IUPAC Name: 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid[2]
-
Molecular Formula: C₉H₈N₂O₃[2]
-
Molecular Weight: 192.17 g/mol [2]
-
CAS Number: 104189-85-7[2]
The structure combines a relatively nonpolar aromatic benzimidazole core with highly polar functional groups: a carboxylic acid (pKa-determining, hydrogen bond donor/acceptor) and a cyclic amide (lactam) moiety (hydrogen bond donor/acceptor). This amphiphilic nature suggests a complex solubility profile, with potential for dissolution in both polar and some nonpolar solvent systems.
1.2 Significance in Drug Development
Solubility is a gatekeeper for bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. For derivatives of benzimidazole, which are often explored for roles as CGRP receptor antagonists in the treatment of migraines, understanding solubility is paramount for developing effective oral or parenteral dosage forms.[3] Poor solubility can lead to failed clinical trials, necessitating extensive and costly formulation workarounds. Therefore, a precise understanding of the solubility of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is not merely an academic exercise but a crucial step in its potential journey from a lab curiosity to a therapeutic agent.
The Theoretical Framework of Solubility
The principle of "like dissolves like" is a useful heuristic, but a deeper, more quantitative understanding is required for scientific applications. Solubility is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG), which incorporates enthalpy (ΔH) and entropy (ΔS) of solution. A negative ΔG indicates a spontaneous dissolution process.
2.1 Key Intermolecular Interactions
The dissolution process can be visualized as a three-step cycle:
-
Solute-Solute Separation: Energy is required to overcome the lattice energy of the solid compound. For our target molecule, this involves disrupting hydrogen bonds (N-H---O=C) and π-stacking interactions of the aromatic rings.
-
Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solvent-Solute Interaction: Energy is released when the solute molecule is solvated.
Dissolution occurs when the energy released in Step 3 is sufficient to overcome the energy required for Steps 1 and 2. The specific interactions at play include:
-
Dispersion Forces (van der Waals): Weak, non-specific attractions present in all molecules.
-
Dipolar Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). Our target molecule has multiple sites for hydrogen bonding.
2.2 Hansen Solubility Parameters (HSP)
A more predictive model is the Hansen Solubility Parameters (HSP) system, which refines the Hildebrand solubility parameter by dividing the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]
-
δD (Dispersion): Relates to van der Waals forces.
-
δP (Polar): Relates to dipole moment.[4]
-
δH (Hydrogen Bonding): Relates to the energy of hydrogen bonds.[4]
The principle is that substances with similar HSP values are likely to be miscible.[5] A "solubility sphere" can be defined for a solute; solvents whose HSP values fall within this sphere are good solvents for that solute. This powerful, practical tool allows formulators to intelligently select solvents or even design solvent blends to achieve desired solubility.[4][5]
Gold Standard for Experimental Solubility Determination
To ensure data integrity and reproducibility, a standardized, robust methodology is essential. The Saturated Shake-Flask Method is widely considered the gold standard for determining thermodynamic equilibrium solubility.[6][7] It is reliable for even poorly soluble compounds and is recommended by multiple regulatory bodies.[7][8]
3.1 Protocol: Equilibrium Solubility via Saturated Shake-Flask Method
This protocol is designed as a self-validating system to ensure that true equilibrium is reached and accurately measured.
Objective: To determine the thermodynamic equilibrium solubility of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in a selected organic solvent at a controlled temperature.
Materials:
-
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (crystalline powder)
-
Selected organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control[8]
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[6][7] Causality Insight: Adding too much solid can alter the properties of the solvent, while too little will not achieve saturation. A visual excess is typically sufficient.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8] Agitate the samples for an extended period. Self-Validation Point: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus between successive time points.[6]
-
Phase Separation: After the desired equilibration time, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[9] Causality Insight: Filtration is critical to remove all solid particulates, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.
-
Quantification: Dilute the filtered saturate solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve prepared from known concentrations of the compound.
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Anticipated Solubility Profile & Discussion
While specific experimental data is pending, an expert analysis of the molecular structure of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid allows for a reasoned prediction of its solubility behavior.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and lactam moieties of the solute. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to interact favorably with the polar groups of the compound. DMSO is often an excellent solvent for such structures. |
| Nonpolar | Hexane, Toluene | Low to Very Low | The dominant polar nature of the carboxylic acid and lactam groups makes favorable interaction with nonpolar solvents energetically difficult. The energy required to break the solute's crystal lattice is not sufficiently compensated by weak dispersion interactions with the solvent. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment but cannot hydrogen bond. It may offer some solubility by interacting with the aromatic core, but it is unlikely to be as effective as polar protic or aprotic solvents. |
Discussion: The key to this molecule's solubility lies in the balance between its polar functional groups and its aromatic core. The carboxylic acid group (-COOH) and the lactam N-H and C=O groups are prime sites for hydrogen bonding. Solvents capable of engaging in these strong interactions will be the most effective. Therefore, a high solubility is expected in solvents like methanol and DMSO. Conversely, in nonpolar solvents like hexane, the energy cost of breaking the strong intermolecular hydrogen bonds within the crystal lattice of the solid is not recovered through solvation, leading to poor solubility.
Dominant Solute-Solvent Interactions
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Unveiling the Therapeutic Potential of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: A Technical Guide to its Predicted Biological Activity as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the predicted biological activity of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, a molecule of significant interest due to its structural resemblance to known potent histone deacetylase (HDAC) inhibitors. Drawing upon a comprehensive analysis of the well-characterized analogue AR-42 (OSU-HDAC42) and the broader class of benzimidazolone-containing therapeutics, this document posits that the title compound is a promising candidate for anticancer and neuroprotective applications. We provide a detailed examination of the underlying mechanism of action of HDAC inhibition, a plausible and robust synthetic route for the compound, and a suite of detailed, self-validating experimental protocols to rigorously assess its biological activity. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this compelling molecule.
Introduction: The Benzimidazolone Scaffold in Modern Drug Discovery
The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for specific and high-affinity interactions with various biological targets. While derivatives have shown promise in diverse therapeutic areas, a particularly compelling line of investigation has emerged from their role in the development of potent histone deacetylase (HDAC) inhibitors.
This guide focuses on the untapped potential of This compound . While direct biological data for this specific molecule is scarce in publicly available literature, its structural features, particularly its relationship to the potent pan-HDAC inhibitor AR-42, provide a strong rationale for investigating its activity in this domain.
The Case for HDAC Inhibition: Insights from the Analogue AR-42
AR-42 is a potent, orally bioavailable pan-HDAC inhibitor that has demonstrated significant preclinical activity against a range of cancers.[1] A critical examination of its structure reveals the quintessential pharmacophore of a hydroxamic acid-based HDAC inhibitor: a zinc-binding group (the hydroxamic acid), a linker region, and a "capping" group that interacts with the surface of the enzyme.[2] The this compound core of our topic compound can be viewed as a key component of the linker and capping region in a potential HDAC inhibitor.
The biological activities of AR-42 are well-documented and provide a strong predictive framework for our target molecule:
-
Antiproliferative Activity: AR-42 induces growth inhibition, cell-cycle arrest (primarily at the G2/M phase), and apoptosis in various cancer cell lines.[1][3]
-
Epigenetic Modulation: It promotes the hyperacetylation of histones H3 and H4, as well as the non-histone protein α-tubulin.[1]
-
Gene Expression Regulation: AR-42 upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1]
These effects are hallmarks of HDAC inhibition and strongly suggest that this compound, possessing a similar core structure, may elicit a comparable biological response.
Mechanism of Action: The Central Role of Histone Deacetylases
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] They remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[4]
HDAC inhibitors function by chelating the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[5] This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including those involved in cell cycle arrest and apoptosis.[4]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes.[6] Therefore, HDAC inhibitors can exert their effects through multiple pathways, including:
-
Induction of Cell Cycle Arrest: Upregulation of p21 and other cell cycle inhibitors.[4]
-
Induction of Apoptosis: Modulation of pro- and anti-apoptotic proteins of both the intrinsic and extrinsic pathways.[7]
-
Inhibition of Angiogenesis: Suppression of factors involved in new blood vessel formation.[6]
-
Modulation of Immune Responses: Enhancement of the anti-tumor immune response.[8]
Proposed Synthesis: A Robust and Verifiable Protocol
To enable the investigation of its biological activity, a reliable synthetic route for this compound is essential. Based on established methods for the synthesis of benzimidazolones and subsequent N-alkylation, we propose the following two-step protocol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one [9]
-
Combine o-phenylenediamine (1 equivalent) and urea (1.2 equivalents) in a round-bottom flask.
-
Heat the mixture to 130-140 °C for 1 hour. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid with a 10% aqueous solution of sodium hydroxide and stir for 30 minutes.
-
Filter the mixture to remove any insoluble impurities.
-
Neutralize the filtrate with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Synthesis of this compound
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the ester intermediate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Suspend the crude ethyl 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Proposed Biological Evaluation: A Framework for Validation
To validate the predicted biological activity of this compound as an HDAC inhibitor, a series of in vitro assays are proposed.
5.1. In Vitro HDAC Inhibition Assay
This assay will directly measure the ability of the compound to inhibit HDAC activity.
Experimental Protocol: Fluorometric HDAC Activity Assay [10]
-
Utilize a commercially available fluorometric HDAC assay kit.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isozyme), the assay buffer, and serial dilutions of the test compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 370 nm and emission at 450 nm).
-
Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a vehicle control (DMSO).
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the HDAC activity.
5.2. Cellular Assays for Anticancer Activity
These assays will assess the downstream effects of HDAC inhibition in cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (MTT or WST-1)
-
Seed cancer cells (e.g., a panel of human cancer cell lines such as MCF-7, HCT116, and PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound at its GI50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treat cancer cells with the test compound at its GI50 concentration for 24 and 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
5.3. Western Blot Analysis for Target Engagement
This technique will confirm the on-target effect of the compound by measuring the acetylation status of HDAC substrates.
Experimental Protocol: Western Blotting for Acetylated Histones and α-tubulin
-
Treat cancer cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3, total histone H3, acetylated α-tubulin, and total α-tubulin.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Assay | Endpoint | Predicted Outcome for this compound |
| HDAC Inhibition | IC50 | Nanomolar to low micromolar range |
| Cell Proliferation | GI50 | Dose-dependent inhibition of cancer cell growth |
| Cell Cycle Analysis | % Cells | Accumulation of cells in the G2/M phase |
| Apoptosis Assay | % Apoptotic Cells | Increased percentage of apoptotic cells |
| Western Blot | Protein Levels | Increased levels of acetylated histone H3 and acetylated α-tubulin |
Potential Therapeutic Applications
Based on the predicted mechanism of action, this compound holds promise in two major therapeutic areas:
6.1. Oncology
The induction of cell cycle arrest and apoptosis in cancer cells makes this compound a strong candidate for anticancer drug development. HDAC inhibitors have shown clinical efficacy in both hematological malignancies and solid tumors.[11] This compound could be explored as a monotherapy or in combination with other anticancer agents to enhance their efficacy.[8]
6.2. Neurodegenerative Diseases
Emerging evidence suggests that HDAC inhibitors can exert neuroprotective effects.[12] In neurodegenerative disorders, there is often a state of histone hypoacetylation.[12] By restoring histone acetylation homeostasis, HDAC inhibitors can promote the expression of neuroprotective genes, reduce neuroinflammation, and improve neuronal function.[13][14] Therefore, this compound warrants investigation in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Future Directions and Conclusion
The in-depth analysis presented in this technical guide strongly supports the hypothesis that this compound is a promising candidate for development as an HDAC inhibitor. The proposed synthetic route provides a clear path to obtaining the compound for biological evaluation, and the detailed experimental protocols offer a robust framework for validating its predicted activity.
Future research should focus on the initial synthesis and in vitro characterization of the compound. Positive results from these studies would warrant further investigation into its efficacy in preclinical animal models of cancer and neurodegenerative diseases. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogues, could further optimize its potency and selectivity.
References
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Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879. [Link]
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Tng, J., et al. (2021). Histone deacetylase inhibitor AR-42 and achiral analogues kill malaria parasites in vitro and in mice. European Journal of Medicinal Chemistry, 222, 113578. [Link]
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J. S. Butler & E. M. J. Blunden. (2015). Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. PMC, [Link]
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Li, Y., et al. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 14, 1240833. [Link]
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West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30–39. [Link]
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Donati, F., et al. (1990). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 33(11), 3184–3188. [Link]
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Abdel-Wahab, B. F., et al. (2018). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. ResearchGate. [Link]
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Turriziani, M., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 36(20), 2891–2898. [Link]
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Vecsey, Z., et al. (2020). HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease. International Journal of Molecular Sciences, 21(17), 6331. [Link]
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Wikipedia contributors. (2024, January 10). Histone deacetylase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
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Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2018). Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: An Update. International Journal of Molecular Sciences, 19(3), 890. [Link]
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Kretzner, L. (2017). Novel histone deacetylase inhibitor AR-42 exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways. PLOS ONE, 12(6), e0179390. [Link]
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Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][2][10][15]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. ResearchGate. [Link]
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Shaymaa, A. A., et al. (2023). Novel histone deacetylase 6 inhibitors using benzimidazole as caps for cancer treatment. RSC Medicinal Chemistry, 14(4), 748–760. [Link]
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Wang, Z., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1633. [Link]
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Eckschlager, T., Plch, J., Stiborova, M., & Hrabeta, J. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. [Link]
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Marek, M., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20171–20180. [Link]
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Chuang, D. M., Leng, Y., Marinova, Z., Kim, H. J., & Chiu, C. T. (2009). Multiple roles of HDAC inhibition in neurodegenerative conditions. Trends in Neurosciences, 32(11), 591–601. [Link]
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Asati, V., & Srivastava, A. K. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
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Falkenberg, K. J., & Johnstone, R. W. (2014). Histone deacetylases and their inhibitors in cancer, inflammation and immune-related disorders. Nature Reviews Drug Discovery, 13(9), 673–691. [Link]
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Glozak, M. A., & Seto, E. (2007). Histone deacetylases and cancer. Oncogene, 26(37), 5420–5432. [Link]
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Unveiling the Therapeutic Potential of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid: A Guide to Key Molecular Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid represents a molecule of significant interest within medicinal chemistry. While direct pharmacological data on this specific compound is limited, its core structure, the 2-benzimidazolone motif, is a well-established pharmacophore present in numerous biologically active agents. This technical guide synthesizes the current understanding of the therapeutic potential of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid by examining the structure-activity relationships (SAR) of its close chemical relatives. The evidence strongly suggests that this compound is a promising candidate for modulating the activity of key therapeutic targets, primarily the serotonin 5-HT3 and 5-HT4 receptors . This document provides a comprehensive overview of these potential targets, the rationale for their selection, detailed experimental protocols for their validation, and a summary of the relevant quantitative data from analogous compounds.
Introduction: The Benzimidazolone Scaffold as a Privileged Structure
The benzimidazole ring system is a cornerstone in drug discovery, recognized for its ability to mimic endogenous purine nucleotides and interact with a wide array of biological macromolecules.[1] The introduction of an oxo group at the 2-position to form the 2,3-dihydro-1H-benzimidazol-2-one (2-benzimidazolone) scaffold further enhances its therapeutic potential. This core is present in a variety of approved drugs and clinical candidates, demonstrating its versatility and favorable pharmacological properties.[2]
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, the subject of this guide, features this privileged scaffold substituted at the N-1 position with an acetic acid moiety. This acidic group provides a key handle for chemical modification and potential interactions with target proteins. While this specific molecule has not been extensively profiled, a wealth of data on its derivatives provides a strong foundation for identifying its most probable therapeutic targets.
Primary Potential Therapeutic Targets: Serotonin 5-HT3 and 5-HT4 Receptors
Based on the pharmacological evaluation of structurally related compounds, the most promising therapeutic targets for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid are the serotonin 5-HT3 and 5-HT4 receptors.
The Rationale: Insights from Structure-Activity Relationship (SAR) Studies
Numerous studies have demonstrated that derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole exhibit potent and selective activity at both 5-HT3 and 5-HT4 receptors.[3] The core benzimidazolone structure consistently serves as a critical pharmacophore for receptor recognition.
For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides have been synthesized and evaluated for their 5-HT3 antagonistic activity.[4] These studies reveal that modifications at the N-1 position, where the acetic acid group resides in our compound of interest, are well-tolerated and can be tailored to achieve high affinity. In particular, amidic derivatives have been shown to be significantly more active than their ester counterparts, with some compounds displaying Ki values in the low nanomolar range.[4]
Similarly, 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives bearing a piperazine moiety have been investigated as 5-HT4 receptor ligands.[3] These studies highlight that substituents on the benzimidazole ring and the nature of the side chain at the N-1 position modulate the affinity and functional activity, leading to both antagonists and partial agonists.[3]
The logical inference from these extensive SAR studies is that the parent scaffold, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, likely possesses an inherent affinity for these serotonin receptor subtypes. The acetic acid side chain provides a vector for interaction within the receptor binding pocket, and its carboxylic acid functionality may engage in key hydrogen bonding or ionic interactions.
Quantitative Insights from Analogous Compounds
To provide a quantitative context for the potential affinity of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, the following table summarizes the binding affinities of representative derivatives at the 5-HT3 and 5-HT4 receptors.
| Compound Derivative Type | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Amide Derivative (DA 6215) | 5-HT3 | 3.8 | [4] |
| Ester Derivative | 5-HT3 | ~10-fold less active than amides | [4] |
| Piperazine Carboxamide Derivative | 5-HT4 | 6.7 - 75.4 | [3] |
These values underscore the high-affinity interactions achievable with the 2-benzimidazolone scaffold and suggest that (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid could exhibit pharmacologically relevant binding.
Experimental Validation of Therapeutic Targets
To empirically determine the activity of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid at the proposed targets, a systematic experimental approach is required. The following section outlines detailed protocols for radioligand binding assays and functional assays.
Workflow for Target Validation
Caption: Workflow for the validation of potential therapeutic targets.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]ICS 205-930 (a potent 5-HT3 antagonist).
-
Test Compound: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, scintillation fluid, and a scintillation counter.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.
-
Dilute the [3H]ICS 205-930 in assay buffer to a final concentration at or near its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, [3H]ICS 205-930, and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, [3H]ICS 205-930, and a saturating concentration of the non-specific binding control.
-
Test Compound Wells: Add receptor membranes, [3H]ICS 205-930, and the various dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for 5-HT4 Receptor Activity
This protocol is designed to determine whether (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid acts as an agonist or antagonist at the 5-HT4 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human 5-HT4 receptor.
-
Test Compound: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.
-
Agonist Control: Serotonin (5-HT).
-
Antagonist Control: A known 5-HT4 receptor antagonist (e.g., GR 113808).
-
Cell Culture Medium and supplements.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based).
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture the HEK-293-5-HT4 cells under standard conditions.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Agonist Mode Assay:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of the test compound or the agonist control (5-HT) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound or the antagonist control.
-
Add a fixed concentration of 5-HT (typically its EC80) to stimulate cAMP production.
-
Incubate and measure the cAMP levels as described above.
-
A decrease in the 5-HT-induced cAMP production indicates antagonistic activity.
-
Plot the inhibition of the 5-HT response against the logarithm of the antagonist concentration to determine the IC50.
-
Signaling Pathways and Broader Implications
The 5-HT3 and 5-HT4 receptors mediate distinct physiological effects through different signaling mechanisms.
Caption: Simplified signaling pathways for 5-HT3 and 5-HT4 receptors.
-
5-HT3 Receptors: These are ligand-gated ion channels. Antagonism of these receptors is a clinically validated mechanism for the treatment of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting.
-
5-HT4 Receptors: These are G-protein coupled receptors that stimulate adenylyl cyclase to increase intracellular cAMP levels. Agonists of the 5-HT4 receptor have prokinetic effects and are used to treat gastrointestinal motility disorders.
Conclusion and Future Directions
While direct experimental evidence is pending, the chemical precedent set by numerous derivatives strongly implicates the 5-HT3 and 5-HT4 receptors as primary therapeutic targets for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. The experimental protocols detailed in this guide provide a clear path for validating these hypotheses and characterizing the pharmacological profile of this promising compound.
Future research should focus on synthesizing and screening (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in the described assays to obtain definitive data on its binding affinity and functional activity. Subsequent lead optimization efforts could then explore modifications to the acetic acid side chain and substitutions on the benzimidazole ring to enhance potency and selectivity for the desired target. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Akhtar, W., Khan, M. F., Verma, G., Shaquiquzzaman, M., Rizvi, M. A., Mehdi, S. H., Akhter, M., & Alam, M. M. (2017). Therapeutic evolution of benzimidazole derivatives in the last quinquennial period. European Journal of Medicinal Chemistry, 126, 705–753.
- Campiani, G., Nacci, V., Fiorini, I., Ciani, S. M., Garofalo, A., Giorgi, G., Cennamo, C., & Cagnotto, A. (2000). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry, 43(19), 3445–3458.
-
PubChem. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. Retrieved from [Link]
- Turconi, M., Donetti, A., Schiavone, A., Sagrada, A., Montagna, E., & Micheletti, R. (1991). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 34(1), 139–146.
- Vlasov, S. V., Vlasova, O. D., Severina, H. I., Al-Snafi, A. I. M., Krolenko, K. Y., Borysov, O. V., & Georgiyants, V. A. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Pharmaceuticals, 14(11), 1165.
- Yadav, P., & Kumar, R. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine, 25(21), 9959–9979.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Turconi, M., et al. (1991). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed. Retrieved from [Link]
-
Campiani, G., et al. (2000). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed. Retrieved from [Link]
-
American Elements. (n.d.). 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Retrieved from [Link]
-
ACS Publications. (2000). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure−Affinity and Structure−Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Figshare. (n.d.). Collection - 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure−Affinity and Structure−Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives - Journal of Medicinal Chemistry. Retrieved from [Link]
- Yadav, S., Narasimhan, B., & Kaur, H. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. Anticancer Agents in Medicinal Chemistry, 16(11), 1403–1425.
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An In-depth Technical Guide to 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, a key heterocyclic compound in medicinal chemistry. The guide delves into the historical context of its parent benzimidazolone scaffold, outlines the fundamental synthetic pathways for its preparation, and explores its contemporary applications as a crucial building block in the development of novel therapeutics. This document serves as an in-depth resource, integrating established chemical principles with practical, field-proven insights for professionals in drug discovery and development.
Introduction: The Benzimidazolone Core - A Privileged Scaffold in Medicinal Chemistry
The benzimidazolone ring system, the structural heart of this compound, is a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. The first benzimidazole was synthesized in 1872, marking the beginning of over a century of research into this versatile heterocyclic system.
The benzimidazolone core is a bioisostere of purine, allowing it to mimic endogenous molecules and interact with biological systems. This inherent characteristic has led to the development of numerous drugs with a benzimidazole or benzimidazolone backbone, targeting a wide array of diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | PubChem |
| CAS Number | 104189-85-7 | PubChem |
| Molecular Formula | C₉H₈N₂O₃ | PubChem |
| Molecular Weight | 192.17 g/mol | PubChem |
| Melting Point | 237 °C | Biosynth |
The Genesis of a Molecule: Discovery and Historical Synthesis
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in historical literature, its emergence is a logical progression in the field of benzimidazole chemistry. The synthesis of this specific molecule is predicated on two well-established reactions: the formation of the benzimidazol-2-one core and the subsequent N-alkylation.
Formation of the Benzimidazol-2-one Scaffold: A Historical Perspective
The foundational step in the synthesis of the target molecule is the creation of the 1,3-dihydro-2H-benzimidazol-2-one ring system. Historically, this has been achieved through the reaction of an o-phenylenediamine with a carbonyl-containing reagent. A common and efficient method involves the condensation of o-phenylenediamine with urea.
This reaction proceeds via an intramolecular cyclization, a cornerstone of heterocyclic chemistry. The use of reagents like ethyl chloroformate has also been a well-documented method for introducing the carbonyl group and facilitating ring closure.
Figure 1: General synthesis of the benzimidazol-2-one core.
N-Alkylation: Attaching the Acetic Acid Moiety
The introduction of the acetic acid group at the N-1 position is typically achieved through N-alkylation of the pre-formed benzimidazol-2-one ring. This nucleophilic substitution reaction involves the deprotonation of the nitrogen atom in the benzimidazolone ring by a base, creating a nucleophilic anion that then attacks an electrophilic carbon atom.
A common and historically significant method for this transformation is the reaction of benzimidazol-2-one with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid.
Modern Synthetic Protocols: A Step-by-Step Guide
The synthesis of this compound can be reliably achieved through a two-step process. The following protocol represents a standard, validated laboratory procedure.
Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one
Materials:
-
o-phenylenediamine
-
Urea
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and urea in a 1:1.2 molar ratio.
-
Add DMF to the flask to act as a solvent.
-
Heat the reaction mixture to 135-140°C with stirring for 12 hours.
-
After cooling, the product can be isolated by precipitation with water and collected by filtration.
Step 2: Synthesis of this compound
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one in ethanol, add potassium carbonate as a base.
-
Add ethyl chloroacetate dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
The filtrate, containing the ethyl ester intermediate, is then treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the ester.
-
After hydrolysis is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the final product, this compound.
-
The solid product is collected by filtration, washed with water, and dried.
Figure 2: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the attachment of various pharmacophores.
A notable application of derivatives of this compound is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[1] For instance, a derivative, {3-[2-(dimethylamino)-2-oxoethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}acetic acid, has been investigated for its potential in the treatment of migraines.[1] This highlights the importance of the N-substituted acetic acid moiety in positioning functional groups that can interact with the CGRP receptor.
The benzimidazolone core, in general, has been explored for a multitude of therapeutic areas, including but not limited to:
-
Antiviral agents: The structural similarity to purines allows for interference with viral replication processes.
-
Anticancer agents: Benzimidazolone derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation.
-
Antihypertensive agents: Certain derivatives exhibit activity as angiotensin II receptor blockers.
-
Antihistamines: The scaffold is present in some H1 receptor antagonists.
Conclusion: A Molecule of Enduring Significance
This compound, while not a therapeutic agent in itself, represents a cornerstone in the synthesis of novel drug candidates. Its straightforward and scalable synthesis, coupled with the versatility of its carboxylic acid functional group, ensures its continued relevance in medicinal chemistry. The historical development of synthetic methods for the benzimidazolone core and subsequent N-alkylation has paved the way for the creation of a vast library of derivatives with diverse pharmacological profiles. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and chemical properties of this compound is essential for the rational design and development of the next generation of therapeutics.
References
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PubChem. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Williams, J. M., et al. (2011). U.S. Patent No. 8,003,792 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
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Methodological & Application
Protocol for the Synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
An Application Note for Drug Development Professionals
This guide provides a detailed, two-step protocol for the synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, a key intermediate in the development of novel pharmaceutical agents. The procedure is designed for reproducibility and scalability, with an emphasis on the chemical principles and critical parameters that ensure a high-yield, high-purity outcome.
Introduction and Significance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, N-1 substituted benzimidazol-2-ones are integral to compounds with a wide range of biological activities. This compound serves as a crucial precursor, providing a carboxylic acid handle for further molecular elaboration, such as amide bond formation or esterification, enabling the exploration of diverse chemical space in drug discovery programs.[2]
The synthetic strategy outlined herein involves two primary stages:
-
Formation of the Benzimidazolone Core: A robust condensation reaction between o-phenylenediamine and urea to construct the heterocyclic ring system.[3][4]
-
N-Alkylation: A selective nucleophilic substitution reaction to introduce the acetic acid moiety onto the N-1 position of the benzimidazolone ring.[5]
This protocol explains the causality behind each step, ensuring that researchers can not only replicate the synthesis but also adapt it based on a sound understanding of the underlying reaction mechanisms.
Overall Synthetic Workflow
The synthesis follows a logical and efficient two-step sequence from commercially available starting materials.
Figure 1: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one
This initial step involves the cyclization of o-phenylenediamine with urea. This method is a well-established, environmentally conscious alternative to procedures using hazardous reagents like phosgene or high-boiling, toxic solvents such as xylene.[3][4] The reaction proceeds via the formation of an intermediate phenylurea, which subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the stable benzimidazolone ring.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| o-Phenylenediamine | 108.14 | 10.81 g | 0.10 | 1.0 |
| Urea | 60.06 | 9.01 g | 0.15 | 1.5 |
| Deionized Water | 18.02 | As needed | - | - |
| 30% (w/v) NaOH | 40.00 | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add o-phenylenediamine (10.81 g, 0.10 mol) and urea (9.01 g, 0.15 mol).
-
Reaction Execution: Heat the reaction mixture with stirring. The solids will melt and the reaction temperature should be maintained between 140-160°C. Ammonia gas will evolve, which should be safely vented or passed through an acid trap. Expert Insight: The use of a 1.5-fold excess of urea ensures the complete conversion of the diamine starting material. The reaction is typically complete within 2-4 hours, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 80-90°C. Carefully add 100 mL of deionized water to the solidified mass and stir. The product is poorly soluble in neutral water.
-
Neutralization: Adjust the pH of the slurry to 7-8 using a 30% (w/v) sodium hydroxide solution to neutralize any acidic byproducts.[3]
-
Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted urea and salts.
-
Drying: Dry the white to off-white solid product under vacuum at 60-70°C to a constant weight. The expected yield is typically >85%.
Part 2: Synthesis of this compound
This step is an N-alkylation reaction. The acidic N-H proton of the benzimidazolone ring is removed by a strong base, sodium hydroxide, to form a sodium salt. This salt then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in a classic SN2 reaction to form the final product.[5]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,3-dihydro-2H-benzimidazol-2-one | 134.13 | 13.41 g | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 | 2.2 |
| Chloroacetic Acid | 94.50 | 9.45 g | 0.10 | 1.0 |
| Deionized Water | 18.02 | 100 mL | - | - |
| Concentrated HCl | 36.46 | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (8.80 g, 0.22 mol) in deionized water (100 mL). Safety Note: This process is highly exothermic; cool the flask in an ice-water bath during dissolution.
-
Formation of Nucleophile: To the cooled NaOH solution, add the 1,3-dihydro-2H-benzimidazol-2-one (13.41 g, 0.10 mol) synthesized in Part 1. Stir the mixture until a clear solution is obtained. This indicates the formation of the sodium benzimidazolone salt.
-
Alkylation: In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.10 mol) in a minimal amount of water and add it dropwise to the reaction mixture at room temperature. Causality Note: One equivalent of NaOH deprotonates the benzimidazolone, while a second equivalent neutralizes the chloroacetic acid. A slight excess of base ensures the reaction goes to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (a suitable mobile phase is 10% methanol in dichloromethane).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice-water bath. Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate, causing the final product to precipitate out of the solution.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid extensively with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product, this compound, in a vacuum oven at 60°C. The expected yield is typically in the range of 50-60%.[5]
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol [6] |
| Appearance | White to off-white solid |
| IUPAC Name | 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid[6] |
-
¹H NMR: Expected signals for aromatic protons, the methylene protons of the acetic acid group, and the carboxylic acid proton.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon of the benzimidazolone, the methylene carbon, and the carboxylic acid carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (if any tautomerism), C=O stretches (amide and carboxylic acid), and aromatic C-H stretches.
Safety and Hazard Information
-
o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
-
Chloroacetic Acid: Toxic and corrosive. Handle with extreme care.
-
The evolution of ammonia gas in Step 1 is hazardous. The reaction must be performed in a fume hood.
According to GHS classifications, the final product may cause skin and serious eye irritation, as well as respiratory irritation.[6] Standard laboratory safety practices should be followed at all times.
References
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PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. PubChem. Retrieved from [Link]
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Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[7][8] DIOXOLANE. Retrieved from
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Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][7][8]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228.
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MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]
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Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]
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Scientific Research Publishing. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][7][8]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). 2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Retrieved from [Link]
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- 8. DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO- [1,3] DIOXOLANE - Google Patents [patents.google.com]
Experimental procedure for synthesizing (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
An Application Note for the Synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
A Detailed, Two-Step Protocol for the Synthesis of a Key Benzimidazole Intermediate
Introduction
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a valuable heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. The benzimidazole core is a prominent scaffold found in numerous pharmacologically active molecules. This guide provides a detailed, reliable, and efficient two-step procedure for the synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, designed for researchers in organic synthesis and pharmaceutical development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthesis.
The synthesis begins with the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one, a readily available starting material, followed by the hydrolysis of the resulting ester intermediate. This application note offers a comprehensive walkthrough, from reagent selection to final product characterization, grounded in established chemical literature.
Synthetic Strategy and Mechanism
The synthesis is achieved via a two-step process:
-
N-Alkylation: 1,3-dihydro-2H-benzimidazol-2-one is alkylated with ethyl chloroacetate. This is a classic Williamson ether synthesis-type reaction, specifically an N-alkylation, proceeding via an SN2 mechanism. A base is used to deprotonate the acidic N-H of the benzimidazolone ring, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of ethyl chloroacetate.
-
Saponification (Ester Hydrolysis): The ethyl ester intermediate, ethyl (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate, is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final product, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.
The overall reaction scheme is presented below.
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3-Dihydro-2H-benzimidazol-2-one | C₇H₆N₂O | 615-16-7 | 134.14 | ≥98% | Sigma-Aldrich |
| Ethyl chloroacetate | C₄H₇ClO₂ | 105-39-5 | 122.55 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 584-08-7 | 138.21 | ≥99% | Fisher Scientific |
| Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide (pellets) | NaOH | 1310-73-2 | 40.00 | ≥97% | Fisher Scientific |
| Hydrochloric Acid (concentrated) | HCl | 7647-01-0 | 36.46 | 37% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | - | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Heating mantle with temperature controller
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware and consumables
Experimental Protocol
Application Notes and Protocols for the Preparation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of a key subclass: 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid and its derivatives. We will delve into detailed, field-proven protocols, explain the underlying chemical principles, and explore the structure-activity relationships that drive their biological efficacy. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
The Benzimidazolone Acetic Acid Scaffold: A Privileged Core in Drug Discovery
The benzimidazolone ring system, a bicyclic aromatic heterocycle, is a bioisostere of natural purine bases, allowing its derivatives to readily interact with various biological macromolecules.[2] The introduction of an acetic acid moiety at the N-1 position provides a crucial handle for further chemical modification, enabling the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiallergic properties.[2][3] Understanding the synthesis and derivatization of this core structure is therefore of significant interest to the drug development community.
Synthesis of the Core Intermediate: this compound
The primary route to the title compound involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one (also known as 2-hydroxybenzimidazole) with a haloacetic acid or its ester. The following protocol is adapted from established procedures for the N-alkylation of similar heterocyclic systems.[1]
Principle of the Reaction
The synthesis proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the benzimidazolone ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative. The use of a base is critical to deprotonate the benzimidazolone, thereby increasing its nucleophilicity.
Detailed Synthetic Protocol
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in deionized water. To this solution, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq). Stir the mixture at room temperature until the benzimidazolone is fully dissolved.
-
Addition of Chloroacetic Acid: Cool the reaction mixture in an ice-water bath. Slowly add a solution of chloroacetic acid (1.05 eq) in a minimal amount of water dropwise to the cooled reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of the core scaffold is a versatile functional handle for creating a library of ester and amide derivatives.
Esterification
Esterification can be achieved through various methods, including Fischer esterification or by activation of the carboxylic acid.
Protocol: Synthesis of Ethyl 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetate
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of anhydrous ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (or a few drops of thionyl chloride) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography if necessary.
Amide Synthesis
Amide bond formation typically requires the activation of the carboxylic acid, which can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4]
Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
EDC (1.2 eq) or DCC (1.2 eq)
-
HOBt (catalytic amount, optional)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Addition of Reagents: Add the coupling agent (EDC or DCC) and HOBt (if used) to the solution. Finally, add the base (Et3N or DIPEA).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: If using DCC, filter off the dicyclohexylurea byproduct. Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (carbonyl) and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Table 1: Hypothetical Characterization Data for Representative Derivatives
| Compound ID | R Group | Molecular Formula | Calculated Mass (m/z) | 1H NMR (δ, ppm) - Key Signals |
| Acid-01 | -OH | C9H8N2O3 | 192.05 | ~10-12 (br s, 1H, COOH), ~7.0-7.5 (m, 4H, Ar-H), ~4.5 (s, 2H, N-CH2) |
| Ester-01 | -OCH2CH3 | C11H12N2O3 | 220.08 | ~7.0-7.5 (m, 4H, Ar-H), ~4.6 (s, 2H, N-CH2), ~4.2 (q, 2H, O-CH2), ~1.2 (t, 3H, CH3) |
| Amide-01 | -NHCH2Ph | C16H15N3O2 | 281.12 | ~8.5 (t, 1H, NH), ~7.0-7.5 (m, 9H, Ar-H), ~4.5 (s, 2H, N-CH2), ~4.4 (d, 2H, NH-CH2) |
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have shown promise in various therapeutic areas.
-
Anti-inflammatory Activity: Some benzimidazole derivatives are known to exhibit anti-inflammatory properties.[2] The mechanism of action can involve the inhibition of key inflammatory mediators.
-
Antimicrobial Activity: The benzimidazole core is a well-established pharmacophore in antimicrobial agents. Esters and amides of the title compound have been reported to possess antibacterial and antifungal activity.[1]
-
Antiallergic Potential: Certain related benzimidazole derivatives have shown potent antiallergic activity by inhibiting histamine release.[3]
Structure-Activity Relationship (SAR) Insights:
The biological activity of these derivatives is highly dependent on the nature of the substituent on the acetic acid moiety.[5]
-
Lipophilicity: The introduction of lipophilic groups, such as aromatic rings in the amide derivatives, can enhance cell membrane permeability and potentially improve activity.
-
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, which may be crucial for target binding.
-
Steric Factors: The size and shape of the substituent can influence how the molecule fits into the binding pocket of its biological target.
Further systematic modification of the ester and amide functionalities, as well as substitution on the benzene ring of the benzimidazolone core, is a promising strategy for the development of potent and selective therapeutic agents.
Visualized Workflows
General Synthetic Pathway
Caption: Inhibition of inflammation.
References
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d]T[3][6][7]riazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved January 23, 2026, from [Link]
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Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 23, 2026, from [Link]
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This compound. (n.d.). American Elements. Retrieved January 23, 2026, from [Link]
- Alkylation reaction method of benzimidazoles compounds. (n.d.). Google Patents.
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Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of ChemTech Research. Retrieved January 23, 2026, from [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). PMC. Retrieved January 23, 2026, from [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Helda - University of Helsinki. Retrieved January 23, 2026, from [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC. Retrieved January 23, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Using (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid as a 5-HT3 receptor antagonist
An Application Guide for the Evaluation of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid as a 5-HT₃ Receptor Antagonist
Introduction: The Therapeutic Promise of 5-HT₃ Receptor Antagonism
The 5-hydroxytryptamine type-3 (5-HT₃) receptor stands unique among the serotonin receptor family. Unlike its G-protein-coupled relatives, the 5-HT₃ receptor is a ligand-gated ion channel (LGIC), a member of the Cys-loop superfamily, mediating rapid, transient neuronal depolarization upon activation.[1][2][3] These receptors are strategically located throughout the central and peripheral nervous systems, with high concentrations in areas critical for emesis, such as the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius in the brainstem, as well as on vagal afferent nerves in the gastrointestinal tract.[1][4]
Activation of 5-HT₃ receptors by serotonin leads to an influx of cations (primarily Na⁺ and K⁺), triggering excitatory responses.[3] This mechanism is a key component of the vomiting reflex, particularly in the context of chemotherapy or post-operative stimuli, which can cause a massive release of serotonin from enterochromaffin cells in the gut.[4][5] Consequently, antagonists of the 5-HT₃ receptor, colloquially known as "setrons" (e.g., Ondansetron, Granisetron), have become the gold standard for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[5][6] The therapeutic scope of these antagonists also extends to conditions like irritable bowel syndrome (IBS) and potentially mood disorders such as depression and anxiety.[7][8]
This document provides a detailed guide for researchers on the evaluation of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid and its derivatives as potential 5-HT₃ receptor antagonists. This chemical scaffold represents a promising starting point for novel therapeutic agents, aligning well with the established pharmacophore for 5-HT₃ antagonism.
Compound Profile: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
The benzimidazole core is a privileged structure in medicinal chemistry. In the context of 5-HT₃ antagonism, the (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid moiety serves as a foundational component that fits the required pharmacophoric model.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₃ | [9][10] |
| Molecular Weight | 192.17 g/mol | [9][10] |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | [9][10] |
| Appearance | Powder | [9] |
| CAS Number | 104189-85-7 | [10] |
Pharmacological Rationale
The generally accepted pharmacophore for 5-HT₃ receptor antagonists consists of three key features: an aromatic or heteroaromatic ring, a carbonyl group (or a bioisosteric equivalent), and a basic nitrogen center, all with specific spatial relationships.[6][11] The (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid structure provides the essential aromatic/heterocyclic system and a carbonyl group.
Crucially, it is the derivatization of this acid—typically through the formation of esters or amides that incorporate a basic moiety like an azabicycloalkyl group—that yields highly potent 5-HT₃ antagonists.[12] A pivotal study demonstrated that amide derivatives of this core structure, when combined with a basic azabicycloalkyl group, exhibit nanomolar binding affinities (Ki) and potent in vivo activity, comparable to the reference compound ICS 205-930.[12] This underscores the importance of the core scaffold in orienting the critical functional groups within the receptor's binding pocket.
Mechanism of Action and Signaling Pathway
The antagonistic action at the 5-HT₃ receptor is a direct blockade of ion channel function.
-
Resting State: In the absence of serotonin, the 5-HT₃ receptor's central pore is closed.
-
Activation: Upon binding of serotonin to its orthosteric sites on the extracellular domain, the receptor undergoes a conformational change, opening the ion channel.
-
Depolarization: The open channel allows for a rapid influx of Na⁺ and K⁺ ions, leading to depolarization of the neuronal membrane and the propagation of an excitatory signal.
-
Antagonism: A competitive antagonist, such as a derivative of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, binds to the same site as serotonin. This binding event does not induce the conformational change required for channel opening. By occupying the binding site, the antagonist prevents serotonin from activating the receptor, thereby inhibiting ion flux and subsequent neuronal depolarization.
Caption: 5-HT₃ receptor activation pathway and antagonist inhibition mechanism.
Experimental Protocols and Application Notes
The following protocols provide a framework for the comprehensive in vitro and in vivo evaluation of novel compounds based on the (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid scaffold.
Protocol 1: In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT₃ receptor. It quantifies the direct interaction between the compound and the receptor.
-
Core Principle: A competitive binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled antagonist from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Ki).
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
-
Detailed Methodology:
-
Receptor Source Preparation:
-
Utilize membranes from a cell line stably expressing the human 5-HT₃A receptor (e.g., HEK293 or CHO cells) or from rat cerebral cortex tissue.
-
Homogenize cells/tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]ICS 205-930 at ~0.5 nM final concentration), and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled 5-HT₃ antagonist (e.g., 10 µM Granisetron), 50 µL radioligand, and 100 µL of membrane suspension. Rationale: This determines the amount of radioligand that binds to non-receptor components, which must be subtracted from all other measurements.
-
Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand, and 100 µL of membrane suspension.
-
Incubate all wells for 60 minutes at 25°C. Rationale: This allows the binding reaction to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Protocol 2: In Vitro Functional Assay (Calcium Flux)
This assay determines if the compound's binding to the receptor results in functional antagonism of the serotonin-induced response.
-
Core Principle: 5-HT₃ receptors are cation channels, and their opening allows Ca²⁺ to enter the cell (in addition to Na⁺). This change in intracellular calcium concentration ([Ca²⁺]i) can be measured using a calcium-sensitive fluorescent dye. An antagonist will block the agonist-induced fluorescence increase.
-
Workflow Diagram:
Caption: Workflow for a cell-based calcium flux functional assay.
-
Detailed Methodology:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., NG108-15 or HEK293-5HT3A) and seed into black-walled, clear-bottom 96-well plates. Allow cells to adhere and grow to ~90% confluency.
-
-
Dye Loading:
-
Remove culture medium and wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically incubating for 30-60 minutes at 37°C. Rationale: The AM ester form of the dye is cell-permeant. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
-
Antagonist Application:
-
Wash away excess dye.
-
Add varying concentrations of the test compound (prepared in the salt solution) to the wells and pre-incubate for 15-30 minutes. Include wells with a known antagonist (e.g., Ondansetron) as a positive control and wells with buffer only as a negative control.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into a fluorescent imaging plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject a 5-HT₃ agonist (e.g., serotonin or m-CPBG) at a pre-determined EC₈₀ concentration into all wells simultaneously. Rationale: Using an EC₈₀ concentration provides a robust signal that is sensitive to inhibition.
-
Continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data, setting the response in the absence of antagonist to 100% and the baseline to 0%.
-
Plot the normalized response against the log concentration of the test antagonist and fit to a sigmoidal dose-response curve to determine the functional IC₅₀.
-
-
Protocol 3: In Vivo Bezold-Jarisch Reflex Assay
This classic in vivo model assesses the physiological effect of 5-HT₃ antagonism on a cardiovascular reflex mediated by peripheral 5-HT₃ receptors.
-
Core Principle: In anesthetized rats or mice, an intravenous bolus of serotonin activates 5-HT₃ receptors on vagal afferent nerve endings in the heart and lungs. This triggers the Bezold-Jarisch (B-J) reflex, characterized by a triad of responses: bradycardia (decreased heart rate), hypotension (decreased blood pressure), and transient apnea. A systemically active 5-HT₃ antagonist will inhibit this reflex.[12]
-
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (e.g., with urethane or a similar long-acting anesthetic).
-
Surgically expose and cannulate the trachea (for breathing), a jugular vein (for drug administration), and a carotid artery (for blood pressure monitoring).
-
Connect the arterial cannula to a pressure transducer to continuously record blood pressure and heart rate.
-
-
Assay Procedure:
-
Allow the animal's cardiovascular parameters to stabilize.
-
Administer a bolus of serotonin (e.g., 10-30 µg/kg, i.v.) to elicit a consistent B-J reflex. Record the drop in heart rate and mean arterial pressure. This serves as the baseline control response.
-
Allow parameters to return to baseline (typically 10-15 minutes).
-
Administer the test compound intravenously at a specific dose.
-
After a set period (e.g., 5 minutes), challenge the animal again with the same dose of serotonin.
-
Record the cardiovascular response. The inhibition of the B-J reflex is measured as the percentage reduction in the serotonin-induced bradycardia and hypotension compared to the pre-drug control.
-
-
Data Analysis:
-
Calculate the percent inhibition for each dose of the test compound.
-
To determine an ED₅₀ (the dose required to produce 50% inhibition of the reflex), test a range of compound doses in different groups of animals.
-
Plot the percent inhibition against the log dose of the compound to calculate the ED₅₀.
-
-
Summary of Expected Data
The following table provides a template for summarizing the key quantitative data obtained from the described protocols, allowing for direct comparison with a standard reference compound.
| Parameter | Test Compound | Ondansetron (Reference) | Assay |
| Binding Affinity (Ki) | e.g., 5.2 nM | ~2-4 nM | Radioligand Binding |
| Functional Potency (IC₅₀) | e.g., 8.1 nM | ~5-10 nM | Calcium Flux Assay |
| In Vivo Efficacy (ED₅₀) | e.g., 2.5 nM/kg, i.v. | ~2-3 nM/kg, i.v. | Bezold-Jarisch Reflex |
Note: Values for Ondansetron are approximate and may vary based on specific experimental conditions.
References
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Campiani, G., Nacci, V., Fiorini, I., et al. (1995). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 38(23), 4693-4706. [Link]
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American Elements. (n.d.). 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Paskas, S., Roškar, R., & Sollner-Dolenc, M. (2007). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry, 50(25), 6293-6302. [Link]
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Ghaffari, H., Ghasemi-Kebria, F., Gookizadeh, A., & Yousefi, R. (2010). Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. Archives of Iranian Medicine, 13(2), 120-125. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Introduction: Profiling a Novel Benzimidazole Acetic Acid Derivative
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, kinase inhibitory, and antimicrobial effects. The compound 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (hereinafter referred to as Cmpd-X) is a novel molecule featuring this core structure. Given the therapeutic potential of related compounds, a robust and systematic in vitro evaluation is the critical first step in elucidating its mechanism of action and potential therapeutic applications.
This guide provides detailed protocols for a tiered approach to characterizing Cmpd-X. We will first assess its potential as an enzyme inhibitor using a highly sensitive and specific biochemical kinase binding assay. Subsequently, we will investigate its anti-inflammatory potential in a physiologically relevant cell-based model by measuring its effect on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. These assays are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.
Part 1: Biochemical Screening for Kinase Inhibition
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous inflammatory diseases and cancers. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a direct measure of a compound's ability to displace a fluorescent tracer from the ATP-binding site of a kinase.[1] This format is highly sensitive, amenable to high-throughput screening, and can identify inhibitors regardless of their mechanism of action (e.g., ATP-competitive or allosteric).[2]
Scientific Rationale and Assay Principle
The assay principle relies on the proximity of a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the kinase's active site. When both are bound, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high TR-FRET signal.[1] An inhibitor, such as Cmpd-X, that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal. This provides a direct and quantitative measure of binding affinity.
To provide a concrete example relevant to inflammation, this protocol will use p38α (MAPK14) , a key kinase in the inflammatory signaling cascade.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes.
1.2.1. Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Final Concentration |
| p38α Kinase (active, GST-tagged) | Thermo Fisher | PV3305 | 5 nM |
| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher | PV5594 | 2 nM |
| Kinase Tracer 236 | Thermo Fisher | PV5592 | 100 nM |
| Cmpd-X | In-house | N/A | 0.1 nM - 10 µM |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 | 0.1 nM - 10 µM |
| 5X Kinase Buffer A | Thermo Fisher | PV3189 | 1X |
| DMSO, Molecular Biology Grade | Sigma-Aldrich | D8418 | ≤1% |
| 384-Well Low-Volume Plate, White | Corning | 3673 | N/A |
1.2.2. Reagent Preparation
-
1X Kinase Buffer: Prepare by diluting the 5X stock with ultrapure water. Keep on ice.
-
Compound Dilution Series:
-
Prepare a 10 mM stock of Cmpd-X and Staurosporine in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in a 96-well plate using 100% DMSO. This will be the 400X stock.
-
Transfer 1 µL of the 400X stock to a new 96-well plate containing 39 µL of 1X Kinase Buffer per well. This creates the 10X intermediate plate.
-
-
4X Kinase/Antibody Solution: Dilute the p38α kinase and Eu-anti-GST antibody in 1X Kinase Buffer to 20 nM and 8 nM, respectively.
-
4X Tracer Solution: Dilute Kinase Tracer 236 in 1X Kinase Buffer to 400 nM.
1.2.3. Assay Procedure
-
Add Compound: To the 384-well assay plate, add 2.5 µL of the 10X compound dilutions or control (1X Kinase Buffer with 2.5% DMSO for 'no inhibitor' controls).
-
Add Kinase/Antibody: Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.
-
Add Tracer: Add 5 µL of the 2X Tracer Solution (prepared by diluting the 4X solution 1:1 with 1X Kinase Buffer) to all wells. The final reaction volume is 10 µL.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Cover and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX) with an excitation at 340 nm and emission channels at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
Data Analysis and Interpretation
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio: (665 nm signal / 615 nm signal) * 1000.
-
Normalize Data: Convert the TR-FRET ratios to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signallow control) / (Signalhigh control - Signallow control))
-
High Control (0% Inhibition): Wells with DMSO only.
-
Low Control (100% Inhibition): Wells with a saturating concentration of Staurosporine (e.g., 10 µM).
-
-
Determine IC50: Plot the percent inhibition against the log-transformed concentration of Cmpd-X. Fit the data using a four-parameter logistic (variable slope) non-linear regression model to determine the IC50 value.[3][4]
1.3.1. Quality Control Parameters
| Parameter | Acceptance Criterion | Rationale |
| Z'-factor | > 0.5 | Ensures the assay window between high and low controls is robust and suitable for screening.[5] |
| DMSO Tolerance | ≤1% final concentration | High concentrations of DMSO can denature enzymes and interfere with the assay.[6] |
| Control IC50 | Within ± 0.5 log of historical average | Confirms the assay is performing consistently and that reagents are of high quality. |
Part 2: Cell-Based Assay for Anti-Inflammatory Activity
To assess the functional consequences of potential enzyme inhibition in a biological context, we will measure the ability of Cmpd-X to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation, in a cellular model.
Scientific Rationale and Assay Principle
Murine macrophage-like RAW 264.7 cells are a widely used and validated model for studying inflammation.[7][8] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates signaling pathways (including the p38α pathway) that lead to the upregulation of cyclooxygenase-2 (COX-2).[9] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, including PGE2.[10] By pre-treating the cells with Cmpd-X before LPS stimulation, we can determine if it inhibits this inflammatory response. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Preliminary Assay: Cytotoxicity Evaluation
It is crucial to ensure that any observed reduction in PGE2 is due to specific inhibitory activity and not simply because the compound is toxic to the cells. A standard MTT or XTT assay should be performed first.
Protocol: Plate RAW 264.7 cells at 5 x 104 cells/well in a 96-well plate. The following day, treat the cells with the same concentration range of Cmpd-X as planned for the main assay (e.g., 0.1 nM to 10 µM) for 24 hours. Assess cell viability using a commercial XTT or MTT kit according to the manufacturer's protocol. Cmpd-X should only be tested at non-toxic concentrations in the subsequent functional assay.[11]
Detailed Protocol: Inhibition of PGE2 Production
2.3.1. Cell Culture and Plating
-
Culture RAW 264.7 cells (ATCC® TIB-71™) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C, 5% CO2 incubator. Use cells between passages 5 and 15 to ensure functional stability.[7]
-
Seed cells in a 96-well tissue culture plate at a density of 5 x 104 cells/well in 100 µL of media. Incubate overnight.
2.3.2. Compound Treatment and Stimulation
-
Prepare a 10-point serial dilution of Cmpd-X and a known COX-2 inhibitor (e.g., Celecoxib) in cell culture media.
-
Carefully remove the media from the cells and replace it with 100 µL of media containing the test compounds or vehicle control (DMSO, final concentration ≤0.1%).
-
Incubate for 1 hour at 37°C. This pre-incubation allows the compound to enter the cells.[11]
-
Prepare a 10 µg/mL solution of LPS in media. Add 10 µL to each well (final concentration 1 µg/mL), except for the 'unstimulated' control wells.[11]
-
Incubate the plate for 24 hours at 37°C. A 24-hour incubation is typically sufficient to achieve robust PGE2 production.[11]
2.3.3. PGE2 Quantification (Competitive ELISA)
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for PGE2 analysis.
-
Quantify the PGE2 concentration using a commercial competitive ELISA kit (e.g., Cayman Chemical Cat No. 514010) following the manufacturer's instructions precisely. The principle involves competition between PGE2 in the sample and a fixed amount of a PGE2-tracer for a limited number of antibody binding sites. The intensity of the signal is inversely proportional to the amount of PGE2 in the sample.
Data Analysis and Interpretation
-
Generate Standard Curve: Plot the absorbance values for the PGE2 standards provided in the ELISA kit and fit a four-parameter logistic curve.
-
Calculate PGE2 Concentrations: Interpolate the PGE2 concentrations (pg/mL) for each sample from the standard curve.
-
Normalize Data: Calculate the percent inhibition of PGE2 production for each compound concentration: % Inhibition = 100 * (1 - (PGE2compound - PGE2unstimulated) / (PGE2LPS only - PGE2unstimulated))
-
Determine IC50: Plot the percent inhibition against the log-transformed compound concentration and fit the data using non-linear regression to determine the IC50 value.[3]
Conclusion
The described protocols provide a robust framework for the initial in vitro characterization of this compound. The biochemical kinase binding assay offers a direct and specific measure of interaction with a key drug target class, while the cell-based PGE2 assay provides crucial functional data on its potential anti-inflammatory activity. By following these detailed, self-validating protocols, researchers can generate high-quality, reproducible data to guide further drug development efforts.
References
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Hashemi, M., et al. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PLoS One, 13(6), e0198943. Available at: [Link]
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Tantivejkul, K., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega, 7(8), 7319–7331. Available at: [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]
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ClinicalTrials.gov. (2008). Validation of an Assay to Measure Cyclooxygenase-1 Activity. ClinicalTrials.gov. Available at: [Link]
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Valler, M. J., & Dolle, R. E. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Kopp, M. C., & Lairson, L. L. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 13-28. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(5), 1143–1150. Available at: [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Available at: [Link]
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Application Notes and Protocols for the Antimicrobial Screening of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, in particular, are of significant interest for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible screening of these compounds for antimicrobial activity. We will detail the scientific rationale behind the chosen methodologies, provide step-by-step protocols for both qualitative and quantitative assessments, and offer insights into data interpretation and presentation.
Introduction: The Rationale for Screening Benzimidazole Derivatives
Benzimidazole derivatives are structurally analogous to purine nucleosides, which allows them to readily interact with biological macromolecules.[1] This structural mimicry is a key factor in their broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid core provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The urgent need for novel antimicrobial agents, driven by the rise of multidrug-resistant bacteria, makes systematic screening of new benzimidazole derivatives a critical endeavor in drug discovery.[1]
Mechanism of Action Insights: The antimicrobial effects of benzimidazole derivatives are often multifactorial. Key mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, they can interfere with the synthesis of DNA and RNA, leading to cell damage and death.[3]
-
Disruption of Cell Wall Synthesis: Some derivatives act by forming covalent adducts with bacterial transpeptidase enzymes (penicillin-binding proteins), which are essential for cell wall biosynthesis.[4]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, certain benzimidazoles can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[1]
-
Tubulin Polymerization Inhibition: A well-established mechanism, particularly for anthelmintic activity, is the binding to β-tubulin, which disrupts the formation of microtubules essential for cell division and structure.[4][5]
Experimental Design: A Two-Tiered Screening Approach
A logical and resource-efficient strategy for screening a library of novel compounds involves a two-tiered approach. This begins with a rapid, qualitative primary screen to identify "hits," followed by a more rigorous, quantitative secondary screen to characterize their potency.
-
Primary Screening (Qualitative): Agar Well Diffusion Assay. This method is ideal for initial screening of a large number of compounds. It is a cost-effective and straightforward technique to quickly identify derivatives that possess any level of antimicrobial activity against a panel of test organisms. The size of the zone of growth inhibition provides a preliminary, qualitative measure of potency.[6][7]
-
Secondary Screening (Quantitative): Broth Microdilution for Minimum Inhibitory Concentration (MIC). Compounds that show promising activity in the primary screen are advanced to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This quantitative value is the gold standard for assessing antimicrobial potency and is essential for structure-activity relationship (SAR) studies and comparison with existing drugs.[8]
Diagram: Overall Antimicrobial Screening Workflow
Caption: Serial dilution scheme in a 96-well plate.
Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for comparative analysis and for elucidating structure-activity relationships (SAR).
Table 1: Preliminary Screening Results (Agar Well Diffusion)
| Compound ID | Structure/Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| BZ-01 | R = H | 12 | 0 | 8 |
| BZ-02 | R = 4-Cl | 18 | 10 | 14 |
| BZ-03 | R = 4-NO₂ | 22 | 15 | 19 |
| Ciprofloxacin (10 µg) | Positive Control | 25 | 30 | N/A |
| Fluconazole (25 µg) | Positive Control | N/A | N/A | 24 |
| DMSO | Negative Control | 0 | 0 | 0 |
Data is hypothetical for illustrative purposes.
Table 2: Secondary Screening Results (MIC)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZ-02 | 16 | 64 | 32 |
| BZ-03 | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Data is hypothetical for illustrative purposes.
Interpretation: From the hypothetical data, one could draw a preliminary conclusion that the presence of an electron-withdrawing group (e.g., -Cl, -NO₂) at the R position enhances antimicrobial activity. [9]The nitro-substituted derivative (BZ-03) shows the most potent activity across all tested strains, with a particularly low MIC against S. aureus. This suggests that further exploration of electron-withdrawing substituents at this position could be a fruitful avenue for developing more potent analogues.
Conclusion
This application note provides a validated and structured framework for the antimicrobial screening of novel (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid derivatives. By employing a systematic approach of primary qualitative screening followed by quantitative MIC determination, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, including careful inoculum preparation and the use of appropriate controls, is paramount for generating reliable and reproducible data. The insights gained from these assays are fundamental for guiding medicinal chemistry efforts toward the development of the next generation of antimicrobial agents.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 20(1), 1017-1032. Available at: [Link]
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Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2408. Available at: [Link]
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Özdemir, A., et al. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences, 34, 187-192. Available at: [Link]
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Kumar, G. V. S., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 649-655. Available at: [Link]
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Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Available at: [Link]
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Patel, R. J., et al. (2012). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Pharmaceutical Science and Bioscientific Research, 2(2), 67-71. Available at: [Link]
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Mahmood, T., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(30), 21558-21584. Available at: [Link]
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Khan, A., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. International Journal of Agriculture and Biology, 15(5), 941-946. Available at: [Link]
-
ResearchGate. (2023). Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). Available at: [Link]
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ResearchGate. (2021). Minimum inhibitory concentrations (MICs) of key benzimidazole derivatives compared to standard antimicrobials. Available at: [Link]
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Abdullah, A. M., & Attia, A. J. K. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Egyptian Journal of Chemistry, 67(1), 225-233. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
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Design And Synthesis of Novel Benzimidazole Derivatives as Antimicrobial Agents. (2024). ResearchGate. Available at: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols for Investigating the Anti-inflammatory Potential of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of the novel compound, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. The protocols outlined herein are based on established and validated methodologies for the screening and characterization of potential anti-inflammatory agents.
Introduction and Rationale
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzodiazole scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have reported the anti-inflammatory, analgesic, and antimicrobial properties of various benzothiazole and benzisothiazole derivatives.[1][2][3] This provides a strong rationale for investigating the anti-inflammatory potential of this compound.
This guide details a systematic approach to characterizing the anti-inflammatory profile of this compound, beginning with fundamental in vitro assays to elucidate its mechanism of action and progressing to in vivo models to assess its efficacy in a physiological context.
Physicochemical Properties and Synthesis Overview
While the CAS number for this compound is 104189-85-7, detailed synthetic procedures and physicochemical data in the public domain are limited.[4] The synthesis of related benzimidazole and benzodiazepine structures often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[5][6] A plausible synthetic route for the title compound could involve the reaction of 1,3-dihydro-2H-benzo[d]imidazol-2-one with a haloacetic acid ester followed by hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104189-85-7 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | Calculated |
| Molecular Weight | 192.17 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, and aqueous base (predicted) | - |
In Vitro Anti-inflammatory Evaluation
In vitro assays are indispensable for the initial screening of anti-inflammatory compounds, offering insights into their mechanisms of action in a controlled environment.
Inhibition of Protein Denaturation Assay
Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.[7][8] This assay serves as a rapid and straightforward preliminary screening tool.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS), pH 6.3.
-
Prepare stock solutions of this compound and a reference drug (e.g., diclofenac sodium) in DMSO.
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.45 mL of PBS.
-
Add 0.05 mL of the test compound or reference drug at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
-
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). Assessing the ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential.[9]
Experimental Workflow:
Caption: Workflow for assessing cytokine inhibition.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old media and replace it with fresh media containing various concentrations of this compound.
-
Incubate for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC₅₀ values.
-
In Vivo Anti-inflammatory Evaluation
In vivo studies are crucial to confirm the anti-inflammatory efficacy of a compound in a whole organism, providing insights into its bioavailability, metabolism, and potential side effects.[10][11]
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[2] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.
Experimental Workflow:
Sources
- 1. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Application Note: In Silico Exploration of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
A Senior Application Scientist's Guide to Molecular Docking for Preliminary Drug Discovery
Abstract
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. The benzodiazole scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. Molecular docking serves as a powerful computational tool for the preliminary assessment of a compound's potential to interact with specific biological targets, thereby guiding further experimental validation.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines step-by-step technical protocols with the underlying scientific rationale. We will navigate the complete workflow, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results, using widely accessible and validated software.
Introduction: The Rationale for Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4] The primary aim of this computational method is to predict the structure of the ligand-receptor complex using computational means and to estimate the binding affinity.[1][4] This process involves two fundamental steps: the prediction of the ligand's conformation, position, and orientation within the binding site (posing), and an assessment of the binding affinity using a scoring function.[3]
The subject of our study, this compound, belongs to a class of compounds that has garnered interest for various therapeutic applications.[5][6] By simulating its interaction with a relevant protein target at an atomic level, we can generate hypotheses about its mechanism of action, binding affinity, and the key intermolecular interactions that stabilize the complex. This in silico approach is a cornerstone of modern structure-based drug design, enabling the rapid and cost-effective screening of potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[2]
The Ligand: this compound
Before any computational study, a thorough understanding of the ligand is essential. This compound, with the molecular formula C₉H₈N₂O₃, possesses a rigid benzodiazole core with a flexible acetic acid side chain, which is crucial for its conformational freedom during docking.
| Property | Value | Source |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | [7] |
| Molecular Formula | C₉H₈N₂O₃ | [7] |
| Molecular Weight | 192.17 g/mol | [7] |
| SMILES | C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | [7] |
| PubChem CID | 10845408 | [7][8] |
The Target: Selection and Rationale
The choice of a protein target is the most critical decision in a docking study. Given the structural similarity of the benzodiazole core to benzodiazepines, which are well-known modulators of the central nervous system, a relevant hypothetical target for this study is the Gamma-aminobutyric acid (GABA) type A receptor . For this protocol, we will select the human GABAA receptor α1 subunit in complex with a ligand, which provides a well-defined binding pocket.
Selected Target: Human GABAA receptor α1 subunit PDB ID: A suitable PDB entry would be chosen from the . For this guide, we will proceed with the understanding that a relevant, high-resolution crystal structure is available.
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a systematic pipeline, moving from data preparation to final analysis. Each stage is a critical checkpoint to ensure the scientific validity of the final results.
Caption: The Molecular Docking Workflow.
Prerequisites: Essential Software and Resources
This protocol relies on open-source software that is widely used and validated in the scientific community.
-
AutoDock Suite:
-
Visualization Software:
-
UCSF ChimeraX: A powerful molecular visualization program.
-
PyMOL: An alternative, widely used molecular viewer.
-
-
Interaction Analysis:
Protocol 1: Ligand Preparation
Objective: To convert the 2D representation (SMILES) of the ligand into a 3D, energetically minimized structure with defined rotatable bonds, in the required PDBQT file format.
Step-by-Step Methodology:
-
Obtain 3D Structure:
-
Use the SMILES string (C1=CC=C2C(=C1)NC(=O)N2CC(=O)O) in a program like UCSF ChimeraX or an online converter to generate an initial 3D structure.
-
Save the structure as a .mol2 or .pdb file.
-
-
Load into AutoDock Tools (ADT):
-
Start ADT.
-
Go to Ligand -> Input -> Open and select your saved ligand file.
-
-
Process the Ligand:
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Torsion Tree -> Choose Torsions. Manually inspect and confirm the rotatable bonds detected by ADT. The flexibility of the acetic acid side chain is critical.
-
-
Save as PDBQT:
-
Go to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.
-
Scientific Rationale: The PDBQT (Protein Data Bank, Partial Charge, and Atom Type) format is essential for AutoDock Vina. It contains the 3D coordinates, partial charges for each atom, and information on atom types and torsional degrees of freedom (rotatable bonds).[12] Energy minimization ensures that the starting conformation of the ligand is physically realistic, preventing steric clashes from biasing the docking result.
Protocol 2: Receptor Preparation
Objective: To clean the raw PDB file of the target protein and convert it into the PDBQT format.
Step-by-Step Methodology:
-
Download and Clean the PDB File:
-
Download the PDB file for your chosen target from the RCSB PDB.
-
Open the PDB file in UCSF ChimeraX or PyMOL.
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands or solvents.[13][14] This is a critical step to ensure the binding site is clear.
-
If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[14]
-
Save the cleaned protein structure as a new PDB file (e.g., receptor_cleaned.pdb).
-
-
Load into AutoDock Tools (ADT):
-
Start ADT.
-
Go to File -> Read Molecule and open receptor_cleaned.pdb.
-
-
Prepare the Macromolecule:
-
Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the receptor molecule.
-
ADT will prompt you to save the prepared file. Save it as receptor.pdbqt.
-
Expert Insight: The removal of water molecules is standard practice because their positions in a static crystal structure may not reflect the dynamic reality of the binding event. Adding only polar hydrogens is a computational shortcut that balances accuracy with speed, as non-polar hydrogens are less likely to participate in key electrostatic interactions. Kollman charges provide a well-validated charge model for proteins.
Protocol 3: Executing the Docking Simulation
Objective: To define the binding site on the receptor and run the AutoDock Vina simulation.
Caption: AutoDock Vina Execution Logic.
Step-by-Step Methodology:
-
Define the Search Space (Grid Box):
-
In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Position this box to encompass the entire binding pocket where you expect the ligand to bind. If a co-crystallized ligand was present, centering the box on its location is a common and effective strategy.
-
Adjust the dimensions (x, y, z) of the box to be large enough to allow the ligand to move and rotate freely, but not so large that it wastes computational time searching irrelevant areas. A good starting point is ~20-25 Å in each dimension.
-
Note the coordinates for the center of the box and its dimensions.
-
-
Create the Configuration File:
-
Open a plain text editor.
-
Create a file named config.txt with the following content, replacing the values with your own:
-
-
Run AutoDock Vina:
-
Open a command line terminal or shell.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, config.txt, and the vina executable.
-
Execute the command: ./vina --config config.txt --log results.log
-
Trustworthiness Check: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. The default of 8 is a reasonable balance for standard docking. For final, high-quality results, consider increasing this to 16 or higher.
Protocol 4: Analysis and Visualization of Results
Objective: To interpret the output from AutoDock Vina, identify the best binding pose, and analyze the specific molecular interactions.
Step 1: Interpret the Log File
-
Open the results.log file. It will contain a table of the top binding poses (typically 9) ranked by their binding affinity score in kcal/mol.
-
The binding affinity is a negative number; a more negative value indicates a stronger, more favorable predicted interaction.[15][16]
Example Docking Results Table:
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.115 | 3.579 |
| ... | ... | ... | ... |
Step 2: Visualize the Binding Poses
-
Open the output file (all_poses.pdbqt) in PyMOL or UCSF ChimeraX, along with the receptor.pdbqt file.
-
The output file contains the coordinates for all the calculated binding modes. You can view them individually.
-
Focus on the top-ranked pose (Mode 1). Analyze its position in the binding site. Does it make sense chemically? Are there obvious steric clashes?
Step 3: Detailed Interaction Analysis
-
Submit the PDB file of your receptor and the top-ranked pose of your ligand to the PLIP web server .[10]
-
PLIP will generate a detailed report and images of the specific non-covalent interactions between the ligand and the protein residues. These include:
-
Hydrogen Bonds
-
Hydrophobic Interactions
-
π-Stacking
-
Salt Bridges
-
Halogen Bonds
-
Conclusion and Future Directions
This application note has detailed a complete and scientifically rigorous protocol for performing a molecular docking study of this compound. The results of such a study, including a strong predicted binding affinity (e.g., < -7 kcal/mol) and the identification of key stabilizing interactions with the target's active site, provide a strong, hypothesis-driven foundation for further investigation.
It is crucial to remember that molecular docking is a predictive tool, not a definitive proof of activity.[17] The insights gained from this in silico analysis must be validated through experimental methods, such as in vitro binding assays and functional assays, to confirm the compound's biological activity.
References
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
- Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial.
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The Bioinformatics Coach. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. Retrieved from [Link]
-
SwissDock. (n.d.). SwissDock - A web server for docking. Swiss Institute of Bioinformatics. Retrieved from [Link]
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Chen, Y.-F. (2023, December 5). Interpretation of Molecular docking results? ResearchGate. Retrieved from [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421.
- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
-
Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]
- Anusha, B., & Kamala, G. R. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research, 03(04), 140-151.
- Adasme, M. F., Linnanto, J. M., & Salo-Ahen, O. M. H. (2025). PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler. Nucleic Acids Research.
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The AutoDock Suite. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]
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Wikipedia. (n.d.). List of protein-ligand docking software. Retrieved from [Link]
- Kumar, A., & Roy, K. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-13.
- Unangst, P. C., Connor, D. T., St-Denis, Y., & Miller, S. R. (1993). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of medicinal chemistry, 36(15), 2061–2069.
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
Taha, N. I. (2025). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][4][12][18]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Kirkuk University Journal-Scientific Studies, 10(3), 1-11.
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
-
Durrant Lab. (n.d.). Software. University of Pittsburgh. Retrieved from [Link]
-
The Calcy. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved from [Link]
- Belkacem, S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814.
- Orozco-Guareño, E., et al. (2023).
-
National Center for Biotechnology Information. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to Developing Novel Therapeutics from 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive guide for the exploration of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid as a scaffold for the development of novel therapeutics. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] This guide outlines a strategic, multi-pronged approach to unlock the therapeutic potential of this compound, encompassing initial biological screening, lead optimization, and early-stage preclinical profiling. The protocols provided herein are designed to be robust and are accompanied by the scientific rationale underpinning each experimental step, empowering researchers to make informed decisions in their drug discovery endeavors.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The compound this compound, hereafter referred to as the "lead scaffold," possesses the benzimidazolone core structure. This heterocyclic motif is present in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][2] The structural versatility and favorable physicochemical properties of benzimidazoles allow them to bind to a diverse array of biological macromolecules.[1]
While the specific biological activity of the lead scaffold is not yet extensively documented, its structural similarity to other biologically active benzimidazolones suggests a high probability of therapeutic relevance. This guide, therefore, proposes a systematic exploration of its potential in three key areas of high unmet medical need: oncology, infectious diseases, and inflammatory disorders.
Strategic Workflow for Therapeutic Development
The journey from a starting chemical entity to a viable drug candidate is a multi-step process. The following workflow provides a logical and efficient pathway for the investigation of the lead scaffold.
Caption: A streamlined workflow for the development of therapeutics from the lead scaffold.
Primary Biological Screening Protocols
The initial phase of discovery involves broad biological screening to identify the most promising therapeutic avenue for the lead scaffold and its derivatives.
Anticancer Activity Screening
Rationale: The benzimidazole scaffold is a cornerstone in the development of anticancer agents, targeting various hallmarks of cancer.[1]
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Line Selection:
-
Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
-
Cell Plating:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the lead scaffold in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the compound dilutions and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO).
-
Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
Data Presentation:
| Cell Line | Tumor Type | Lead Scaffold IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast | Experimental Value | Experimental Value |
| A549 | Lung | Experimental Value | Experimental Value |
| HCT116 | Colon | Experimental Value | Experimental Value |
| HEK293 | Non-cancerous | Experimental Value | Experimental Value |
Antimicrobial Activity Screening
Rationale: Benzimidazole derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes.[3]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain Selection:
-
Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the lead scaffold in a 96-well microtiter plate containing appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Bacterial Strain | Gram Stain | Lead Scaffold MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| S. aureus | Positive | Experimental Value | Experimental Value |
| E. coli | Negative | Experimental Value | Experimental Value |
Anti-inflammatory Activity Screening
Rationale: Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate medium.
-
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the lead scaffold for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Use the Griess reagent to measure the amount of nitrite, a stable product of NO.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Lead Optimization Strategies
Once a "hit" is identified from the primary screening, the next phase involves iterative chemical modifications to improve potency, selectivity, and drug-like properties.
Caption: A workflow for Structure-Activity Relationship (SAR) studies and lead optimization.
Protocol 4: Synthesis of an Analog Library
-
Chemical Synthesis:
-
The carboxylic acid moiety of the lead scaffold is a prime handle for derivatization.
-
Synthesize a library of amides and esters by reacting the lead scaffold with a diverse set of amines and alcohols.
-
Modifications can also be made to the benzimidazole ring system.
-
-
Purification and Characterization:
-
Purify all synthesized compounds using techniques such as column chromatography or recrystallization.
-
Characterize the structure and purity of each analog using NMR, Mass Spectrometry, and HPLC.
-
Protocol 5: ADME/Tox Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.
-
Aqueous Solubility:
-
Determine the kinetic solubility of the compounds using methods like nephelometry.
-
-
Cell Permeability:
-
Use the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
-
In Vitro Cytotoxicity:
-
Evaluate the general cytotoxicity of the compounds in a non-cancerous cell line (e.g., HEK293) using the MTT assay.
-
Hypothetical Signaling Pathway for Anticancer Activity
Should the lead scaffold demonstrate anticancer activity, a potential mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival.
Caption: A hypothetical signaling pathway illustrating a potential anticancer mechanism of action.
Conclusion
The lead scaffold, this compound, represents a promising starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for its systematic evaluation and optimization. By employing a multi-faceted screening approach and integrating medicinal chemistry with early ADME/Tox profiling, researchers can efficiently navigate the initial stages of the drug discovery process and unlock the full therapeutic potential of this privileged scaffold.
References
-
PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Shafi, S., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(15), 5789. [Link]
-
World Health Organization. (2014). Testing and reporting the results of visual inspection with 5% acetic acid (VIA). [Link]
-
ResearchGate. (2023). Various biological targets for benzimidazole. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31. [Link]
-
American Elements. This compound. [Link]
-
IARC Screening Group. Comprehensive Visual Inspection of the Cervix with Acetic Acid (VIA) and Lugol's Iodine (VILI). [Link]
-
Turk, C. F., et al. (1988). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 31(3), 535-40. [Link]
-
Nguyen, V. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28263. [Link]
-
Donetti, A., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 36(7), 855-65. [Link]
-
Ardahan, M., & Temel, A. B. (2011). Visual inspection with acetic acid in cervical cancer screening. Cancer Nursing, 34(2), 158-63. [Link]
-
Al-Ostath, A. I., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Journal of Pharmaceutical Research International, 36(5), 44-61. [Link]
-
University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
-
ResearchGate. (2018). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
-
An-Najah National University. (2023). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]
-
UK Health Security Agency. (2023). Performance of visual inspection of the cervix with acetic acid (VIA) for triage of HPV screen-positive women: results from the ESTAMPA study. [Link]
-
Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Catalysts, 13(7), 1089. [Link]
-
Research Results in Pharmacology. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
Sources
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing a framework for troubleshooting and procedural refinement.
Synthesis Overview
The synthesis of the target compound is typically a two-step process. First, the benzimidazolone core is formed, followed by an N-alkylation to introduce the acetic acid moiety. Understanding each step is critical to diagnosing issues in the overall workflow.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the most common factors I should investigate?
Answer: Low yield can stem from issues in either of the two main synthetic steps. A systematic approach is best.
-
Purity of 1,3-Dihydro-2H-benzimidazol-2-one (Starting Material for Step 2): This is the most frequent cause of poor performance in the N-alkylation step. The synthesis from o-phenylenediamine and urea can leave unreacted starting materials or side products.[1][2] Impurities can interfere with the subsequent alkylation.
-
Recommendation: Confirm the purity of your benzimidazolone intermediate via melting point (literature: ~310-317°C) and spectroscopy before proceeding.[2] If it's impure, recrystallization is necessary.
-
-
Inefficient N-Alkylation (Step 2): If the intermediate is pure, the alkylation conditions are the next area to optimize.
-
Incomplete Deprotonation: The N-H bond of the benzimidazolone must be deprotonated to form the nucleophilic anion. If the base is too weak or used in insufficient quantity, the reaction will be incomplete.
-
Reaction Conditions: Temperature and reaction time are critical. Many N-alkylation reactions require heating to proceed at a reasonable rate.[3][4]
-
Product Isolation: The target compound is an acid. Improper pH adjustment during workup can lead to significant loss of product in the aqueous phase.
-
Question 2: My TLC and NMR show a significant amount of unreacted 1,3-dihydro-2H-benzimidazol-2-one after the alkylation step. How can I drive the reaction to completion?
Answer: This is a clear indication of suboptimal reaction conditions for the N-alkylation.
-
Choice of Base: A sufficiently strong base is required to generate the nucleophilic nitrogen. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[5] For a more robust reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (like DMF or THF) can be highly effective, as it irreversibly deprotonates the nitrogen.[6]
-
Stoichiometry: Ensure at least one full equivalent of base is used to deprotonate the benzimidazolone, plus another equivalent to neutralize the chloroacetic acid. Using a slight excess of base (e.g., 2.1-2.2 equivalents) is a common strategy.
-
Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can significantly improve the rate. Refluxing in a solvent like ethanol/water is a documented approach for analogous systems.[3] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
Question 3: I have a major byproduct that is less polar than my starting material and has a higher molecular weight. What is it and how can I prevent it?
Answer: This is very likely the N,N'-dialkylated byproduct, where both nitrogen atoms of the benzimidazolone ring have been alkylated.
-
Mechanism of Formation: After the first successful alkylation, the remaining N-H is still susceptible to deprotonation and a second alkylation event, especially if excess alkylating agent and base are present under forcing conditions.
-
Prevention Strategy:
-
Control Stoichiometry: Use a slight excess of the benzimidazolone relative to the chloroacetic acid (e.g., 1.1 : 1.0) to ensure the alkylating agent is the limiting reagent.
-
Controlled Addition: Add the chloroacetic acid solution dropwise to the solution of the deprotonated benzimidazolone. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
-
Question 4: My final product is an oil or is very difficult to crystallize. What is the best procedure for purification?
Answer: The acidic nature of the product is key to its purification.
-
Acid-Base Extraction/Precipitation: After the reaction is complete, the first step is typically to neutralize the excess base and then acidify the solution.
-
Filtration and Washing: Collect the solid precipitate by suction filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like hexane to remove organic impurities.
-
Recrystallization: If the product is still impure, recrystallization is the final step. An ethanol/water mixture is often effective for this class of compounds.[3] Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the N-alkylation, and what is the reasoning?
A1: The choice of base depends on the solvent and desired reactivity.
| Base | Solvent(s) | Mechanism & Rationale |
| NaOH / KOH | Water, Ethanol | Pro: Inexpensive, easy to handle. Mechanism: Creates a reversible equilibrium with the benzimidazolone anion. Sufficiently strong for many applications.[5] |
| K₂CO₃ / Na₂CO₃ | DMF, Acetonitrile | Pro: Milder, good for sensitive substrates. Mechanism: Heterogeneous reaction that is generally slower but can offer better control and reduce certain side reactions. |
| NaH | THF, DMF (anhydrous) | Pro: Irreversible deprotonation drives the reaction to completion. Mechanism: Strong, non-nucleophilic base that generates the anion quantitatively. Requires anhydrous conditions.[6] |
For maximizing yield, Sodium Hydroxide in an aqueous or alcoholic solvent offers a good balance of reactivity, cost, and ease of handling. For difficult cases, Sodium Hydride is the most powerful option.
Q2: Can I use ethyl chloroacetate instead of chloroacetic acid?
A2: Yes, this is a very common and effective alternative. The reaction proceeds by N-alkylation to form the ethyl ester of the final product. This has two main implications:
-
Intermediate Product: You will isolate ethyl 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetate.
-
Required Hydrolysis: A subsequent step is required to hydrolyze the ester to the final carboxylic acid. This is typically achieved by heating the ester with a base like NaOH in an ethanol/water mixture, followed by acidic workup.[3][7] This two-step approach can sometimes lead to a cleaner final product.
Q3: How does the choice of alkylating agent (e.g., chloroacetic vs. bromoacetic acid) affect the reaction?
A3: The reactivity of alkyl halides in S_N2 reactions follows the trend I > Br > Cl > F. Bromoacetic acid is more reactive than chloroacetic acid and will generally lead to faster reaction rates and may allow for milder conditions. However, alkyl chlorides often provide better yields compared to bromides in some heterocyclic alkylations, potentially due to fewer side reactions.[8] Chloroacetic acid is also typically more economical and is sufficient for this transformation.
Optimized Experimental Protocols
Protocol 1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one
This protocol is adapted from established methods utilizing urea as a safe alternative to phosgene.[1][2][9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-phenylenediamine (1.0 eq), urea (1.0-1.2 eq), and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to 140-180°C.[1][2] The mixture will melt, and ammonia gas will evolve. Continue heating for 2-5 hours until the reaction is complete (monitored by TLC).
-
Workup: Allow the mixture to cool slightly. While still hot, carefully add water.
-
Isolation: Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the product.[1]
-
Purification: Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum. The yield should be >85%.[1]
Protocol 2: Synthesis of this compound
This protocol is based on the direct alkylation with chloroacetic acid in an aqueous base.[5]
-
Setup: In a round-bottom flask, dissolve 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and sodium hydroxide (2.1 eq) in water. Stir until a clear solution is formed.
-
Reagent Addition: In a separate beaker, dissolve chloroacetic acid (1.0 eq) in a small amount of water and slowly add it dropwise to the benzimidazolone solution. An ice-water bath can be used to control any exotherm.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or gently heat to 50-60°C to increase the rate. Monitor reaction progress by TLC.
-
Workup and Isolation: Once the starting material is consumed, cool the reaction mixture in an ice-water bath. Carefully acidify with 1N HCl to a pH of 1-2.[3][5]
-
Purification: Collect the white precipitate by suction filtration, wash with copious amounts of cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.
Reaction Mechanism & Optimization
The key N-alkylation step proceeds via a classical S_N2 mechanism.
Caption: S_N2 mechanism for the N-alkylation step.
Key Optimization Parameters Summary
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Molar Ratio (Benzimidazolone:Alkylating Agent) | 1.0 : 1.0 to 1.1 : 1.0 | Excess benzimidazolone minimizes dialkylation. |
| Base Equivalents | 2.1 - 2.5 eq | Ensures complete deprotonation and neutralization. |
| Solvent | Water, Ethanol/Water, DMF | Polar solvents are required to dissolve the anionic intermediate and promote the S_N2 reaction. |
| Temperature | 25°C - 80°C | Higher temperatures increase reaction rate but may also increase side product formation. |
| Final pH for Precipitation | 1 - 2 | Ensures the carboxylic acid is fully protonated and insoluble in the aqueous phase, maximizing recovery. |
References
-
Brooks, B. R., Bruccoleri, R. E., Olafson, B. D., States, D. J., Swaminathan, S., & Karplus, M. (1983). CHARMM: A program for macromolecular energy, minimization, and dynamics calculations. Journal of Computational Chemistry, 4(2), 187-217. [Link]
-
Unspecified Authors. (1991). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. [Link]
- CN102775355A - Preparation method of 2-hydroxybenzimidazole.
-
Unspecified Authors. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Unspecified Authors. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2021). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 6(37), 24195–24203*. [Link]
-
Unspecified Authors. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. [Link]
-
Unspecified Authors. (n.d.). 2: Alkylation of benzimidazole. ResearchGate. [Link]
-
Unspecified Authors. (n.d.). This compound. American Elements. [Link]
-
Unspecified Authors. (n.d.). Synthesis of 2-hydroxybenzimidazole. PrepChem.com. [Link]
-
Unspecified Authors. (n.d.). N-Alkylation of benzimidazole. ResearchGate. [Link]
- US3657223A - Process for the preparation of benzodiazepin-2-one derivatives.
-
Unspecified Authors. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Unspecified Authors. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. National Institutes of Health. [Link]
-
Unspecified Authors. (n.d.). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][10][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. ResearchGate. [Link]
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
-
Wallner, O., et al. (2023). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem, 18(1). [Link]
-
Unspecified Authors. (2016). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3- thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues. Iranian Journal of Organic Chemistry, 8(2), 1795-1801. [Link]
-
Unspecified Authors. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molbank, 2018(3), M1004. [Link]
Sources
- 1. CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 5. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3657223A - Process for the preparation of benzodiazepin-2-one derivatives - Google Patents [patents.google.com]
- 8. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Hydroxybenzimidazole | 102976-62-5 [smolecule.com]
- 10. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.
I. Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a two-step process: the formation of the 2-oxo-2,3-dihydro-1H-benzimidazole core, followed by N-alkylation with an appropriate acetic acid derivative and subsequent hydrolysis. Each step presents unique challenges. This guide will walk you through potential pitfalls and their solutions.
Step 1: Formation of 2-Oxo-2,3-dihydro-1H-benzimidazole
The initial step involves the cyclization of o-phenylenediamine with a carbonyl source, such as urea or diethyl carbonate. While generally robust, side reactions can occur.
Problem 1: Low Yield of 2-Oxo-2,3-dihydro-1H-benzimidazole
-
Observation: The isolated yield of the benzimidazolone product is significantly lower than expected.
-
Potential Cause: Incomplete reaction or formation of polymeric byproducts. High temperatures can sometimes lead to polymerization of o-phenylenediamine.
-
Troubleshooting:
-
Reaction Temperature and Time: Ensure the reaction is heated at the optimal temperature for a sufficient duration. For the reaction with urea, a melt reaction at 150-170 °C is common. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reactants: Use high-purity o-phenylenediamine. Oxidized starting material can lead to colored impurities and side products.
-
Stoichiometry: A slight excess of the carbonyl source (e.g., urea) can help drive the reaction to completion.
-
Step 2: N-Alkylation of 2-Oxo-2,3-dihydro-1H-benzimidazole with Ethyl Chloroacetate
This step is the most critical and prone to side reactions due to the ambident nucleophilic nature of the benzimidazolone ring.
Problem 2: Formation of the O-alkylated Isomer
-
Observation: Presence of a significant amount of 2-ethoxy-1H-benzimidazole-1-acetic acid ethyl ester, the O-alkylated byproduct, in the reaction mixture.
-
Causality: 2-Oxo-2,3-dihydro-1H-benzimidazole exists in a keto-enol tautomerism. Alkylation can occur at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, undesired). The regioselectivity is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Choice of Base and Solvent: The combination of the base and solvent plays a pivotal role in directing the alkylation.
-
To favor N-alkylation: Use a combination of a relatively soft base and a polar aprotic solvent. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or acetonitrile (MeCN) is a common choice. The carbonate anion is a hard base, but in aprotic solvents, the potassium cation can coordinate with the oxygen atom, making the nitrogen atom more nucleophilic.[1]
-
To minimize O-alkylation: Avoid strong, hard bases like sodium hydride (NaH) in polar aprotic solvents, as this can favor the formation of the harder oxygen nucleophile.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation. Start at room temperature and gradually increase if the reaction is too slow.
-
Problem 3: Formation of the Di-alkylated Byproduct
-
Observation: Detection of a di-substituted product, 1,3-bis(ethoxycarbonylmethyl)-1,3-dihydro-2H-benzimidazol-2-one.
-
Causality: After the initial N-alkylation, the remaining N-H proton is still acidic and can be deprotonated by the base, leading to a second alkylation event.
-
Troubleshooting:
-
Stoichiometry of the Alkylating Agent: Use a controlled amount of ethyl chloroacetate, typically 1.0 to 1.2 equivalents. A large excess will significantly increase the likelihood of di-alkylation.
-
Controlled Addition: Add the ethyl chloroacetate slowly to the reaction mixture containing the benzimidazolone and the base. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: A weaker base, such as sodium bicarbonate (NaHCO₃), can be less effective at deprotonating the second nitrogen, thus reducing di-alkylation, although the reaction rate may be slower.
-
Step 3: Hydrolysis of Ethyl (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate
The final step is the hydrolysis of the ester to the desired carboxylic acid.
Problem 4: Incomplete Hydrolysis
-
Observation: The presence of unreacted starting ester in the final product after the hydrolysis step.
-
Causality: The ester may be sterically hindered or the hydrolysis conditions may not be sufficiently vigorous.
-
Troubleshooting:
-
Reaction Conditions: For basic hydrolysis, use an excess of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[2] Heating the reaction mixture is often necessary.
-
Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Acidic Hydrolysis: As an alternative, acidic hydrolysis using an aqueous acid like HCl or H₂SO₄ can be employed.[3]
-
Problem 5: Difficulty in Product Isolation and Purification
-
Observation: The final product is difficult to purify from starting materials or byproducts.
-
Causality: The carboxylic acid product, the unreacted ester, and the O-alkylated byproduct may have similar polarities, making chromatographic separation challenging.
-
Troubleshooting:
-
Acid-Base Extraction: Utilize the acidic nature of the final product. After hydrolysis, neutralize the excess base and then carefully acidify the solution to a pH of around 3-4. The desired carboxylic acid should precipitate out of the aqueous solution and can be collected by filtration. The unreacted ester and O-alkylated ester will remain in solution or can be extracted with an organic solvent.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for purifying the final product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the key to preventing the formation of the O-alkylated isomer?
A1: The crucial factor is the choice of the base and solvent system. To favor N-alkylation, use a combination like potassium carbonate in DMF. This setup promotes the nucleophilicity of the nitrogen atom over the oxygen atom.
Q2: I see both N- and O-alkylated products in my reaction mixture. How can I separate them?
A2: Separation can be challenging due to similar polarities. If the alkylation was performed to get the ester, careful column chromatography on silica gel might be effective. However, it is often more efficient to carry the mixture through the hydrolysis step. The desired carboxylic acid product can then be separated from the neutral ester byproducts via acid-base extraction as described in "Problem 5" of the troubleshooting guide.
Q3: My hydrolysis reaction is very slow. What can I do?
A3: Increase the reaction temperature and/or the concentration of the base. Using a co-solvent like methanol or THF can also improve the solubility of the ester and accelerate the reaction.
Q4: Can I use a different alkylating agent instead of ethyl chloroacetate?
A4: Yes, other haloacetic acid esters like methyl chloroacetate or tert-butyl bromoacetate can be used. However, the reaction conditions, particularly the hydrolysis step, may need to be adjusted accordingly. For instance, a tert-butyl ester can be cleaved under milder acidic conditions.
III. Data and Protocols
Table 1: Recommended Reaction Conditions for N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that favor SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong bases that promote N-alkylation.[1] |
| Temperature | Room Temperature to 60 °C | Lower temperatures can enhance regioselectivity. |
| Alkylating Agent | Ethyl Chloroacetate (1.0-1.2 eq.) | Controlled stoichiometry minimizes di-alkylation. |
Experimental Protocol: Synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Step 1: Synthesis of Ethyl (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate
-
To a stirred solution of 2-oxo-2,3-dihydro-1H-benzimidazole (1.0 eq.) in DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate. Filter the solid, wash with water, and dry under vacuum.
Step 2: Hydrolysis to (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
-
Suspend the crude ethyl (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester or neutral byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify with 2M hydrochloric acid to a pH of approximately 3-4.
-
A white precipitate of the desired product will form. Filter the solid, wash with cold water, and dry under vacuum.
IV. Visualizing the Reaction Pathways
Diagram 1: Synthesis of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Caption: N-Alkylation vs. side reactions.
V. References
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Google Patents. (2014). Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid. CN102584714B.
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
Sources
- 1. Facile access to 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidines using a biogenically synthesized single phase δ-MnO2 NP catalyst and its dye removal study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN102603650A - Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid - Google Patents [patents.google.com]
- 3. US7612232B2 - Purification of acetic acid from wood acetylation process - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Welcome to the dedicated technical support resource for the purification of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 104189-85-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in achieving the desired purity.
As a polar, acidic, heterocyclic molecule, this compound presents a unique set of purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and purification data from structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of a successful purification strategy. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [American Elements, PubChem][1][2] |
| Molecular Weight | 192.17 g/mol | [American Elements, PubChem][1][2] |
| Appearance | White to off-white powder (predicted) | [American Elements][1] |
| Melting Point | 237 °C | [Biosynth][3] |
| pKa (Predicted) | Carboxylic Acid: ~4-5; Benzimidazolone N-H: ~11-12 | General chemical principles |
| XLogP3 (Predicted) | 0.3 | [PubChem][2] |
| Topological Polar Surface Area | 69.6 Ų | [PubChem][2] |
Qualitative Solubility Data (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble in neutral pH, soluble in basic pH | The carboxylic acid group will be deprotonated at basic pH, forming a more soluble carboxylate salt. |
| Methanol, Ethanol | Moderately soluble | Polar protic solvents that can hydrogen bond with the molecule. |
| Acetone, Ethyl Acetate | Slightly soluble | Polar aprotic solvents. |
| Dichloromethane, Chloroform | Poorly soluble | Non-polar solvents. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvents capable of dissolving polar compounds. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a persistent oil and will not crystallize. What should I do?
Answer: Oiling out during crystallization is a common problem, especially with compounds that have moderate polarity and can form strong intermolecular hydrogen bonds. It occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
Probable Causes:
-
High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Inappropriate Solvent System: The solvent may be too good, preventing the compound from reaching its nucleation point, or too poor, causing it to crash out of solution too quickly.
-
Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for ordered crystal lattice formation.
Step-by-Step Solutions:
-
Re-dissolve the Oil: Gently warm the mixture to re-dissolve the oil in the solvent.
-
Add More Solvent: If the solution is too concentrated, add a small amount of the hot solvent to ensure everything is fully dissolved.
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Consider a Different Solvent System: If oiling persists, the solvent system may be the issue. Try a more non-polar solvent or a solvent mixture. For a polar compound like this, a mixture of a good solvent (like DMF or methanol) and a poor solvent (like water or an ether) can be effective. A reported recrystallization method for a similar compound uses a mixture of dimethylformamide and water.[4]
Caption: Troubleshooting workflow for product oiling out during crystallization.
Question 2: My compound streaks badly on a silica gel TLC plate. How can I get good separation by column chromatography?
Answer: Streaking on silica gel is a classic sign of a polar, acidic, or basic compound interacting strongly with the acidic silica surface. For this compound, the carboxylic acid group is the primary cause of this interaction.
Probable Causes:
-
Strong Acid-Base Interaction: The acidic carboxylic acid group binds tightly to the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening (streaking).
-
High Polarity: The compound's overall polarity may be too high for the chosen mobile phase, resulting in low mobility from the baseline.
Step-by-Step Solutions:
-
Modify the Mobile Phase: The most effective solution is to suppress the ionization of the carboxylic acid group by adding a small amount of a volatile acid to your mobile phase.
-
Add 0.5-1% acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol). This will protonate your compound, reducing its interaction with the silica and leading to sharper bands.
-
-
Choose an Appropriate Solvent System: This compound is quite polar. A typical starting point for TLC development would be a relatively polar solvent system like 10-20% methanol in dichloromethane or 50-70% ethyl acetate in hexanes, with the added acid modifier.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is not sufficient, you may need to switch to a different stationary phase.
-
Reversed-Phase (C18) Silica: This is an excellent option for polar compounds. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is in a single protonation state.
-
Neutral or Basic Alumina: While less common, alumina can be a good choice for separating acidic compounds where silica fails.
-
Caption: Decision workflow for selecting a chromatography purification strategy.
Question 3: The purified product has a yellow or brown tint. How can I remove colored impurities?
Answer: Discoloration in the final product often arises from highly conjugated, colored byproducts formed during the synthesis. Common precursors in benzimidazolone synthesis, such as o-phenylenediamines, are prone to oxidation, which can lead to colored impurities.
Probable Causes:
-
Oxidation of Starting Materials: Unreacted o-phenylenediamine or related aromatic amines can oxidize to form colored species.
-
Thermal Degradation: High reaction temperatures can sometimes lead to the formation of polymeric or charred material.
Step-by-Step Solutions:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol).
-
Add a small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution.
-
Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Gently boil the mixture for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal. The purified filtrate can then be cooled to induce crystallization.
-
-
Recrystallization: Often, a careful recrystallization is sufficient to leave the colored impurities behind in the mother liquor. Ensure you choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
-
It should be stored in a tightly sealed container in a cool, dry place, away from light. Given its structure, it is expected to be a stable solid at room temperature.[1]
Q2: What are the likely impurities from its synthesis?
-
The synthesis of N-alkylated benzimidazolones often involves the reaction of a benzimidazolone with an alkylating agent.[5] A common route to the core benzimidazolone involves the reaction of o-phenylenediamine with urea or a similar carbonyl source.[6] Therefore, likely impurities include:
-
Unreacted 1,3-dihydro-2H-benzimidazol-2-one.
-
Unreacted alkylating agent (e.g., chloroacetic acid or ethyl chloroacetate).
-
Over-alkylated or di-substituted byproducts.
-
Oxidized byproducts from the o-phenylenediamine starting material.
-
Q3: Is this compound thermally stable?
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (DMF/Water)
This protocol is based on a method used for a structurally similar compound and is a good starting point for optimization.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot dimethylformamide (DMF) required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the DMF solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot DMF to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water, followed by a small amount of a cold, non-polar solvent like diethyl ether to help with drying.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude material in a minimal amount of a polar solvent (like methanol or DMF). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, and then adding methanol). A typical gradient might be:
-
50% Ethyl Acetate / 49% Hexanes / 1% Acetic Acid
-
to 100% Ethyl Acetate / 1% Acetic Acid
-
to 5% Methanol / 94% Ethyl Acetate / 1% Acetic Acid
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
References
-
Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. Retrieved from [Link]
-
Barrow, J. C., et al. (2011). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 2(12), 919–923. Available at: [Link]
- Google Patents. (2011). Synthesis method of benzimidazolone. CN102285924A.
Sources
- 1. americanelements.com [americanelements.com]
- 2. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazolone Synthesis
Welcome to the technical support center for benzimidazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzimidazolone and its derivatives. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Troubleshooting Guide: Synthesis of Benzimidazolone from o-Phenylenediamine
This section addresses specific challenges you might face during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired benzimidazolone product. What are the possible causes and how can I improve the yield?
A: Low yield is a common issue in benzimidazolone synthesis. The underlying cause often depends on the synthetic route employed. Here's a breakdown of potential issues and solutions for the common method of reacting o-phenylenediamine with urea.
Potential Cause & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Reaction Time & Temperature: Ensure the reaction is heated at the optimal temperature, typically between 100-200°C, for a sufficient duration of 3-10 hours.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. |
| Mixing: Inadequate stirring can lead to localized overheating and decomposition, especially in solvent-free reactions. Ensure efficient and homogenous mixing throughout the reaction.[1] | |
| Sub-optimal Reagent Ratio | The molar ratio of urea to o-phenylenediamine is crucial. An excess of urea is often used to drive the reaction to completion. However, a large excess can lead to the formation of side products. It is advisable to start with a slight excess of urea and optimize from there. |
| Inappropriate Solvent Choice | While the reaction can be run neat (solvent-free), this can lead to poor heat transfer and decomposition.[1] Using a high-boiling point organic solvent such as toluene, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can improve homogeneity and temperature control, leading to higher yields.[1] Water can also be used as a solvent, but this may require pH control as the release of ammonia can make the solution basic.[1] |
| pH of the Reaction Mixture | When water is used as a solvent, the formation of ammonia can increase the pH, which may not be favorable for the reaction. The pH may need to be controlled by the addition of an acid to keep it in the range of 4-9.[1] |
Issue 2: Formation of Side Products and Impurities
Q: My final product is impure, showing multiple spots on TLC. What are the common side products and how can I avoid their formation?
A: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to minimizing impurities.
Common Side Products and Mitigation Strategies
-
Polymerization: o-Phenylenediamine can be prone to oxidative polymerization, leading to dark, tarry substances. This is often exacerbated by high temperatures and the presence of air.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce polymerization. Also, avoid excessively high reaction temperatures.
-
-
Di-substituted Products: If using a substituted o-phenylenediamine, regioisomers can form.
-
Solution: The directing effects of the substituent on the aromatic ring will influence the regioselectivity. Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the isomers. Chromatographic separation is often required to isolate the desired product.
-
-
N-Nitroso Impurities: In the presence of nitrites and acidic conditions, N-nitroso impurities can form, as the amine in the benzimidazole ring can undergo nitrosation.[2]
-
Solution: Ensure all reagents and solvents are free from nitrite contamination. Avoid strongly acidic conditions if nitrites are suspected to be present.[2]
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I'm having trouble isolating a pure product from the reaction mixture. What are the best practices for workup and purification?
A: Effective product isolation is critical for obtaining high-purity benzimidazolone.
Purification Workflow
Caption: Simplified mechanism of benzimidazolone synthesis.
Q2: Are there alternative, greener methods for benzimidazolone synthesis?
A2: Yes, there is a growing interest in developing more environmentally friendly synthetic routes. Some of these include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields. [3]* Solvent-free reactions: Performing the reaction without a solvent can reduce waste, although it may present challenges with mixing and heat control. [1][4]* Catalytic methods: The use of catalysts can allow for milder reaction conditions and improved efficiency. [5]
Q3: Can I use phosgene or a phosgene equivalent instead of urea?
A3: Yes, phosgene and its derivatives, such as carbonyldiimidazole (CDI), are effective reagents for the cyclocarbonylation of o-phenylenediamine to form benzimidazolone. [6]However, phosgene is highly toxic and requires special handling precautions. CDI is a safer alternative that is often used in laboratory settings. [6]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in the reaction's success.
-
Polar aprotic solvents (e.g., DMF, DMSO): These are often good choices as they can dissolve the reactants and facilitate the reaction at elevated temperatures. [1][7]* Non-polar solvents (e.g., Toluene): These can also be effective and may simplify the workup as the product is often insoluble and precipitates out upon cooling. [1]* Water: As a green solvent, water is an attractive option. However, the reaction may require pressure and careful pH control. [1]* Solvent-free: This is the most environmentally friendly option but can lead to issues with mixing and localized overheating, potentially reducing the yield and purity. [1]
Experimental Protocols
Protocol 1: General Synthesis of Benzimidazolone from o-Phenylenediamine and Urea
Materials:
-
o-Phenylenediamine
-
Urea
-
Dimethylformamide (DMF)
-
Deionized water
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1 equivalent) and urea (1.5 equivalents).
-
Add DMF as the solvent (a concentration of ~1 M with respect to o-phenylenediamine is a good starting point).
-
Heat the reaction mixture to 130-150°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with cold water.
-
For purification, transfer the crude solid to a flask and add water. Heat the suspension to boiling to dissolve the product.
-
Add a small amount of activated carbon to the hot solution and continue to heat for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
References
- CN102285924A - Synthesis method of benzimidazolone - Google P
-
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - NIH. (URL: [Link])
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])
-
Benzimidazole - Organic Syntheses Procedure. (URL: [Link])
-
34 questions with answers in BENZIMIDAZOLES | Science topic - ResearchGate. (URL: [Link])
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (URL: [Link])
-
Optimization of benzimidazole synthesis.a - ResearchGate. (URL: [Link])
-
To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. (URL: [Link])
-
Synthesis of benzimidazol-2-one and benzimidazol-2-thione. - ResearchGate. (URL: [Link])
-
Benzimidazolone synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC - NIH. (URL: [Link])
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC - PubMed Central. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
Sources
- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Welcome to the technical support center for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the knowledge to effectively formulate this compound and ensure the reliability and reproducibility of your experimental results.
Understanding the Molecule: Why Solubility Can Be a Hurdle
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, with the chemical formula C₉H₈N₂O₃, is a benzimidazole derivative.[1][2] The core structure, a benzimidazolone ring system, is largely planar and capable of intermolecular hydrogen bonding, which can contribute to a stable crystal lattice and consequently, lower aqueous solubility. The appended acetic acid moiety introduces a critical functional group that governs many of its physicochemical properties, most notably its pH-dependent solubility.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group: This acidic proton allows for deprotonation to form a carboxylate salt. The ionization state is dependent on the pH of the solution and the compound's pKa.
-
Benzimidazolone Core: This heterocyclic system has both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the other nitrogen atom), which can lead to strong intermolecular interactions in the solid state.
-
Aromatic System: The benzene ring contributes to the molecule's overall hydrophobicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid won't dissolve in my aqueous assay buffer. What is the first step I should take?
A1: The first and most critical step is to consider the pH of your buffer.
The solubility of this compound is highly dependent on the ionization of its carboxylic acid group.
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule neutral and less soluble in aqueous media.
-
At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt. This charged species is significantly more soluble in polar solvents like water.
Troubleshooting Workflow for pH Adjustment:
Caption: Co-solvent Strategy Workflow.
Q3: I have tried pH adjustment and co-solvents, but I am still seeing precipitation at higher concentrations. What advanced techniques can I consider?
A3: For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Salt Formation: Converting the acidic compound into a stable salt form can significantly improve its aqueous solubility and dissolution rate. [3]This is essentially what is done in situ when you adjust the pH with a base like NaOH. You can also explore the use of other counter-ions. The properties of the resulting salt are highly dependent on the nature of the counterion. [4]* Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble. [5]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved aqueous solubility and a good safety profile. [5]
Summary of Solubilization Strategies
| Strategy | Mechanism | Key Considerations |
| pH Adjustment | Increases the ionization of the carboxylic acid group, forming a more soluble salt. | Assay pH compatibility, potential for compound degradation at extreme pH. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent, increasing the solubility of hydrophobic compounds. | Potential for co-solvent to interfere with the assay or cause cellular toxicity. |
| Salt Formation | Creates a more soluble form of the compound. | Choice of counter-ion can impact solubility and other physicochemical properties. |
| Surfactants | Micellar encapsulation of the compound. | Potential for surfactant to interfere with the assay. |
| Cyclodextrins | Formation of a water-soluble inclusion complex. | Stoichiometry of the complex, potential for competition with other molecules. |
Final Recommendations
For initial in vitro screening of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, we recommend a stepwise approach:
-
Attempt to dissolve the compound in a small amount of DMSO to create a concentrated stock solution. Then, dilute this into your assay buffer, ensuring the final DMSO concentration is below 1%.
-
If insolubility persists, prepare the stock solution in dilute NaOH (e.g., 0.1 M) and then dilute into your assay buffer. Neutralize the final solution with dilute HCl if necessary, being careful to avoid precipitation.
-
For persistent issues, consider a combination of pH adjustment and a co-solvent. For example, dissolve the compound in a basic solution containing a small percentage of DMSO.
By systematically applying these principles and troubleshooting steps, you can overcome the solubility challenges associated with (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid and generate high-quality, reliable data in your research endeavors.
References
- Hamzah, A. S., Buckle, M. J. C., Law, C. W., Abdullah, J. B., & Jabit, M. R. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 999-1017.
-
American Elements. (n.d.). 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Lipka, E., Folly-Klan, M., Charton, J., Vacchera, M. P., Bonte, J. P., & Vacchera, C. (2010). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267–1271.
-
S. Al-Ghananeem, A. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
- Donati, D., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 36(21), 3073-3078.
- Martı́nez, A., et al. (2007). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 111(13), 3507-3513.
- Poole, S. K., & Poole, C. F. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
- Gupta, R., Jain, V., Nagar, J. C., Ansari, A., Sharma, K., Sarkar, A., & Khan, M. S. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78.
- Kelly, S., et al. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 54, 67-75.
- N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1 H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic. (2020). Biomolecules, 10(2), 349.
- Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B, 13(7), 2779-2803.
Sources
- 1. americanelements.com [americanelements.com]
- 2. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | C10H10N2O3 | CID 773560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2-(2-oxo-2,3-dihydro-1H-1,3-benzodazol-1-yl)acetic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 104189-85-7).[1][2] Given the absence of extensive, publicly available stability data for this specific molecule, this document focuses on the foundational chemical principles of its core structures—benzimidazolone and a carboxylic acid side chain—to provide robust guidance. We empower users to establish and validate their own experimental protocols by explaining the causality behind key handling and experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound has a molecular formula of C₉H₈N₂O₃ and a molecular weight of approximately 192.17 g/mol .[1][2] It is typically supplied as a powder and should be stored at room temperature in a dry environment.[2] Structurally, it features a benzimidazol-2-one core, which is a bicyclic system composed of a fused benzene and imidazole ring with a carbonyl group, and an N-substituted acetic acid moiety.
Q2: What solvents are recommended for dissolving this compound?
A2: Due to the carboxylic acid group, the compound's solubility is pH-dependent.
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Aqueous Solutions: It is expected to have low solubility in neutral water but will become more soluble in dilute alkaline solutions (e.g., dilute sodium hydroxide, sodium bicarbonate, or potassium carbonate) where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[3] Benzimidazole derivatives with carboxylic acid groups are also often soluble in dilute acids.[4]
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Organic Solvents: Polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol) are likely to be effective. For biological assays, creating a concentrated stock solution in DMSO followed by serial dilution in the aqueous buffer is a standard and recommended practice.
Q3: What are the primary stability concerns when working with this compound in solution?
A3: The main points of potential chemical instability are the amide bond within the benzimidazolone ring and the carboxylic acid group.
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Hydrolysis: The cyclic amide (lactam) bond in the benzimidazolone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. This would lead to ring-opening and the formation of a diamine derivative, fundamentally altering the molecule's structure and activity.[5][6]
-
pH Sensitivity: As a carboxylic acid, the compound's protonation state is dependent on the solution's pH. This can affect not only solubility but also its interaction with biological targets. Buffering your experimental medium to a stable physiological pH (e.g., 7.2-7.4) is critical for reproducibility.
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Photostability: While specific data is unavailable for this molecule, compounds with aromatic ring systems can sometimes be sensitive to light. It is a good practice to protect solutions from direct light, especially during long-term storage or extended experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Precipitation in Aqueous Buffer | Poor Solubility / pH Shift: The compound's solubility limit may have been exceeded, or the pH of the final solution may be too low to keep the carboxylic acid deprotonated and soluble. | 1. Check Final Concentration: Ensure you are working below the compound's solubility limit in your specific medium. 2. Verify pH: Measure the pH of your final solution. If it is neutral or acidic, consider using a buffer with a slightly higher pH (e.g., 7.8-8.0) if your experiment allows. 3. Increase Co-solvent: If using a DMSO stock, ensure the final percentage of DMSO is sufficient to maintain solubility but low enough to not affect your assay (typically <1%, often <0.5%). |
| Loss of Compound Activity Over Time | Chemical Degradation: The compound may be degrading in the experimental medium due to hydrolysis, oxidation, or other reactions. | 1. Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock on the day of the experiment. 2. Conduct a Stability Check: Perform a time-course experiment where the compound is incubated in your assay buffer for varying durations (e.g., 0, 2, 4, 8, 24 hours) before being tested. This will establish a viable experimental window. 3. Control Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. |
| Inconsistent Results Between Experiments | Solution Inhomogeneity / Adsorption: The compound may not be fully dissolved, or it may be adsorbing to plasticware (e.g., pipette tips, microplates). | 1. Ensure Complete Dissolution: After adding the stock solution to the buffer, vortex thoroughly. Visually inspect for any particulate matter. 2. Use Low-Adhesion Plasticware: If adsorption is suspected, use low-protein-binding microplates and pipette tips. 3. Include Positive Controls: Consistent performance of a known stable positive control can help differentiate between compound instability and other experimental variables. |
Protocol: Preliminary Stability Assessment via HPLC
This protocol outlines a "forced degradation" study, a crucial step in drug development used to understand a molecule's intrinsic stability.[7][8][9] It allows you to identify conditions that cause degradation and develop a stability-indicating analytical method.
Objective: To determine the stability of this compound under various stress conditions by monitoring the parent compound's peak area using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water or DMSO) to prepare a 1 mg/mL stock solution.
-
-
Forced Degradation Conditions:
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Stress: 3% H₂O₂
-
Thermal Stress: Incubate the stock solution alone at 60°C.
-
Control: Mix 1 mL of stock solution with 1 mL of water and keep at room temperature.
-
-
Sample Analysis by HPLC:
-
After incubation, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Inject onto the HPLC system. A typical starting condition would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in ACN).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a preliminary scan of the parent compound (e.g., 254 nm or 280 nm).
-
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining under each condition compared to the control.
-
A significant decrease (>10-20%) indicates instability under that specific stress condition.
-
This self-validating system provides direct evidence of the compound's stability within your specific experimental context, ensuring the integrity and reliability of your results.
Visualizations
Chemical Structure and Potential Degradation Sites
The diagram below highlights the key functional groups of this compound and indicates the bonds most susceptible to chemical degradation.
Caption: Key functional groups and potential instability sites.
Workflow for Preliminary Stability Assessment
This workflow provides a logical sequence for evaluating the stability of the compound in a solution.
Caption: Experimental workflow for a forced degradation study.
References
-
PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
American Elements. this compound. [Link]
-
Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. [Link]
-
Journal of Current Pharma Research. (2018). Benzimidazoles: A Medicinally Important Heterocyclic Moiety. Journal of Current Pharma Research. [Link]
-
Patel, K. D., et al. (2017). Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones. ACS Omega. [Link]
-
Bahekar, R., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Sultana, N., & Arayne, M. S. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]
Sources
- 1. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajrconline.org [ajrconline.org]
- 8. actascientific.com [actascientific.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthesized (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and investigating its biological activity. We understand that discrepancies between expected and observed bioactivity can be a significant hurdle. This document provides a structured, in-depth troubleshooting guide and a comprehensive set of frequently asked questions to help you diagnose and resolve potential issues in your experiments.
Troubleshooting Guide: Low Bioactivity
Experiencing lower-than-expected biological activity from your synthesized compound can be perplexing. The root cause often falls into one of three categories: issues with the compound's integrity, suboptimal assay conditions, or assay artifacts. This guide follows a logical diagnostic workflow to systematically identify and resolve the problem.
Q1: My synthesized (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is showing poor bioactivity. Where do I begin troubleshooting?
A1: A systematic approach is crucial to efficiently pinpoint the issue. We recommend a tiered diagnostic workflow that starts with the most fundamental element—the compound itself—before moving on to the complexities of the biological assay. Low bioactivity is often a symptom of underlying issues with purity, structural integrity, or experimental design.[1][2]
The flowchart below outlines the recommended troubleshooting path. Start by rigorously verifying your compound's identity and purity. Only after confirming that you have the correct, pure, and stable molecule should you proceed to optimize your bioassay parameters.
Caption: A logical workflow for troubleshooting low bioactivity.
Q2: How can I confirm the identity and purity of my synthesized compound?
A2: This is the most critical step in troubleshooting. You must be certain that the compound you are testing is, in fact, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid and that it is free from significant impurities that could inhibit its activity or produce confounding results.[1][3]
We recommend a multi-pronged analytical approach for comprehensive characterization:
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Mass Spectrometry (MS): To confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
Compound Analytical Data Summary
| Property | Expected Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4][5] |
| Appearance | Powder | [5] |
Experimental Protocol: Purity Assessment by HPLC
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Objective: To determine the purity of the synthesized compound, ideally aiming for >95%.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your synthesized compound in a suitable solvent (e.g., methanol or DMSO).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
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Detection: UV detector at 254 nm and 280 nm.
-
Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Q3: Could impurities from the synthesis be the cause of low activity?
A3: Absolutely. Synthesis-related impurities, such as unreacted starting materials, reagents, or unexpected side products, are a common cause of poor biological results.[6] The synthesis of benzimidazole derivatives can sometimes yield side products if reaction conditions are not carefully controlled.[6]
Caption: A plausible general synthesis route and potential impurity sources.
Recommended Solutions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of reactants to minimize unreacted starting materials.[6]
-
Purification: If analytical tests show impurities, repurify the compound.
-
Recrystallization: Effective for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: A more robust method for separating compounds with different polarities.
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Acid-Base Extraction: Since the target compound has a carboxylic acid group, you can use acid-base extraction to separate it from neutral or basic impurities.[6]
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Q4: My compound is confirmed to be pure. Could solubility or stability be the problem?
A4: Yes, these are critical factors. A compound cannot be bioactive if it is not available to the biological target.[1]
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Solubility: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is predicted to have limited water solubility. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock, which is then diluted into the aqueous assay buffer.
-
Troubleshooting: Visually inspect your final assay solution (e.g., in a well plate) for any signs of precipitation or cloudiness. If observed, the effective concentration is lower than intended. Try lowering the final concentration or exploring formulation strategies if solubility remains a major obstacle. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
-
Stability: Benzimidazole derivatives are generally stable, but the carboxylic acid moiety could be susceptible to degradation under certain pH or temperature conditions.
-
Troubleshooting: Always use freshly prepared solutions for your experiments. Store the solid compound in a cool, dark, and dry place as recommended.[5] If you suspect degradation in your assay medium over time, you can run a time-course experiment and analyze the medium by HPLC to check for the appearance of degradation products.
-
Q5: The compound's integrity is confirmed. What aspects of my bioassay should I scrutinize?
A5: If the compound is not the issue, the problem lies within the bioassay itself. The optimization strategy depends on the type of assay.
For Cell-Based Assays:
-
Cell Health: Ensure cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Seeding Density: Optimize the cell density so that cells are in a logarithmic growth phase during treatment and are not over-confluent at the assay endpoint.
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Incubation Time: The biological effect may be time-dependent. Test various incubation times (e.g., 24, 48, 72 hours) to find the optimal window.
For Enzyme Inhibition Assays:
-
Enzyme/Substrate Concentrations: The assay is highly sensitive to the concentrations of the enzyme and substrate. Ensure these are consistent and appropriate for measuring inhibition (typically using the substrate at or below its Km value).
-
Buffer Conditions: Verify that the buffer composition, pH, and ionic strength are optimal for the enzyme's activity.
-
Pre-incubation: Allow the enzyme and your compound to pre-incubate before adding the substrate. This gives the inhibitor time to bind to the enzyme, which is especially important for slow-binding inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key identifiers for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid?
A1: The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid[4] |
| CAS Number | 104189-85-7[4] |
| PubChem CID | 10845408[4][5] |
| Molecular Formula | C₉H₈N₂O₃[4] |
| SMILES | C1=CC=C2C(=C1)NC(=O)N2CC(=O)O[4] |
| InChIKey | XGCKXFIEBXHNRH-UHFFFAOYSA-N[4] |
Q2: What are the known biological activities for this class of compounds?
A2: While specific data for the parent compound may be limited in public literature, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have shown a range of biological activities. This provides a rationale for investigating its potential. Notable activities for related structures include:
-
5-HT3 and 5-HT4 Receptor Antagonism/Agonism: Carboxamide derivatives of this core structure have been extensively studied as potent antagonists for the 5-HT3 receptor and as selective ligands for the 5-HT4 receptor, relevant for gastrointestinal and neurological disorders.[7][8]
-
Antimicrobial Activity: The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[9]
The presence of the acetic acid side chain suggests that your compound may have been designed to improve solubility or to interact with specific binding pockets where a carboxylic acid is favorable.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid should be stored at room temperature in a dry, dark environment.[5] Keeping it in a tightly sealed container inside a desiccator is good practice. For solutions (e.g., DMSO stocks), store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are the primary safety and handling precautions?
A4: According to the Globally Harmonized System (GHS) classifications available, this compound should be handled with care. The primary hazards are:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Precautions:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
References
-
AMERICAN ELEMENTS. (n.d.). 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Shevchuk, O., et al. (2023). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. Retrieved from [Link]
-
Ziani, B., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. Retrieved from [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
Di Stilo, A., et al. (1995). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed. Retrieved from [Link]
-
Yuan, Y., et al. (2023). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
ACS Publications. (2026). Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. Retrieved from [Link]
-
Gatti, B., et al. (2003). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]
-
Chem-Space. (n.d.). 2-(1H-Benzo[d][4][5][10]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Evaluation of Bioactive Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]
-
HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. Retrieved from [Link]
- Google Patents. (n.d.). WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
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Technical Support Center: Purity Confirmation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Welcome to the technical support guide for the comprehensive purity and identity confirmation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS: 104189-85-7). This document is designed for researchers, medicinal chemists, and quality control scientists who require robust, validated methods to ensure the integrity of their material. As your application scientist, I will guide you through not just the how, but the why, ensuring each step is a self-validating component of a comprehensive analytical strategy.
The confirmation of a compound's purity is not a single measurement but a holistic process. It involves leveraging orthogonal analytical techniques that, together, build a complete and trustworthy profile of the material. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may have during your experimental workflow.
FAQ 1: What is the overall strategy for confirming the purity and identity of my compound?
A robust assessment of purity and identity requires a multi-pronged approach where each technique provides a unique piece of the puzzle. A single method is insufficient; for instance, a 99.5% purity value by HPLC does not confirm the identity of that primary peak. Conversely, a correct mass spectrum does not quantify minor impurities.
Expert Rationale: The core principle is to use orthogonal methods—techniques that measure different chemical or physical properties. This strategy minimizes the risk of an impurity co-eluting in chromatography, being non-responsive to a specific detector, or being indistinguishable from the main compound by a single technique.
The recommended workflow is a tiered approach:
-
Qualitative & Structural Confirmation: Confirm that the primary component of your sample is indeed this compound.
-
Quantitative Purity Assessment: Determine the percentage of the main compound relative to any impurities.
-
Absolute Compositional Verification: Confirm the elemental makeup of the compound as a final, absolute check of purity and identity.
Below is a visual representation of this comprehensive workflow.
Caption: Overall workflow for purity and identity confirmation.
FAQ 2: How do I use HPLC to quantify purity and detect process-related impurities?
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the workhorse for quantitative purity analysis of aromatic compounds like this one. It separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.
Expert Rationale: The benzimidazole core of the molecule contains a strong chromophore, making it highly responsive to UV detection. By measuring the area of each peak in the chromatogram, we can calculate the "area percent purity." This value serves as a reliable estimate of the compound's purity, assuming all impurities have a similar response factor to the main compound. A DAD is superior to a simple UV detector as it can also provide the UV spectrum of each peak, helping to distinguish between structurally related and unrelated impurities.
Experimental Protocol: HPLC-DAD Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of your compound.
-
Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: DAD, monitoring at 254 nm and 280 nm. Collect full spectra from 200-400 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution: A gradient is crucial to ensure the elution of both early and late-eluting impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Interpretation:
-
A high-purity sample will show one major peak with a flat baseline.
-
Calculate purity by the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Potential impurities to look for include starting materials (e.g., 1,3-dihydro-2H-benzimidazol-2-one, chloroacetic acid), over-alkylated products, or degradation products.[1] The UV spectra collected by the DAD can help identify if an impurity peak shares the same chromophore as the parent compound.
FAQ 3: What is the role of NMR spectroscopy in this analysis?
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and confirmation. While not ideal for high-accuracy quantification of minor impurities without a quantitative standard, it is unparalleled for confirming the compound's identity and detecting structural isomers or major impurities.
Expert Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides complementary information about the carbon skeleton. For this compound, NMR confirms the presence of the benzimidazole ring, the acetic acid side chain, and their correct connectivity. The absence of unexpected signals is a strong indicator of purity.[2][3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will dissolve the carboxylic acid and the aromatic rings.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals to expect are aromatic protons (around 7.0-7.5 ppm), the methylene protons of the acetic acid group (-CH₂-), and a broad signal for the carboxylic acid proton (-COOH).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons, the carbonyl carbon of the benzimidazole ring (~155 ppm), the carbonyl of the carboxylic acid (~170 ppm), and the methylene carbon.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: A complex multiplet pattern in the ~7.0-7.2 ppm region corresponding to the 4 protons on the benzene ring.
-
Methylene Protons (-CH₂-): A singlet around 4.5-5.0 ppm.
-
Amide Proton (-NH-): A broad singlet typically >10 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often >12 ppm.
Trustworthiness Check: The integration of the proton signals should correspond to the number of protons. For example, the ratio of the aromatic region integral to the methylene singlet integral should be 4:2 (or 2:1). Significant deviation suggests impurities.
FAQ 4: How can Mass Spectrometry confirm identity and rule out major contaminants?
Mass Spectrometry (MS) provides a direct measurement of the compound's molecular weight, offering definitive confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Expert Rationale: The molecular formula of the compound is C₉H₈N₂O₃. Its monoisotopic mass is 192.0535 g/mol .[4] An HRMS instrument can measure this mass to within a few parts per million (ppm), which is often sufficient to uniquely determine the elemental formula and rule out other possibilities. This technique is excellent for confirming that the main peak seen in HPLC is the correct compound and for identifying unknown impurity peaks if coupled to an LC system (LC-MS).
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization Mode: ESI is a soft ionization technique suitable for this molecule. It can be run in both positive and negative ion modes.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 193.0608.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 191.0462.
-
-
Data Interpretation:
-
The measured mass should be compared to the theoretical mass. An error of <5 ppm is considered excellent confirmation of the elemental formula.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure. Common fragments would arise from the loss of CO₂ (44 Da) or the cleavage of the acetic acid side chain.[5]
-
| Ion | Theoretical m/z |
| [M+H]⁺ | 193.0608 |
| [M+Na]⁺ | 215.0427 |
| [M-H]⁻ | 191.0462 |
FAQ 5: Why is Elemental Analysis considered a definitive test for purity?
Elemental Analysis (EA) provides the absolute percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample. This is a fundamental property of the pure compound and is independent of chromatographic or spectroscopic behavior.
Expert Rationale: EA is a bulk analysis technique that determines the elemental composition of the entire sample.[6][7] If the sample contains impurities (e.g., residual solvents, inorganic salts), the measured C, H, and N percentages will deviate from the theoretical values. Many scientific journals, such as those from the American Chemical Society, consider an experimental result within ±0.4% of the calculated value as a benchmark for purity.[8]
Theoretical vs. Acceptable Values: For C₉H₈N₂O₃ (MW: 192.17 g/mol ):
-
Calculated %C: 56.25
-
Calculated %H: 4.20
-
Calculated %N: 14.58
Data Interpretation: A sample is considered pure if the experimental values fall within the acceptable range.
| Element | Theoretical % | Acceptable Range (±0.4%) |
| C | 56.25 | 55.85 - 56.65 |
| H | 4.20 | 3.80 - 4.60 |
| N | 14.58 | 14.18 - 14.98 |
Self-Validation: This technique perfectly complements HPLC. HPLC confirms the absence of structurally related impurities, while EA confirms the absence of any impurity (including non-UV active ones like water or salts) that would alter the overall elemental composition.
Caption: Logic of using orthogonal methods for validation.
References
-
National Center for Biotechnology Information. "2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid" PubChem Compound Summary for CID 5357876. Accessed January 23, 2026.[Link]
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American Elements. "this compound" Product Page. Accessed January 23, 2026.[Link]
-
Unangst, P. C., et al. "Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents." Journal of medicinal chemistry 35.20 (1992): 3691-3698. Accessed January 23, 2026.[Link]
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Rojas-Montoya, A., et al. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate." Molbank 2023.3 (2023): M1676. Accessed January 23, 2026.[Link]
-
AKos Consulting & Solutions. "2-(1H-Benzo[d][9][10][11]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid" Product Page. Accessed January 23, 2026.[Link]
-
National Center for Biotechnology Information. "(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid" PubChem Compound Summary for CID 10845408. Accessed January 23, 2026.[Link]
-
Le-PM, T. A., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science 8.7 (2022): 994-1002. Accessed January 23, 2026.[Link]
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AZoM. "A Look at Elemental Analysis for Organic Compounds." AZoM.com, May 6, 2021. Accessed January 23, 2026.[Link]
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Defense Technical Information Center. "RESEARCH ON BENZIMIDAZOLE DERIVATIVES." DTIC, June 10, 2020. Accessed January 23, 2026.[Link]
-
Aly, A. A., et al. "Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives." ResearchGate, August 2025. Accessed January 23, 2026.[Link]
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Lavallo, V. "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science 8.7 (2022): 988-990. Accessed January 23, 2026.[Link]
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Gholampour, N., et al. "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors." Scientific Reports 12.1 (2022): 899. Accessed January 23, 2026.[Link]
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Fărcaș, A. M., et al. "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis." Molecules 28.1 (2023): 337. Accessed January 23, 2026.[Link]
-
Inorganic Chemistry Frontiers. "Electronic Supplementary Material (ESI) for Inorganic Chemistry Frontiers." ResearchGate, 2021. Accessed January 23, 2026.[Link]
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ResearchGate. "METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW)." ResearchGate, August 2025. Accessed January 23, 2026.[Link]
-
Afinidad. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives." RACO, 2009. Accessed January 23, 2026.[Link]
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Sati, B., et al. "Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC." Acta Pharmaceutica 63.3 (2013): 385-396. Accessed January 23, 2026.[Link]
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Semantic Scholar. "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process." Semantic Scholar, November 14, 2020. Accessed January 23, 2026.[Link]
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Institute of Science, Nagpur. "Identification of Organic Compound by Organic Qualitative Analysis." Institute of Science, Nagpur. Accessed January 23, 2026.[Link]
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ResearchGate. "Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][9][10][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation." ResearchGate, August 2025. Accessed January 23, 2026.[Link]
-
CORE. "Benzo[d][9][10][11]oxadithiole 2-Oxide." CORE, April 7, 2024. Accessed January 23, 2026.[Link]
-
MDPI. "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking." MDPI, November 14, 2020. Accessed January 23, 2026.[Link]
-
ResearchGate. "¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I)." ResearchGate. Accessed January 23, 2026.[Link]
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Avoiding degradation of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid during storage
Technical Support Center: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Welcome to the dedicated technical support guide for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and experimental use. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols grounded in scientific principles to help you navigate potential challenges and maintain the quality of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid?
A1: For routine short-term use, solid (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid powder should be stored at room temperature in a tightly sealed container.[1] For long-term storage, it is advisable to keep the compound in a cool, dry place. While not always necessary for the solid form, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation over extended periods.[2]
Q2: How should I prepare and store solutions of this compound?
A2: Solutions of benzimidazole derivatives are generally more susceptible to degradation than the solid form, particularly through photodegradation.[3] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in amber vials or containers wrapped in aluminum foil to protect from light.[4] The choice of solvent is critical; while polar solvents are often used for solubility, their impact on stability must be considered.
Q3: My solution of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid has changed color. What does this indicate?
A3: A change in solution color is a common indicator of chemical degradation. This can be triggered by exposure to light, inappropriate temperatures, or reactive species in the solvent.[5] It is strongly advised to discard any discolored solutions and prepare a fresh batch from solid material to ensure the accuracy and reproducibility of your experimental results.
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemistry of benzimidazole derivatives, the main degradation pathways to be aware of are:
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, potentially leading to the cleavage of the acetic acid side chain or alterations to the benzimidazolone core.[3][6]
-
Hydrolysis: The amide bond within the benzimidazolone ring and the carboxylic acid group can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[6][7]
-
Oxidation: The benzimidazole ring system can undergo oxidation, particularly if exposed to strong oxidizing agents or reactive oxygen species generated by other components in a solution.
Q5: How can I check the purity of my compound if I suspect degradation?
A5: The most reliable method for assessing the purity of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A stability-indicating HPLC method can separate the intact compound from its degradation products. Other techniques such as Thin-Layer Chromatography (TLC) can provide a quicker, qualitative assessment of purity. For structural confirmation of the compound and identification of any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[6][8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting & Recommended Actions |
| Inconsistent or poor results in biological assays. | Compound degradation in stock solutions or assay media. | 1. Prepare fresh solutions: Always prioritize the use of freshly prepared solutions for your experiments. 2. Assess stability in assay buffer: Perform a control experiment by incubating the compound in your assay buffer for the duration of your experiment and then analyze its integrity by HPLC. 3. Minimize light exposure: Protect your solutions from light at all stages of your experiment. |
| Appearance of new peaks in HPLC chromatogram. | Degradation of the compound. | 1. Characterize degradation products: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures. 2. Review storage conditions: Ensure that both solid material and solutions are stored according to the recommendations (cool, dark, and dry). 3. Evaluate solvent purity: Impurities in solvents, such as peroxides in aged ethers or aldehydes in alcohols, can initiate degradation. Use high-purity, fresh solvents. |
| Difficulty dissolving the solid compound. | Poor choice of solvent or presence of insoluble impurities. | 1. Consult solubility data: Benzimidazole derivatives are generally soluble in polar organic solvents like DMSO, DMF, and alcohols.[9] 2. Use sonication: Gentle sonication can aid in the dissolution of the compound. 3. Filter the solution: If insolubles remain, they may be impurities. Filter the solution through a 0.22 µm syringe filter before use. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Solid Compound:
-
Upon receipt, store the vial of solid (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in a desiccator at room temperature for short-term storage.
-
For long-term storage (months to years), place the vial in a secondary container with a desiccant and store at -20°C.
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the solid.
-
-
Stock Solutions:
-
Prepare stock solutions in a suitable high-purity solvent (e.g., DMSO).
-
Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[4]
-
Protocol 2: Quality Control by HPLC
This is a general stability-indicating HPLC method for benzimidazole derivatives that can be adapted for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a scan from 200-400 nm is recommended to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Inject the standard to determine the retention time of the pure compound.
-
Inject your test sample (e.g., an aged solution) and look for the appearance of additional peaks, which would indicate the presence of degradation products. The peak area of the parent compound can be used to quantify its purity relative to the standard.
-
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding the potential degradation mechanisms and the decision-making process for troubleshooting, the following diagrams are provided.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
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Gomes, A. T. P. C., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7890. Available at: [Link]
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Khan, I., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. Available at: [Link]
-
American Elements. (2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Available at: [Link]
-
PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. Available at: [Link]
-
Kulik, A., et al. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 67(1), 35-41. Available at: [Link]
- Dinç, E., & Yücesoy, C. (2010). A review: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 832-839.
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García-Sánchez, F., et al. (2001). Effect of pH on the concentration of the species present in an aqueous solution of Bimp at 25 C. New Journal of Chemistry, 25(6), 794-800. Available at: [Link]
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Malik Deenar College of Pharmacy. (2024). Synthesis and evaluation of a benzimidazole acetic acid derivative. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Alkylation studies-on (1H-benzimidazol-2-yl)-acetic acid derivatives. Journal of the Chinese Chemical Society, 59(3), 346-352. Available at: [Link]
-
Scodro, R. B., et al. (2020). Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. Journal of the Brazilian Chemical Society, 31(7), 1486-1494. Available at: [Link]
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de la Cruz, N., et al. (2013). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. Journal of Hazardous Materials, 260, 686-692. Available at: [Link]
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Acar, Ç., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 401, 134149. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
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Acar, Ç., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 401, 134149. Available at: [Link]
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ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
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ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
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Chovelon, J. M., et al. (2004). Photochemical behaviour of carbendazim in aqueous solution. Pest Management Science, 60(4), 373-379. Available at: [Link]
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Mueed, M. A., & Chawla, G. (2012). Analysing the reaction of a β-diketone with dimethyl sulphoxide (DMSO)/acetic anhydride. Journal of Saudi Chemical Society, 16(4), 491-494. Available at: [Link]
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Tótoli, E. G., & Salgado, H. R. N. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 125-131. Available at: [Link]
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PubChem. (3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1). Available at: [Link]
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Larsen, J. V., & Jensen, R. B. (1993). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 82(10), 1039-1042. Available at: [Link]
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Al-Momani, F. A., & Al-Bawab, A. A. (2019). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 24(18), 3349. Available at: [Link]
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El-Shabrawy, Y., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave Online Journal of Chemistry, 2(2). Available at: [Link]
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Maccarone, E., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2885. Available at: [Link]
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PubChem. (3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Available at: [Link]
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Quest Journals. (2023). A Systemic Review on Benzimidazole Study. Journal of Medical and Dental Science Research, 10(5), 1-10. Available at: [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-848. Available at: [Link]
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ResearchGate. (2022). Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. Available at: [Link]
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Reddy, B. V., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks, 14(6), 1844-1850. Available at: [Link]
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Donati, D., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 36(21), 3073-3079. Available at: [Link]
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American Pharmaceutical Review. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
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ResearchGate. (2015). Degradation pathways of DMSO during UV/H2O2 treatment. Available at: [Link]
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Gzik-Zroska, A., et al. (2019). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Architecture Civil Engineering Environment, 12(3), 125-132. Available at: [Link]
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National Center for Biotechnology Information. (1H-benzimidazol-2-yl)benzoic acid methanol solvate. Available at: [Link]
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Vasyliev, M., et al. (2023). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 28(15), 5824. Available at: [Link]
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Yaneva, D. G., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Molecules, 29(22), 5001. Available at: [Link]
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ResearchGate. (2015). Sample Recovery After 96 h of Staying in the Environment of 0.2% DMSO. Available at: [Link]
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Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Organic Process Research & Development, 24(3), 407-414. Available at: [Link]
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ResearchGate. (2017). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Available at: [Link]
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Navigating the Synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common challenges and questions that arise during the scale-up of this important synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Reaction Pathway and Stoichiometry
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and industrially viable route is a two-step process. The first step involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with an ethyl chloroacetate. This is followed by the hydrolysis of the resulting ethyl ester intermediate to yield the final carboxylic acid product. This method is favored for its use of readily available starting materials and generally good yields.
Q2: What are the typical stoichiometric ratios for the N-alkylation step?
A2: For the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with ethyl chloroacetate, it is common to use a slight excess of the alkylating agent, typically in the range of 1.1 to 1.5 equivalents. The base is also used in excess, generally between 1.5 and 2.0 equivalents, to ensure complete deprotonation of the benzimidazolone.
Reagent Selection and Handling
Q3: Which base is recommended for the N-alkylation step at scale, and what are the safety precautions?
A3: While strong bases like sodium hydride (NaH) are effective, they pose significant safety risks on a large scale due to their flammability and the evolution of hydrogen gas.[1] For industrial applications, weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred. They are non-flammable, less expensive, and easier to handle. When using any base, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Are there alternatives to ethyl chloroacetate that are safer for large-scale use?
A4: Ethyl chloroacetate is a lachrymator and is toxic.[2] While it is a common reagent, safer alternatives like ethyl bromoacetate can be used, though they are often more expensive. When handling ethyl chloroacetate, it is imperative to do so in a fume hood with proper engineering controls to avoid inhalation and contact with skin and eyes.[3][4]
Troubleshooting Guide
Low Yield
Problem: The yield of the N-alkylation or hydrolysis step is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 1,3-dihydro-2H-benzimidazol-2-one.
-
Solution: Ensure the base is of high purity and used in the recommended stoichiometric excess. Consider switching to a stronger base if necessary, with appropriate safety measures in place.
-
-
Presence of Water: Moisture in the reaction mixture can quench the base and hydrolyze the ethyl chloroacetate.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.
-
Solution: Optimize the reaction temperature by running small-scale experiments at various temperatures and monitoring the reaction progress by HPLC.
-
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" and incomplete reactions.
-
Solution: Use an appropriate overhead stirrer and ensure good agitation throughout the reaction.
-
Impurity Formation
Problem: The final product is contaminated with significant impurities that are difficult to remove.
Common Impurities and Their Prevention:
| Impurity | Formation Mechanism | Prevention Strategy |
| Bis-alkylated byproduct | Reaction of a second molecule of ethyl chloroacetate at the other nitrogen of the benzimidazolone ring. | Use a controlled stoichiometry of the alkylating agent and consider adding it slowly to the reaction mixture. |
| Unreacted 1,3-dihydro-2H-benzimidazol-2-one | Incomplete reaction. | Ensure sufficient reaction time and temperature. Monitor the reaction by HPLC to confirm completion. |
| Hydrolysis of ethyl chloroacetate | Reaction with residual water or hydroxide ions. | Use anhydrous conditions and a non-hydroxide base if possible. |
Visualizing the Reaction and Potential Byproducts:
Caption: Synthetic pathway and a common byproduct.
Work-up and Purification Issues
Problem: Difficulty in isolating the product during work-up, or the final product does not meet purity specifications.
Solutions:
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous work-up, making phase separation difficult.
-
Solution: Add a small amount of brine or a different organic solvent to break the emulsion.
-
-
Product Precipitation: The product may precipitate out of solution during the work-up.
-
Solution: Adjust the pH of the aqueous phase to ensure the product remains in the desired phase. For the final carboxylic acid, it will be soluble in the aqueous phase at high pH and precipitate at low pH.
-
-
Ineffective Crystallization: The final product may not crystallize well, or the crystals may be of poor quality.
-
Solution: Screen different solvent systems for crystallization. A mixture of a good solvent and a poor solvent often yields better crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Scale-Up Considerations and Process Optimization
Managing Exothermic Reactions
The N-alkylation reaction can be exothermic, especially when using strong bases.[5] On a large scale, this can lead to a runaway reaction if not properly controlled.
Strategies for Exotherm Control:
-
Slow Addition of Reagents: Add the base or alkylating agent slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure good heat transfer.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
Phase-Transfer Catalysis for Improved Efficiency
For large-scale synthesis, phase-transfer catalysis (PTC) can be a highly effective technique for the N-alkylation step.[6][7][8][9]
Benefits of PTC:
-
Milder Reaction Conditions: Allows the use of weaker, safer inorganic bases.
-
Increased Reaction Rates: Facilitates the transfer of the benzimidazolone anion into the organic phase where the reaction occurs.
-
Simplified Work-up: Often leads to cleaner reactions with fewer byproducts.
Visualizing the PTC Mechanism:
Caption: Phase-Transfer Catalysis cycle.
Process Analytical Technology (PAT)
For robust and consistent manufacturing, Process Analytical Technology (PAT) can be implemented to monitor and control the reaction in real-time.[10][11][12][13]
PAT Tools for this Synthesis:
-
In-situ FTIR or Raman Spectroscopy: To monitor the disappearance of the starting material and the appearance of the product in real-time.
-
Automated HPLC: For at-line analysis of reaction samples to determine conversion and purity.
-
Temperature and pH Probes: To continuously monitor and control these critical process parameters.
Detailed Experimental Protocol (Illustrative)
This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.
Step 1: N-Alkylation of 1,3-dihydro-2H-benzimidazol-2-one
-
Charge the reactor with 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq.) and a suitable solvent (e.g., DMF, acetonitrile).
-
Add potassium carbonate (1.5 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with efficient stirring.
-
Slowly add ethyl chloroacetate (1.2 eq.) to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
Step 2: Hydrolysis of the Ethyl Ester
-
Dissolve the crude ethyl ester in a suitable solvent (e.g., ethanol, methanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq.).
-
Heat the mixture to reflux and monitor the reaction by HPLC until the ester is consumed.
-
Cool the reaction mixture and adjust the pH to ~2 with a mineral acid (e.g., HCl).
-
Filter the precipitated product, wash with water, and dry under vacuum to obtain this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). Williamson Ether Synthesis. Retrieved from [Link]
-
Cortez, F. J., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(9), 1605-1614. [Link]
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem Compound Summary for CID 10845408. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. PubChem Compound Summary for CID 5338573. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. Retrieved from [Link]
- U.S. Patent No. 4,132,529. (1979). Temperature control in exothermic/endothermic reaction systems.
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Various Authors. (n.d.). Benzimidazole derivatives, their production and use. European Patent Office - EP 0459136 A1. [Link]
- Various Authors. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid Derivatives
The 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview of their performance as therapeutic agents. We will explore the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols, to empower researchers in the rational design of novel drug candidates.
The Core Scaffold: A Foundation for Diverse Biological Activity
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile pharmacophore present in numerous clinically approved drugs.[1][2] Its unique structural features allow it to mimic and interact with various biological targets. The introduction of an oxo group at the 2-position to form the 2-oxo-benzimidazole (benzimidazolone) moiety, coupled with an acetic acid side chain at the N-1 position, lays the groundwork for a multitude of pharmacological effects. These derivatives have shown significant potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and aldose reductase inhibitors.[3][4][5]
The inherent biological activity of the core scaffold can be attributed to several factors:
-
Hydrogen Bonding Capabilities: The lactam function within the benzimidazolone ring and the carboxylic acid group of the acetic acid moiety can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.
-
Aromatic System: The fused ring system provides a platform for π-π stacking and hydrophobic interactions with target proteins.
-
Structural Rigidity and Planarity: The relatively planar structure of the benzimidazolone core helps in defining the spatial orientation of substituents, which is crucial for specific receptor binding.
Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis
The therapeutic potential of the this compound scaffold can be fine-tuned through systematic structural modifications. This section dissects the impact of substitutions at key positions, providing a comparative analysis of their effects on different biological activities.
Substitutions on the Benzene Ring of the Benzimidazolone Core
Modifications on the aromatic ring of the benzimidazolone nucleus have a profound influence on the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
Key Observations:
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO2) or halo (-Cl, -F) groups can enhance the antibacterial and antifungal activities of these derivatives.[4][6] For instance, a series of sulfonamide-linked benzimidazolone derivatives demonstrated that compounds bearing electron-withdrawing substituents on the aromatic ring exhibited potent anti-infective properties.[4] This enhancement can be attributed to increased cellular uptake or more favorable interactions with microbial enzymes.
-
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methyl (-CH3) or methoxy (-OCH3) groups has been associated with improved antioxidant and anti-inflammatory activities.[3] These groups can increase the electron density of the aromatic ring, enhancing its ability to scavenge free radicals.
Experimental Workflow: Synthesis of Benzimidazolone Derivatives
The following diagram illustrates a general synthetic route for preparing substituted this compound derivatives.
Caption: General synthetic scheme for 2-(2-oxo-benzimidazol-1-yl)acetic acid derivatives.
Modifications of the Acetic Acid Side Chain
The acetic acid moiety is a critical pharmacophore, particularly for aldose reductase inhibition. Its carboxylic acid group often interacts with key residues in the active site of the enzyme.
Key Observations:
-
Esterification: Converting the carboxylic acid to its corresponding ester can modulate the compound's lipophilicity and cell permeability. While this may lead to a decrease in direct enzyme inhibition in vitro, esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
-
Amide Formation: The synthesis of amide derivatives from the carboxylic acid introduces new hydrogen bonding possibilities and can significantly alter the biological activity profile. For instance, coupling with different amines can lead to compounds with enhanced antibacterial or anticancer properties.
Comparative Data: Aldose Reductase Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The table below compares the aldose reductase inhibitory activity of several this compound derivatives with varying substituents.
| Compound | R1 | R2 | IC50 (µM) |
| 1 | H | H | 15.2 |
| 2 | 5-Cl | H | 8.5 |
| 3 | 5-NO2 | H | 3.1 |
| 4 | H | CH3 | 18.9 |
| Epalrestat | - | - | 0.8 |
Data is hypothetical and for illustrative purposes.
As the data suggests, the introduction of an electron-withdrawing group at the 5-position of the benzimidazolone ring (compounds 2 and 3) leads to a significant increase in aldose reductase inhibitory activity compared to the unsubstituted parent compound (1).
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.
In Vitro Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the aldose reductase enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human aldose reductase is purified from an E. coli expression system.
-
Assay Buffer: Prepare a buffer solution containing 135 mM Na,K-phosphate buffer (pH 7.0), 100 mM lithium sulfate, 0.03 mM NADPH, and 1 mM D,L-glyceraldehyde.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO to create stock solutions.
-
Assay Procedure:
-
Add 100 µL of the assay buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 10 µL of the purified aldose reductase enzyme.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for in vitro aldose reductase inhibition assay.
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Medium: Prepare Mueller-Hinton Broth (MHB).
-
Compound Preparation: Serially dilute the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications to the benzimidazolone core and the acetic acid side chain can significantly modulate the biological activity profile of these derivatives.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the benzimidazolone ring to further optimize potency and selectivity.
-
Synthesizing and evaluating bioisosteres of the acetic acid moiety to improve pharmacokinetic properties.
-
Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.
-
Conducting in vivo studies to assess the efficacy and safety of promising lead compounds in relevant animal models.
By leveraging the insights from SAR studies and employing robust experimental methodologies, researchers can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
References
- Synthesis and evaluation of a benzimidazole acetic acid deriv
- Synthesis and Biological Activities of Some Benzimidazolone Deriv
- Biological activities of benzimidazole derivatives: A review. (n.d.).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). PubMed.
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. (n.d.). NIH.
- Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed.
- Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. (n.d.). PubMed.
- Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2025).
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. (2020). PubMed.
- Benzimidazole Derivatives as Potential Chemotherapeutic Agents. (2025).
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). NIH.
- Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. (2016). Moodle@Units.
- (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. (n.d.). MDPI.
- Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. (n.d.). PubMed.
- A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2024). Bentham Science Publishers.
- Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid deriv
- An updated review on benzimidazole derivatives as potential antihypertensive agents. (2022). International journal of health sciences - ScienceScholar.
- (PDF) (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. (2025).
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI.
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A Comparative Guide to the Efficacy of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Derivatives and Other 5-HT3 Antagonists
For researchers and professionals in drug development, the quest for more effective therapeutic agents is a constant endeavor. In the realm of antiemetics, the 5-HT3 receptor has been a pivotal target. This guide provides a comparative analysis of the efficacy of a promising class of compounds derived from (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid against established 5-HT3 antagonists. We will delve into the experimental data that underpins their activity, offering a comprehensive resource for those working to combat nausea and vomiting induced by chemotherapy, radiation, and postoperative states.
The 5-HT3 Receptor: A Key Player in Emesis
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) plays a crucial role in triggering the vomiting reflex.[1] These receptors are densely located in the chemoreceptor trigger zone (CTZ) of the brainstem and on vagal afferent nerves in the gastrointestinal tract.[2] When certain stimuli, such as chemotherapeutic agents, cause the release of serotonin from enterochromaffin cells in the gut, the activation of these 5-HT3 receptors initiates a signaling cascade that culminates in the sensation of nausea and the act of vomiting.[2] Consequently, antagonists that block this receptor are a cornerstone of antiemetic therapy.[3]
The following diagram illustrates the simplified signaling pathway of the 5-HT3 receptor in mediating emesis.
Figure 1: Simplified signaling pathway of 5-HT3 receptor-mediated emesis.
The Promise of the (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Scaffold
While (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid itself is a foundational chemical structure, its derivatives have emerged as a class of highly potent 5-HT3 receptor antagonists.[4][5] Research into this scaffold has revealed that specific chemical modifications can lead to compounds with high affinity for the 5-HT3 receptor, rivaling and in some cases potentially exceeding the potency of established drugs.
A significant study synthesized a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides and evaluated their 5-HT3 antagonistic activity. The findings demonstrated that certain derivatives, particularly those with an amidic linkage and an endo-substituted azabicycloalkyl moiety, exhibited remarkable potency.
Comparative Efficacy: Benzimidazole Derivatives vs. Established "Setrons"
The "setrons" are a well-established class of 5-HT3 antagonists, with ondansetron, granisetron, and palonosetron being prominent members.[3] To provide a clear comparison, we will examine the available preclinical and clinical data.
In Vitro Receptor Binding Affinity
A key measure of a drug's potency is its binding affinity for its target receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound/Drug | 5-HT3 Receptor Binding Affinity (Ki) [nM] | Reference |
| Benzimidazole Derivative (DA 6215) | 3.8 | |
| ICS 205930 (Reference Compound) | 2.0 | |
| Ondansetron | ~2-10 | [1] |
| Granisetron | ~0.1-1 | [1] |
| Palonosetron | ~0.05-0.1 | [2] |
| Note: Ki values can vary depending on the experimental conditions and radioligand used. |
As the table illustrates, the benzimidazole derivative DA 6215 demonstrates a high binding affinity for the 5-HT3 receptor, comparable to the reference antagonist ICS 205930 and in the same nanomolar range as first-generation setrons.[1] Palonosetron, a second-generation antagonist, exhibits a significantly higher affinity.[2]
In Vivo Antiemetic Efficacy
The true test of an antiemetic compound lies in its ability to prevent vomiting in a living organism. The cisplatin-induced emesis model in ferrets is a standard and predictive preclinical model for evaluating the efficacy of antiemetic drugs.[6] The effective dose required to produce a 50% reduction in emesis (ED50) is a critical parameter.
| Compound/Drug | In Vivo Antiemetic Efficacy (ED50) [nM/kg, i.v.] in Rat von Bezold-Jarisch Reflex Assay | Reference |
| Benzimidazole Derivative (DA 6215) | 1.0 | |
| ICS 205930 (Reference Compound) | 2.1 | |
| The von Bezold-Jarisch reflex assay is a surrogate in vivo model for 5-HT3 receptor antagonism. |
The data shows that the benzimidazole derivative DA 6215 is highly potent in vivo, with an ED50 of 1.0 nM/kg in a relevant animal model, surpassing the reference compound.
Clinically, the established 5-HT3 antagonists have demonstrated significant efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Palonosetron has shown particular effectiveness in preventing delayed CINV compared to first-generation antagonists like granisetron.[7][8] A meta-analysis revealed that palonosetron was consistently superior to granisetron in preventing CINV in all phases (acute, delayed, and overall).[7][8]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, such as its half-life, are crucial for its clinical utility.
| Drug | Half-life (t½) [hours] | Reference |
| Ondansetron | ~3-4 | [3] |
| Granisetron | ~4-9 | [3] |
| Palonosetron | ~40 | [3] |
Palonosetron's significantly longer half-life contributes to its superior efficacy in managing delayed CINV.[3] The pharmacokinetic profiles of the novel benzimidazole derivatives would require further investigation to determine their potential for long-acting antiemetic effects.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of the data presented, it is essential to understand the experimental protocols used to evaluate these compounds.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This in vitro assay directly measures the affinity of a compound for the 5-HT3 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT3 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]granisetron or [3H]ICS 205930) for binding to membranes prepared from cells expressing the 5-HT3 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human 5-HT3A receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]ICS 205930).
-
Add increasing concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known 5-HT3 antagonist (e.g., tropisetron).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a radioligand binding assay.
Figure 2: Workflow for a radioligand binding assay to determine 5-HT3 receptor affinity.
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is highly predictive of the clinical efficacy of antiemetic drugs against chemotherapy-induced nausea and vomiting.[6]
Objective: To evaluate the antiemetic efficacy of a test compound against cisplatin-induced emesis.
Principle: Ferrets are administered a high dose of cisplatin, which reliably induces acute and delayed emesis. The test compound is administered prior to the cisplatin challenge, and its ability to reduce the number of retches and vomits is quantified.
Step-by-Step Protocol:
-
Animal Acclimatization and Baseline Observation:
-
House ferrets individually in observation cages and allow them to acclimatize for several days.
-
Monitor the animals for any signs of spontaneous emesis.
-
-
Drug Administration:
-
On the day of the experiment, administer the test compound or vehicle control via a specific route (e.g., intravenous, intraperitoneal, or oral).
-
The timing of drug administration relative to the cisplatin challenge is a critical parameter.
-
-
Cisplatin Challenge:
-
Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.[6]
-
-
Observation and Data Collection:
-
Continuously observe the animals for a defined period (e.g., 4-6 hours for acute emesis, and up to 72 hours for delayed emesis).
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
The latency to the first emetic episode is also a valuable parameter.
-
-
Data Analysis:
-
Compare the number of retches and vomits in the test compound-treated group to the vehicle-treated control group.
-
Calculate the percentage inhibition of emesis.
-
Determine the ED50 value by testing a range of doses of the test compound.
-
The following diagram illustrates the workflow for the cisplatin-induced emesis model in ferrets.
Figure 3: Workflow for the cisplatin-induced emesis model in ferrets.
Conclusion and Future Directions
The exploration of derivatives of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid has unveiled a promising new class of potent 5-HT3 receptor antagonists. Preclinical data for lead compounds from this series demonstrate high receptor affinity and in vivo efficacy, positioning them as viable candidates for further development.
While established 5-HT3 antagonists, particularly the second-generation palonosetron, have set a high bar for clinical efficacy, the benzimidazole scaffold offers a distinct chemical entity with the potential for optimized pharmacological properties. Future research should focus on comprehensive structure-activity relationship (SAR) studies to refine the potency and pharmacokinetic profile of these novel compounds. Head-to-head in vivo studies comparing the most promising benzimidazole derivatives directly against palonosetron in models of both acute and delayed emesis will be critical in establishing their therapeutic potential. For researchers in the field, the (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid framework represents a fertile ground for the discovery of next-generation antiemetics.
References
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PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]
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American Elements. 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. [Link]
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Turconi, M., et al. (1992). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 35(18), 3463-3473. [Link]
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Campillo, M., et al. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. Journal of Medicinal Chemistry, 53(5), 2158-2168. [Link]
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Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540. [Link]
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PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid - Depositor-Supplied Synonyms. National Center for Biotechnology Information. [Link]
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Li, M., et al. (2021). Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis. Supportive Care in Cancer, 29(10), 5629-5638. [Link]
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Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. European journal of pharmacology, 658(2-3), 138-147. [Link]
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Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. The New England journal of medicine, 358(23), 2482-2494. [Link]
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Ishii, T., et al. (1993). A new 5-HT3 receptor ligand. II. Structure-activity analysis of 5-HT3 receptor agonist action in the gut. Japanese journal of pharmacology, 61(2), 121-127. [Link]
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Campillo, M., et al. (2010). Benzimidazole Derivatives as New Serotonin 5-HT6 Receptor Antagonists. Molecular Mechanisms of Receptor Inactivation. Journal of Medicinal Chemistry, 53(5), 2158-2168. [Link]
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Spasov, A. A., et al. (2003). Analgesic activity of 5-HT3 receptor antagonists. Eksperimental'naia i klinicheskaia farmakologiia, 66(5), 12-15. [Link]
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Smith, H. S., Cox, L. R., & Smith, E. J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of palliative medicine, 1(2), 115-120. [Link]
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Vlasov, S. V., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Scientia Pharmaceutica, 89(4), 49. [Link]
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El-Saghier, A. M. M. (2001). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 6(10), 800-806. [Link]
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Chem-Space. 2-(1H-Benzo[d][4]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid. [Link]
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ResearchGate. (2021). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. [Link]
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ResearchGate. (2019). Mechanism and site of action of 5-HT3 receptor antagonists. [Link]
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Wikipedia. 5-HT3 antagonist. [Link]
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Validating the Mechanism of Action of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid as an Aldose Reductase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the presumed mechanism of action of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid as an inhibitor of aldose reductase (ALR2). By comparing its performance against established ALR2 inhibitors, researchers can rigorously assess its potential as a therapeutic agent for diabetic complications.
Introduction: The Rationale for Targeting Aldose Reductase
Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[2] Therefore, inhibiting aldose reductase is a well-established therapeutic strategy to mitigate these long-term complications of diabetes.
The chemical structure of this compound, featuring a benzimidazolone core and an acetic acid moiety, is characteristic of a class of compounds known to inhibit aldose reductase.[3] This guide outlines the experimental steps to validate this hypothesis and benchmark its efficacy against known inhibitors.
Comparative Analysis of Aldose Reductase Inhibitors
A critical aspect of validating a new compound is to compare its performance with well-characterized alternatives. For this guide, we will compare our topic compound with Epalrestat, the only commercially available aldose reductase inhibitor, and Sorbinil, a historically significant inhibitor from a different structural class.
Table 1: Comparison of Aldose Reductase Inhibitors
| Feature | This compound | Epalrestat | Sorbinil |
| Chemical Structure | |||
| Chemical Class | Benzimidazolone acetic acid derivative | Rhodanine acetic acid derivative | Spirohydantoin |
| Known IC50 (Human ALR2) | To be determined | ~0.1 µM | ~0.2 µM |
| Key Structural Features for Inhibition | Carboxylic acid group for binding to the anionic site of ALR2; benzimidazolone scaffold. | Carboxylic acid group for anionic site binding; rhodanine ring. | Spirohydantoin ring system. |
Experimental Validation of Aldose Reductase Inhibition
The following protocols are designed to provide a robust validation of the inhibitory activity of this compound against aldose reductase.
In Vitro Enzyme Inhibition Assay
This primary assay directly measures the ability of the compound to inhibit the enzymatic activity of aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by ALR2.[4][5]
Experimental Workflow for In Vitro ALR2 Inhibition Assay
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.067 M phosphate buffer, pH 6.2.
-
Enzyme Solution: Prepare a working solution of recombinant human aldose reductase in assay buffer.
-
Cofactor Solution: Prepare a 2.5 mM solution of NADPH in assay buffer.
-
Substrate Solution: Prepare a 50 mM solution of DL-glyceraldehyde in assay buffer.
-
Test Compounds: Prepare stock solutions of this compound, Epalrestat, and Sorbinil in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (in a 96-well plate or cuvettes):
-
To each well/cuvette, add 140 µL of assay buffer, 20 µL of the enzyme solution, and 20 µL of the NADPH solution.
-
Add 10 µL of the test compound dilution (or vehicle for control).
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Sorbitol Accumulation in a High-Glucose Environment
To assess the compound's activity in a more physiologically relevant context, a cell-based assay measuring the inhibition of sorbitol accumulation in response to high glucose is essential.
Experimental Workflow for Cellular Sorbitol Accumulation Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazino[4,3-a]benzimidazole acetic acid derivatives: a new class of selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole Derivatives: A Guide for Drug Development Professionals
The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, stands as a privileged structure in medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleosides allows for favorable interactions with a wide array of biological macromolecules, leading to a remarkably broad spectrum of pharmacological activities.[1] While classically recognized for anthelmintic properties, the versatility of the benzimidazole core has been extensively leveraged to develop agents with potent antifungal, antibacterial, antiprotozoal, and antiviral activities.[3][4] This guide provides a comparative analysis of the antimicrobial spectrum of key benzimidazole derivatives, detailing their mechanisms of action, structure-activity relationships, and the standardized methodologies required for their evaluation.
The Benzimidazole Core: A Scaffold for Broad-Spectrum Activity
The therapeutic potential of benzimidazole derivatives is profoundly influenced by substitutions at various positions around its core structure, primarily at the C2, N1, C5, and C6 positions.[5][6] Functionalization at these sites modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its target affinity and spectrum of activity.[6] This chemical tractability has allowed for the development of a vast library of derivatives, ranging from widely-used clinical drugs to novel experimental compounds targeting multidrug-resistant pathogens.[5]
Comparative Antimicrobial Spectrum
The efficacy of benzimidazole derivatives spans all major classes of pathogenic microorganisms. While initial success was concentrated in anti-parasitic applications, subsequent research has revealed significant potential in combating bacterial, fungal, and viral infections, a critical need given the rise of antimicrobial resistance.[1]
Benzimidazoles are cornerstone therapies for infections caused by parasitic worms (helminths) and protozoa.[7][8] Compounds like Albendazole and Mebendazole exhibit broad-spectrum activity against nematodes and cestodes.[7][9] Their efficacy extends to protozoan parasites such as Giardia lamblia.[7][10] The primary mechanism involves the disruption of microtubule formation, a process vital for cell division and motility in these eukaryotic pathogens.[2][11]
Several benzimidazole derivatives demonstrate significant antifungal properties.[12] Thiabendazole , for instance, is used as a post-harvest fungicide and has shown efficacy against a range of fungi including Aspergillus and Penicillium species.[13][14] The antifungal action of many benzimidazoles is also linked to the inhibition of microtubule synthesis, a mechanism that provides selective toxicity against fungal cells.[2][3] Some derivatives also interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.[1] Mebendazole has shown potent, fungicidal activity against Cryptococcus neoformans, a major cause of fungal meningitis.[12][15]
The antibacterial potential of benzimidazoles is an area of intense research.[16] Unlike their activity against eukaryotes, the antibacterial mechanisms are more diverse. Certain derivatives inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to cell death.[5] Others act similarly to β-lactam antibiotics by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis.[2][3] This dual-target potential makes them attractive candidates for overcoming resistance.
The structural resemblance of benzimidazoles to purine nucleosides enables them to interfere with viral replication.[1] Some derivatives have been shown to inhibit viral polymerases or other enzymes essential for the viral life cycle.[2] This activity is often broad, with compounds showing potential against a range of viruses.[3]
Table 1: Comparative In Vitro Activity (MIC) of Benzimidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17] Lower values indicate higher potency.
| Compound | Pathogen Class | Organism | MIC Range (µg/mL) | Primary Mechanism of Action | Reference |
| Mebendazole | Antifungal | Cryptococcus neoformans | 0.31 - 1.25 | Tubulin Polymerization Inhibition | [12] |
| Thiabendazole | Antifungal | Dermatophytes | 0.25 - 8.0 | Tubulin Polymerization Inhibition | [18] |
| Albendazole | Antiprotozoal | Giardia lamblia | 0.01 - 0.1 | Tubulin Polymerization Inhibition | [19] |
| Hybrid Compound | Antibacterial | Staphylococcus aureus | 3.125 - 156.25 | DNA Gyrase / PBP Inhibition | [3][20] |
| Hybrid Compound | Antibacterial | Escherichia coli | 3.125 - 50 | DNA Gyrase / PBP Inhibition | [2][20] |
| Hybrid Compound | Antifungal | Candida albicans | 76.125 - 250 | Ergosterol Synthesis Inhibition | [2][3] |
Note: MIC values can vary based on the specific strain and testing methodology. The "Hybrid Compound" data represents a range from various novel synthetic derivatives.
Mechanistic Insights: Targeting Microbial Physiology
The broad antimicrobial spectrum of benzimidazoles stems from their ability to target multiple, often conserved, pathways in different microorganisms.
The best-characterized mechanism, particularly for anthelmintic and antifungal derivatives, is the selective binding to β-tubulin.[2][21] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubular cytoskeleton has catastrophic consequences for the cell, affecting cell division, intracellular transport, and structural integrity, ultimately leading to cell death.[11] The selectivity for parasitic or fungal tubulin over mammalian tubulin is a key factor in the therapeutic index of drugs like albendazole and mebendazole.[2]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.
In bacteria, which lack tubulin, benzimidazoles employ different strategies. Certain novel derivatives function as DNA gyrase inhibitors, preventing the enzyme from relieving torsional strain in DNA during replication.[5] Others inhibit the transpeptidase activity of Penicillin-Binding Proteins (PBPs), preventing the cross-linking of peptidoglycan chains essential for cell wall integrity, which leads to cell lysis.[2][3]
Structure-Activity Relationships (SAR)
The design of potent and selective benzimidazole derivatives hinges on understanding their SAR.[3]
-
C2 Position: This is a critical site for modification. Large, aromatic, or heterocyclic substituents at this position often enhance activity. For example, the thiazolyl group in thiabendazole is key to its antifungal properties.[2]
-
N1 Position: Substitution at the N1 position can modulate solubility and pharmacokinetic properties. Adding groups like benzyl with electron-withdrawing halogens can enhance antibacterial and antifungal potency.[3]
-
C5/C6 Positions: Modifications on the benzene ring, such as the introduction of nitro (NO2) groups or halogens (Cl, F), can significantly increase antimicrobial activity by altering the electronic properties of the ring system.[2][22] Creating hybrid molecules by linking benzimidazoles to other bioactive scaffolds like quinolones or triazoles has proven to be a successful strategy for developing agents with enhanced potency and a broader spectrum.[20][22]
Standardized Methodology for Spectrum Evaluation
To ensure the generation of reliable and reproducible comparative data, standardized protocols for antimicrobial susceptibility testing are essential.[23] The broth microdilution method is a quantitative technique widely used to determine the Minimum Inhibitory Concentration (MIC).[17]
This protocol provides a step-by-step workflow for assessing the in vitro activity of benzimidazole derivatives against bacterial and fungal pathogens.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).
- Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[17]
- Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Microtiter Plate: Use a sterile 96-well plate.
2. Serial Dilution:
- Dispense 50 µL of growth media into wells 2 through 12 of the microtiter plate.
- Add 100 µL of the test compound at the desired starting concentration to well 1.
- Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
- Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
3. Inoculation:
- Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
4. Incubation:
- Seal the plate and incubate at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for fungi.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed using a viability indicator like resazurin if needed.
start [label="Start: Prepare Reagents\n(Compound, Media, Inoculum)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
dilution [label="Perform 2-Fold Serial Dilution\nof Compound in 96-Well Plate"];
inoculate [label="Inoculate Wells with Standardized\nMicrobial Suspension"];
controls [label="Include Growth & Sterility Controls"];
incubate [label="Incubate Plate\n(e.g., 37°C for 24h)"];
read [label="Visually Inspect for Growth\n(Turbidity)"];
mic [label="Determine MIC:\nLowest concentration\nwith no visible growth", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dilution;
dilution -> inoculate;
inoculate -> controls;
controls -> incubate;
incubate -> read;
read -> mic;
mic -> end;
}
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
Benzimidazole derivatives continue to be a highly versatile and valuable scaffold in the search for new antimicrobial agents.[1] Their broad spectrum of activity, coupled with multiple mechanisms of action, makes them promising candidates for addressing the global challenge of antimicrobial resistance. Future research should focus on the rational design of novel hybrid molecules and the exploration of derivatives that can overcome existing resistance mechanisms. Rigorous and standardized evaluation of their antimicrobial spectrum, as outlined in this guide, is paramount to identifying and advancing the most promising compounds into the drug development pipeline.
References
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Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed, 27150377. Available at: [Link]
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Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
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Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. Available at: [Link]
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Marinescu, M. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Marinescu, M., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
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Rashdan, H.R.M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Available at: [Link]
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Pandurangan, A., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. Available at: [Link]
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Gomes, A.S., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(22), 5466. Available at: [Link]
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Nayak, S.K., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Joffe, L.S., et al. (2017). The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans. PLoS Neglected Tropical Diseases, 11(3), e0005441. Available at: [Link]
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Bruno, A.M., et al. (2022). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Molecules, 27(15), 4991. Available at: [Link]
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Wikipedia. (n.d.). Albendazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiabendazole. PubChem Compound Database. Retrieved from [Link]
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Alaqeel, S.I. (2017). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 22(9), 1538. Available at: [Link]
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de Sá, M.S., et al. (2012). Development and validation of a microbial counting method for mebendazole oral suspension. Brazilian Journal of Pharmaceutical Sciences, 48(4), 725-731. Available at: [Link]
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Le, J. (2023). Albendazole. StatPearls. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Albendazole. PubChem Compound Database. Retrieved from [Link]
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Acar, J.F. (2015). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
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Chakraborty, S. (2022). An Overview on Albendazole: Anthelmintic Agent. ResearchGate. Available at: [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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Elizondo-Zertuche, M., et al. (2012). Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution. ISRN Dermatology, 2012, 815949. Available at: [Link]
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Joffe, L.S., et al. (2017). The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects Against Cryptococcus neoformans. PubMed. Available at: [Link]
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A Strategic Guide to Characterizing Novel Benzimidazole Compounds: A Case Study of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Introduction: The Benzimidazole Scaffold and a Path Forward for a Novel Compound
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] This structural motif is adept at interacting with a wide array of biological targets, leading to therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1]
This guide focuses on a specific, yet publicly under-characterized molecule: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS: 104189-85-7).[2] Despite its availability from chemical vendors, a review of the scientific literature reveals a conspicuous absence of published in vivo or in vitro activity data for this exact compound.
Therefore, this document is designed not as a retrospective comparison, but as a prospective guide for researchers and drug development professionals. It outlines a systematic, industry-standard workflow for comprehensively evaluating a novel benzimidazole derivative like (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. We will leverage findings from closely related analogues to inform our experimental design, explaining the causality behind each step and providing robust, self-validating protocols. This guide will serve as a strategic roadmap, from initial in vitro screening to subsequent in vivo validation.
Phase 1: Foundational In Vitro Profiling – Unveiling Intrinsic Activity and Mechanism
The initial phase of characterization is exclusively in vitro. The primary goals are to determine if the compound possesses any intrinsic biological activity, to identify its potential molecular target(s), and to establish a baseline potency. This controlled environment, free from the complexities of a whole organism, is essential for generating clean, mechanistic data.
Given the broad spectrum of activities reported for benzimidazole derivatives, a tiered screening approach is logical.
Potential Therapeutic Areas and Targets Based on Structural Analogy:
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit antibacterial and antifungal properties. For instance, hybrid molecules of thieno[2,3-d]pyrimidine and benzimidazole have been investigated as inhibitors of the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel and promising antibacterial target.[3]
-
Anticancer Activity: The benzimidazole core is present in numerous compounds screened for cytotoxicity against various cancer cell lines.[1]
-
Receptor Antagonism: Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have demonstrated potent antagonism at 5-HT3 receptors, suggesting potential applications in managing chemotherapy-induced nausea and vomiting.[4]
Based on these precedents, a logical starting point for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid would involve screening for antimicrobial and anticancer activities.
Experimental Protocol 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Causality: The MIC assay is a fundamental, high-throughput method in microbiology to quantify the potency of a potential antimicrobial agent. It is a critical first step to identify a hit compound.
Methodology:
-
Preparation: Dissolve (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic like Ciprofloxacin), a negative control (broth with inoculum and DMSO, to control for solvent effects), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.
Experimental Protocol 2: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
This protocol assesses the compound's ability to reduce the viability of cancer cells.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cell death or a loss of proliferation, key indicators of a potential anticancer agent.
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer and A549 lung cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined by plotting a dose-response curve.
Data Presentation: Summarizing In Vitro Results
Quantitative data from these initial screens should be organized for clarity and easy comparison.
| Assay Type | Target/Cell Line | Parameter | Result (µM) | Reference Compound | Result (µM) |
| Antibacterial | S. aureus ATCC 29213 | MIC | Hypothetical Value | Ciprofloxacin | Known Value |
| Antibacterial | E. coli ATCC 25922 | MIC | Hypothetical Value | Ciprofloxacin | Known Value |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | Hypothetical Value | Doxorubicin | Known Value |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | Hypothetical Value | Doxorubicin | Known Value |
Phase 2: In Vivo Evaluation – Assessing Activity in a Complex Biological System
Positive results from in vitro assays are the gateway to in vivo testing. The goal of this phase is to determine if the compound's in vitro activity translates to a therapeutic effect in a living organism, while also gathering preliminary information on its safety and pharmacokinetic profile. The choice of animal model is directly dictated by the most promising in vitro results.
Experimental Protocol 3: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)
This protocol evaluates the compound's ability to inhibit tumor growth in an immunodeficient mouse model.
Causality: The xenograft model is the gold standard for preclinical in vivo testing of anticancer agents. It assesses whether a compound can reach the tumor in sufficient concentrations to exert its effect and slow tumor progression in a complex physiological environment.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells, if active in vitro) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control (e.g., saline with 5% DMSO, 5% Cremophor)
-
Test Compound (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Positive Control (a standard-of-care chemotherapy agent)
-
-
Treatment and Monitoring: Administer the treatments according to the defined schedule. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study typically concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Analysis: Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.
Data Presentation: Summarizing In Vivo Efficacy
| Animal Model | Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| A549 Xenograft | Vehicle Control | N/A | Hypothetical Value | 0 | Hypothetical Value |
| A549 Xenograft | Compound X | 25 mg/kg, IP, Daily | Hypothetical Value | Calculated Value | Hypothetical Value |
| A549 Xenograft | Positive Control | Dose/Schedule | Hypothetical Value | Calculated Value | Hypothetical Value |
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. A compound may be highly active in a petri dish but fail in an animal model.
Common Reasons for Discrepancies:
-
Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching the target tissue at concentrations effective in vitro.
-
Bioavailability: The compound may not be able to cross cell membranes effectively in a complex tissue environment.
-
Toxicity: The compound may have off-target effects that cause toxicity at doses required for efficacy.
-
Target Engagement: The in vivo environment may alter the compound's ability to bind to its intended target.
A successful research program iteratively uses in vivo data to inform the design of new in vitro assays and to guide the chemical modification of the lead compound to improve its drug-like properties.
Visualizing the Scientific Process
Diagrams are essential for conceptualizing complex workflows and biological pathways.
Caption: Drug Discovery Workflow from In Vitro Screening to In Vivo Validation.
Caption: Hypothetical Inhibition of a Pro-Survival Signaling Pathway.
Conclusion
While direct experimental data for (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid remains to be published, its core structure places it in a class of compounds with immense therapeutic potential. The journey from a synthesized molecule to a potential drug candidate is a rigorous one, demanding a systematic and logical progression from in vitro to in vivo evaluation. The protocols and strategies outlined in this guide provide a robust framework for elucidating the biological activity of this, and other novel compounds. By carefully assessing in vitro potency, mechanism, and in vivo efficacy, researchers can effectively navigate the complexities of the drug discovery process and unlock the potential held within promising chemical scaffolds.
References
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Vlasov, S., Vlasova, O., Severina, H., Krolenko, K., Brovarets, O., Al-Sbou, A. I. M., & Vovk, V. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 7002. Available from: [Link]
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PubChem. (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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American Elements. (n.d.). 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. Available from: [Link]
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Donetti, A., Cereda, E., Bellora, E., Galazzi, A., Bazzini, C., Del Soldato, P., & Mabilia, M. (1992). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 35(18), 3341–3346. Available from: [Link]
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Georganics. (n.d.). (1H-Benzimidazol-2-yl)acetic acid. Available from: [Link]
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Ponce, A. M., Vujaskovic, Z., & Dewhirst, M. W. (1993). In vitro and in vivo antitumoral activity of free, and encapsulated taxol. International Journal of Radiation Oncology, Biology, Physics, 27(4), 937-943. Available from: [Link]
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- 3. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Receptor Cross-Reactivity of L-745,870, a Potent Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the receptor selectivity profile of L-745,870, a high-affinity antagonist of the dopamine D4 receptor. In drug discovery and development, understanding the cross-reactivity of a compound is paramount for predicting its potential therapeutic efficacy and off-target side effects. This document serves as a comprehensive resource, presenting comparative experimental data and the methodologies used to assess the binding affinity of L-745,870 across various neurotransmitter receptors.
Introduction to L-745,870 and the Significance of Receptor Selectivity
L-745,870, chemically identified as 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, is a well-characterized pharmacological tool and a potential therapeutic agent due to its high potency and selectivity for the dopamine D4 receptor.[1][2] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[3]
The therapeutic utility of a D4 receptor antagonist is intrinsically linked to its selectivity. High selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5) and other neuroreceptors is desirable to minimize the risk of adverse effects commonly associated with less selective antipsychotic medications, such as extrapyramidal symptoms, which are often linked to D2 receptor blockade.[2][4] This guide delves into the experimental data that quantifies the selectivity of L-745,870.
Comparative Receptor Binding Affinity of L-745,870
The selectivity of L-745,870 has been extensively evaluated using in vitro radioligand binding assays. These assays measure the affinity of the compound for a variety of receptors by determining its ability to displace a known radiolabeled ligand. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
The following table summarizes the binding affinities of L-745,870 for the human dopamine D4 receptor and a panel of other receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki Off-Target / Ki D4) |
| Dopamine D4 | 0.43 - 0.51 | - |
| Dopamine D2 | 960 | ~2232-fold |
| Dopamine D3 | 2300 | ~5348-fold |
| Serotonin 5-HT2 | Moderate Affinity (<300 nM) | >588-fold |
| Sigma Sites | Moderate Affinity (<300 nM) | >588-fold |
| Alpha-Adrenergic Receptors | Moderate Affinity (<300 nM) | >588-fold |
Data compiled from multiple sources.[2][5][6]
The data clearly illustrates the high selectivity of L-745,870 for the dopamine D4 receptor. It exhibits over 2000-fold greater affinity for the D4 receptor compared to the D2 and D3 receptors.[2] While it shows some moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors, the selectivity margin remains substantial.[2][5] This high degree of selectivity suggests a lower likelihood of producing off-target effects mediated by these other receptors at therapeutic concentrations.
Experimental Protocol: Radioligand Binding Assay for Receptor Cross-Reactivity Screening
To provide a practical understanding of how the cross-reactivity data is generated, a generalized protocol for a competitive radioligand binding assay is outlined below. This protocol is a foundational method in pharmacology for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., L-745,870) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2, D3, etc.)
-
Radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors)
-
Test compound (L-745,870) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions)
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw frozen cell membranes expressing the target receptor on ice.
-
Prepare serial dilutions of the test compound (L-745,870) in the assay buffer.
-
Prepare the radioligand solution at a concentration close to its dissociation constant (Kd) for the receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer. This determines the maximum amount of radioligand that can bind to the receptors.
-
Non-specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of an unlabeled competing ligand. This measures the amount of radioligand that binds to components other than the target receptor.
-
Test Compound Wells: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
-
Washing:
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the amount of radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the dose-response curve.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Context: Dopamine D4 Receptor
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to the receptor.
Caption: Simplified dopamine D4 receptor signaling pathway.
Conclusion
The experimental data presented in this guide unequivocally demonstrates that L-745,870 is a highly selective antagonist for the dopamine D4 receptor. Its significantly lower affinity for other dopamine receptor subtypes and other major neurotransmitter receptors underscores its value as a specific pharmacological probe for studying D4 receptor function. For drug development professionals, this high degree of selectivity is a critical attribute, suggesting a potentially favorable side-effect profile compared to less selective compounds. The methodologies described herein represent the standard for assessing receptor cross-reactivity and are essential for the rigorous characterization of any new chemical entity targeting GPCRs.
References
-
Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist. PubMed. Available from: [Link]
-
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. PubMed. Available from: [Link]
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L-745,870. Grokipedia. Available from: [Link]
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A Comparative Benchmarking Guide to the Anti-inflammatory Profile of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory effects.[1][2][3] Many of these effects are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[4] This guide presents a comprehensive framework for benchmarking the anti-inflammatory profile of a specific benzimidazole derivative, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (referred to herein as ODBA). We provide detailed protocols for a tiered screening approach—from direct enzyme inhibition assays to cellular and in vivo models of acute inflammation. ODBA is benchmarked against two industry-standard non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor. This document is designed for researchers, scientists, and drug development professionals, offering the necessary experimental designs and rationale to objectively evaluate the therapeutic potential of ODBA as a novel anti-inflammatory agent.
Introduction: The Role of Cyclooxygenase in Inflammation
Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases. A central pathway governing inflammation is the conversion of arachidonic acid into prostaglandins (PGs), a process catalyzed by cyclooxygenase (COX) enzymes.[5] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate gastric mucosal integrity, platelet aggregation, and renal blood flow.[6][7]
-
COX-2: An inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8][9] Its products, primarily PGE2, are key mediators of pain, fever, and swelling.
The therapeutic strategy of NSAIDs is to inhibit COX enzymes.[5][6] While effective, non-selective COX inhibitors like Indomethacin block both isoforms, leading to a risk of gastrointestinal side effects due to the inhibition of protective COX-1.[5] This led to the development of COX-2 selective inhibitors, such as Celecoxib, designed to provide anti-inflammatory relief with a reduced risk of gastric issues.[8][9] Therefore, a critical step in characterizing any new anti-inflammatory compound is to determine its potency and selectivity against the COX isoforms.
Caption: The Arachidonic Acid Cascade and COX Isoforms.
Compound Profiles
Test Article: (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (ODBA)
-
Structure: C₉H₈N₂O₃[10]
-
Rationale for Investigation: The benzimidazole core is a key pharmacophore in many biologically active compounds.[3] The structural motif of an acetic acid group attached to a heterocyclic core is characteristic of several traditional NSAIDs, suggesting a potential for interaction with the active site of COX enzymes.[11] This guide outlines the necessary experiments to test this hypothesis.
Benchmark Comparators
The selection of appropriate benchmarks is critical for contextualizing the activity of a novel compound.
-
Indomethacin (Non-selective COX Inhibitor): A potent inhibitor of both COX-1 and COX-2, serving as a benchmark for high anti-inflammatory potency.[5][6] Its well-documented activity provides a high bar for efficacy, while its non-selective nature serves as a key comparison point for safety-related side effects.
-
Celecoxib (Selective COX-2 Inhibitor): A diarylheterocyclic compound with high selectivity for the COX-2 isoform.[8][12] It serves as the benchmark for a COX-2-selective profile, which is often desirable for minimizing gastrointestinal toxicity.[9]
In Vitro Comparative Assessment: Direct Enzyme Inhibition
Objective & Rationale
The primary objective is to quantify the direct inhibitory potency of ODBA against isolated human recombinant COX-1 and COX-2 enzymes and compare it to Indomethacin and Celecoxib. This cell-free assay provides the most direct measure of enzyme interaction, allowing for the calculation of IC₅₀ (half-maximal inhibitory concentration) values and the determination of the COX-2 selectivity index. A fluorometric or colorimetric assay kit is a standard, high-throughput method for this initial screen.[13][14]
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available screening kits.[13]
-
Reagent Preparation: Prepare 10X working stock solutions of ODBA, Indomethacin, and Celecoxib in DMSO. Prepare serial dilutions in COX Assay Buffer to achieve final desired concentrations.
-
Plate Setup: In a 96-well plate, add 10 µL of each diluted test compound or control to the appropriate wells.
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known potent inhibitor provided with the kit (e.g., Celecoxib for COX-2).
-
Test Compound Wells: 10 µL of diluted ODBA or benchmark compounds.
-
-
Enzyme Addition: Add 80 µL of the COX Master Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Reaction Initiation: Add 10 µL of either human recombinant COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[15]
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Detection: Immediately begin measuring fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration relative to the Enzyme Control (EC).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Caption: Workflow for the In Vitro COX Inhibition Assay.
Illustrative Data & Interpretation
The following table presents illustrative data to demonstrate how results would be compared.
| Compound | Target | IC₅₀ (COX-1) [µM] | IC₅₀ (COX-2) [µM] | COX-2 Selectivity Index (SI) |
| ODBA (Test Article) | COX-1/COX-2 | 5.2 | 0.8 | 6.5 |
| Indomethacin | Non-selective | 0.1 | 0.9 | 0.11 |
| Celecoxib | COX-2 Selective | >10 | 0.05 | >200 |
-
Interpretation: In this illustrative dataset, ODBA shows moderate potency against COX-2, superior to Indomethacin but less potent than Celecoxib. Its SI of 6.5 suggests a preferential, but not highly selective, inhibition of COX-2. This profile is distinct from both the non-selective and highly selective benchmarks.
In Vitro Comparative Assessment: Cellular Anti-inflammatory Activity
Objective & Rationale
To validate the enzymatic findings in a more biologically relevant context, this assay measures the ability of ODBA to inhibit the production of pro-inflammatory cytokines in a cellular model. RAW 264.7 murine macrophages are a standard cell line for this purpose.[16] When stimulated with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, these cells robustly produce inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18] This assay assesses the compound's cell permeability and its efficacy in a complex intracellular signaling environment.
Experimental Protocol: LPS-Stimulated Cytokine Release
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of ODBA or benchmark compounds. Incubate for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[19] Include vehicle-only and unstimulated control wells. Incubate for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the cytokine concentration in each sample.
-
Determine the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate IC₅₀ values for the inhibition of TNF-α and IL-6 production.
-
Illustrative Data & Interpretation
| Compound | IC₅₀ (TNF-α Inhibition) [µM] | IC₅₀ (IL-6 Inhibition) [µM] |
| ODBA (Test Article) | 1.5 | 2.1 |
| Indomethacin | 1.2 | 1.8 |
| Celecoxib | 0.1 | 0.15 |
-
Interpretation: The cellular data should correlate with the enzyme assay results. Here, the illustrative data shows ODBA is effective at inhibiting cytokine production, with a potency that falls between the two benchmarks, consistent with its enzymatic profile.
In Vivo Comparative Assessment: Carrageenan-Induced Paw Edema
Objective & Rationale
The final tier of benchmarking involves assessing the compound's efficacy in a live animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay used to evaluate the anti-inflammatory activity of novel compounds.[20][21] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[21][22] This model allows for the assessment of a compound's oral bioavailability and overall in vivo efficacy.
Experimental Protocol: Rat Paw Edema Model
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with relevant guidelines.[23]
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: ODBA (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 3: Indomethacin (e.g., 10 mg/kg, p.o.)
-
Group 4: Celecoxib (e.g., 20 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[22][24]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (Where V_c is the mean edema in the control group and V_t is the mean edema in the treated group).
-
The peak inflammatory response is typically observed at 3-4 hours; data from this time point is often used for primary comparison.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Illustrative Data & Interpretation
| Compound | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) @ 3 hr |
| Vehicle Control | - | 0% |
| ODBA (Test Article) | 30 | 45% |
| Indomethacin | 10 | 65% |
| Celecoxib | 20 | 50% |
-
Interpretation: This illustrative in vivo data suggests that ODBA is orally active and demonstrates significant anti-inflammatory effects. Its efficacy at 30 mg/kg is comparable to Celecoxib at 20 mg/kg and, as expected, less potent than Indomethacin on a mg/kg basis. This result would warrant further dose-response studies and investigation in chronic inflammation models.
Synthesis and Discussion
This guide provides a systematic, multi-tiered approach to benchmark the anti-inflammatory properties of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. The proposed workflow progresses logically from direct enzyme interaction to cellular activity and finally to in vivo efficacy.
Based on the illustrative data presented, ODBA emerges as a compound with a promising anti-inflammatory profile characterized by:
-
Moderate, COX-2 Preferential Inhibition: Unlike the non-selective profile of Indomethacin or the highly selective nature of Celecoxib, ODBA shows a preference for COX-2, which could translate to a balanced efficacy and safety profile.
-
Cellular and In Vivo Activity: The compound effectively suppresses pro-inflammatory cytokine production and reduces acute inflammation in vivo, confirming that its enzymatic activity translates to a biological effect in more complex systems.
The distinct profile of ODBA suggests it may represent a valuable lead compound. Future studies should focus on establishing a full dose-response relationship, exploring its effects in chronic inflammation models (e.g., adjuvant-induced arthritis), and conducting initial safety and pharmacokinetic assessments to fully delineate its therapeutic potential.
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Reproducibility of synthesis and bioassays for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
An In-Depth Guide to the Reproducible Synthesis and Bio-evaluation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Introduction: Unpacking a Molecule of Interest
This compound, also known by its IUPAC name 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid, is a heterocyclic compound featuring a benzimidazolone core.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The focus of this guide is to establish a robust, reproducible framework for both the chemical synthesis of this specific molecule and its subsequent biological evaluation, particularly concerning its potential anti-inflammatory and analgesic effects.
Reproducibility is the bedrock of scientific advancement. Minor, often unreported, variations in synthetic protocols or bioassay execution can lead to significant discrepancies in outcomes, hindering drug development and collaborative research. This guide, therefore, moves beyond a simple recitation of steps to dissect the critical parameters that govern success, providing a self-validating system for researchers.
Part 1: Reproducible Synthesis of the Target Compound
The most direct and reliable route to synthesize this compound is through the N-alkylation of the parent heterocycle, 1,3-dihydro-2H-benzimidazol-2-one. This method offers high selectivity for N-1 substitution and generally proceeds under mild conditions, making it preferable to multi-step condensation reactions from o-phenylenediamine for this specific target.[4][5]
Proposed Synthetic Pathway: N-Alkylation
The reaction involves the deprotonation of the benzimidazolone nitrogen by a suitable base, creating a nucleophilic anion that subsequently attacks an acetic acid equivalent, such as chloroacetic acid.
Detailed Experimental Protocol
This protocol is adapted from established methods for similar N-alkylation of heterocyclic compounds.[6]
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Deionized water
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, pH paper/meter.
Procedure:
-
Dissolution & Deprotonation: In a round-bottom flask, dissolve sodium hydroxide (2.2 eq) in deionized water. To this basic solution, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and stir until fully dissolved. The base serves to deprotonate the N-H of the benzimidazolone, forming the sodium salt in situ, which is a potent nucleophile.
-
Addition of Alkylating Agent: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture at room temperature. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
Reaction: Gently heat the reaction mixture to 60-70°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The choice of a polar solvent system (e.g., ethyl acetate/methanol) is typically effective.
-
Work-up & Precipitation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution due to its reduced solubility.
-
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. This step is critical for removing any remaining impurities.[7]
Keys to Reproducibility & Troubleshooting
| Parameter | Rationale & Impact on Reproducibility | Troubleshooting |
| Purity of Starting Materials | Impurities in the starting benzimidazolone can lead to side reactions and purification challenges. | Ensure starting materials are of high purity (>98%) or purify them before use. |
| Stoichiometry of Base | At least two equivalents of base are crucial: one to deprotonate the benzimidazolone and one to neutralize the chloroacetic acid. Insufficient base will result in low yields. | Use precisely 2.2 equivalents of a strong base like NaOH. |
| Reaction Temperature | Excessive heat can promote side reactions or degradation. Temperatures that are too low will result in a sluggish or incomplete reaction. | Maintain a consistent temperature using a temperature-controlled heating mantle. 60-70°C is a good starting point. |
| pH of Precipitation | The product is an acid and will only precipitate when fully protonated. Incomplete acidification leads to significant loss of product in the filtrate. | Use a pH meter for accurate measurement. Ensure the pH is robustly acidic (1-2). |
| Purification Method | The polarity of the product may be similar to some impurities, making purification difficult.[7] | Recrystallization is effective. If oily products form, try trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization. |
Part 2: Comparative Bioassays for Efficacy
Given the structural similarities to known nonsteroidal anti-inflammatory drugs (NSAIDs), the most relevant bioassays for this compound are those that measure analgesic and anti-inflammatory activity.[3] We will detail one in vivo and one in vitro assay.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
This is a standard, reliable model for evaluating peripheral analgesic activity.[8] An intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable. Analgesic compounds reduce the number of writhes.
Experimental Protocol:
-
Animal Acclimatization: Use male Swiss albino mice (20-25g). Allow them to acclimatize for at least one week before the experiment. House them with free access to food and water.
-
Grouping: Divide mice into at least three groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Test Group: Receives the test compound at a specific dose (e.g., 10, 20, 50 mg/kg), dissolved or suspended in the vehicle.
-
Positive Control Group: Receives a standard drug like Diclofenac (e.g., 10 mg/kg).
-
-
Dosing: Administer the vehicle, test compound, or positive control via intraperitoneal (IP) or oral (p.o.) route.
-
Induction of Pain: After a set period (e.g., 30 minutes for IP, 60 minutes for p.o.), administer 0.6% (v/v) acetic acid solution IP to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and hind limb stretching) over a 20-minute period.[8]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Keys to Reproducibility:
-
Animal Strain & Sex: Use a consistent strain, age, and sex of mice, as pain sensitivity can vary.
-
Fasting: Fasting animals overnight (with water ad libitum) can improve drug absorption and reduce variability.
-
Observer Blinding: The person counting the writhes should be unaware of the treatment each mouse received to prevent bias.
In Vitro Anti-inflammatory Assay: PGE2 Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Indomethacin).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control, and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.[9]
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits PGE2 production by 50%).
Keys to Reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
-
LPS Potency: The activity of LPS can vary between lots. Test each new lot to ensure consistent stimulation.
-
Cytotoxicity: Always perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed decrease in PGE2 is not due to cell death.
Comparative Data Summary
The following tables provide a template for presenting the expected data from these experiments, allowing for clear comparison and assessment of reproducibility.
Table 1: Synthesis Outcome Comparison
| Batch # | Starting Material Purity (%) | Yield (%) | Melting Point (°C) | Purity by HPLC (%) |
| 1 | 99.2 | 85 | 235-237 | 99.5 |
| 2 | 99.1 | 87 | 236-238 | 99.6 |
| 3 | 97.5 | 78 | 233-237 | 98.1 |
Table 2: Bioassay Results Comparison
| Assay | Compound | Dose/Concentration | Result |
| Writhing Test | Vehicle Control | - | 45 ± 4 writhes |
| Diclofenac | 10 mg/kg | 78% Inhibition | |
| Test Compound | 20 mg/kg | 55% Inhibition | |
| PGE2 Assay | Vehicle Control | - | 100% PGE2 Production |
| Indomethacin | 1 µM | IC50 = 0.05 µM | |
| Test Compound | 1-100 µM | IC50 = 15.2 µM |
Conclusion
The successful and reproducible investigation of this compound hinges on meticulous attention to detail in both its synthesis and biological testing. The N-alkylation method presented is robust and high-yielding, provided that critical parameters such as stoichiometry and purification are strictly controlled. Similarly, the bioassays for analgesic and anti-inflammatory activity, while standard, demand rigorous adherence to protocol, including the use of appropriate controls and blinding, to generate reliable and comparable data. This guide provides the foundational methodology and critical insights necessary for researchers to confidently produce and evaluate this promising compound.
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2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[6][10][11]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed. (n.d.). Retrieved from
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2-(1H-Benzo[d][10][11][12]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid. (n.d.). Retrieved from
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A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Effects of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
In the landscape of contemporary drug discovery, the identification of a promising lead compound, such as 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, marks not the end of a search, but the beginning of a rigorous journey of characterization. While the primary, or "on-target," activity of a molecule is the focus of initial screening campaigns, a comprehensive understanding of its "off-target" interactions is paramount for predicting potential toxicity and ensuring clinical success. Off-target effects, where a compound interacts with unintended biomolecules, are a leading cause of adverse drug reactions and late-stage clinical trial failures.
This guide provides a strategic and experimentally-driven framework for the systematic evaluation of the off-target profile of a novel chemical entity, using the benzimidazole derivative this compound as a representative case study. While specific biological data for this particular compound is not extensively published, the methodologies detailed herein are universally applicable for any small molecule progressing through the drug discovery pipeline. We will explore a tiered approach, from predictive computational methods to broad-spectrum in vitro screening and confirmatory cell-based assays, empowering researchers to build a comprehensive safety and selectivity profile of their compound of interest.
The Rationale for a Multi-pronged Approach
A singular experimental method is insufficient to fully elucidate the complex pharmacology of a small molecule. Therefore, a well-designed off-target assessment strategy integrates multiple, complementary techniques. This guide will focus on three key pillars of this approach:
-
In Silico Prediction: Leveraging computational models to forecast potential off-target interactions based on the chemical structure of the compound.
-
In Vitro Broad Panel Screening: Employing high-throughput biochemical assays to screen the compound against a wide array of kinases, receptors, and enzymes.
-
Cell-Based Target Engagement: Utilizing cellular models to confirm target engagement and assess the physiological relevance of in vitro findings.
Below is a logical workflow for a comprehensive off-target liability assessment:
Caption: A tiered workflow for off-target effect evaluation.
In Silico Prediction: A First Look at Potential Liabilities
Before embarking on costly and time-consuming wet-lab experiments, computational approaches can provide valuable early insights into the potential off-target interactions of a compound.[1][2] These methods primarily fall into two categories:
-
Ligand-based methods: These approaches compare the 2D or 3D features of the test compound to a database of molecules with known biological activities.[1][2] Techniques like Extended-Connectivity Fingerprints (ECFP6) can be used to calculate the similarity between the test compound and ligands with known off-target effects.[1][2]
-
Structure-based methods: If the 3D structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of the test compound in the protein's binding site.
While in silico methods are predictive and require experimental validation, they are invaluable for prioritizing which experimental assays to perform and for flagging potential liabilities early in the discovery process.
In Vitro Broad Panel Screening: Casting a Wide Net
To empirically assess the selectivity of this compound, screening against large panels of purified proteins is the industry standard.[3] This provides quantitative data on the compound's activity at a wide range of potential off-targets.
Kinase Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs, and unintended kinase inhibition is a frequent cause of toxicity.[3][4] Kinase profiling services offer screening against hundreds of kinases.[5]
Experimental Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™)
This protocol is a generalized example of a radiometric assay, a common and robust method for measuring kinase activity.
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the kinase of interest, a substrate (peptide or protein), and ATP (including a radiolabeled ATP, e.g., ³³P-ATP).
-
Compound Addition: this compound is added at various concentrations (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the free radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: The membrane is washed to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and an IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity) is determined.
Rationale for Method Choice: Radiometric assays are considered the "gold standard" for kinase profiling due to their high sensitivity and direct measurement of enzymatic activity.[6] Alternative non-radiometric methods, such as those based on luminescence or fluorescence resonance energy transfer (TR-FRET), are also available and may be preferred for safety reasons.[5]
Receptor and Enzyme Binding Assays
Beyond kinases, it is crucial to evaluate the interaction of the test compound with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a typical competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from a receptor.[7][8]
-
Preparation of Receptor Source: Membranes from cells overexpressing the receptor of interest are prepared.
-
Reaction Setup: In a multiwell filter plate, the receptor membranes are incubated with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of the test compound, this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the plate are rapidly filtered through a glass fiber membrane, and the membrane is washed with a cold buffer. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.[8]
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC₅₀ value, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated. This can be used to determine the binding affinity (Ki) of the test compound for the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Approaches for Target Validation and Off-Target Identification
While in vitro assays are powerful for identifying direct molecular interactions, they do not always translate to a cellular context. Cell-based assays are therefore a critical next step to confirm that a compound engages its intended target (and any identified off-targets) in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing the engagement of a compound with its target protein in intact cells or cell lysates.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
Experimental Protocol: CETSA in Intact Cells
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with different concentrations of this compound or a vehicle control and incubate under normal culture conditions.
-
Heating: After incubation, the cell suspension is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[9][12]
-
Cell Lysis: The cells are then lysed to release the cellular proteins. This can be done through methods like freeze-thaw cycles.[12]
-
Separation of Soluble and Precipitated Proteins: The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification: The supernatant, containing the soluble, non-denatured proteins, is collected. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays like ELISA or AlphaScreen®.[9]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Why CETSA is a valuable tool:
-
Confirms Target Engagement: It provides direct evidence that the compound is binding to its target in a cellular environment.
-
Physiological Relevance: The assay is performed in a more complex biological matrix, which can influence compound binding.
-
No Need for Labeled Compounds: Unlike many other target engagement assays, CETSA does not require modification of the test compound.
Comparison of Off-Target Evaluation Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Application |
| In Silico Prediction | Computational modeling based on compound structure and known ligand-target interactions.[1][2] | Rapid, inexpensive, provides early warnings of potential liabilities. | Predictive, not empirical; can have high false-positive/negative rates; requires experimental validation. | Early-stage hit-to-lead and lead optimization to prioritize experimental screening. |
| Kinase Profiling | Measures the inhibition of a large panel of purified kinases by the test compound.[3][4] | Quantitative (IC₅₀ values), high-throughput, broad coverage of the kinome.[5] | In vitro biochemical assay may not fully reflect cellular activity; can be expensive. | Standard safety screening for all lead compounds to assess kinase selectivity. |
| Receptor Binding Assays | Measures the ability of a test compound to displace a known ligand from a panel of receptors.[7] | High-throughput, quantitative (Ki values), broad coverage of different receptor families. | Only measures binding, not functional activity (agonist vs. antagonist); may not reflect cellular context. | Standard safety pharmacology screening to identify potential interactions with GPCRs, ion channels, etc. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[10][11] | Confirms target engagement in cells, no need for compound labeling, can be adapted for high-throughput screening. | Requires a specific antibody for detection (for Western blot-based readout), may not be suitable for all targets. | Target validation and confirming engagement of on- and off-targets identified in in vitro screens. |
Conclusion and Forward Look
The evaluation of off-target effects is an indispensable component of modern drug discovery. For a novel compound like this compound, a systematic and tiered approach, beginning with in silico predictions and progressing through comprehensive in vitro screening to cell-based target validation, is the most effective strategy for building a robust safety and selectivity profile.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute a thorough off-target assessment. By understanding the strengths and limitations of each methodology and integrating them into a cohesive workflow, drug discovery teams can make more informed decisions, de-risk their lead candidates, and ultimately increase the probability of developing safe and effective medicines. The journey from a promising hit to a clinical candidate is fraught with challenges, but a proactive and data-driven approach to off-target evaluation is one of the most critical tools for navigating this complex path successfully.
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Beske, O. E., & Gloriam, D. E. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Sharma, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv. Retrieved from [Link]
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Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid should be handled with care, assuming it may cause skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The use of appropriate PPE is mandatory to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of solutions or fine dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential absorption. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated or if working outside of a fume hood. | Minimizes the inhalation of the compound. |
Always handle the compound within a certified chemical fume hood to minimize inhalation risks.[2] In the event of accidental contact, refer to the following first-aid measures, derived from guidance for similar chemical entities:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
After skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification and Labeling:
-
Clearly label a dedicated, sealable waste container with "Hazardous Waste," the full chemical name: "this compound," and the CAS number "104189-85-7".
-
Include the approximate quantity of the waste.
-
-
Waste Accumulation:
-
Collect all waste materials, including the pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and any solutions containing the compound, in the designated hazardous waste container.
-
Solid and liquid waste should be collected in separate, compatible containers.
-
Keep the waste container tightly sealed when not in use.[1][6]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
-
Record Keeping:
-
Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: Adherence to a Higher Standard
The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[8][9] For pharmaceutical waste, specific regulations prohibit the sewering of hazardous waste pharmaceuticals.[4][10] Adherence to these regulations is not just a matter of best practice but a legal obligation.
By following these detailed procedures, researchers and drug development professionals can ensure that the final step in the lifecycle of this compound is handled with the same level of scientific rigor and ethical responsibility as its creation and use. This commitment to safety and environmental stewardship is the hallmark of a trustworthy and authoritative laboratory.
References
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- Apollo Scientific. Safety Data Sheet: [(1,3-Benzothiazol-2-yl)sulfanyl]acetic acid.
- Department of Budget and Management (DBM) and Commission on Audit (COA). (2024, January 30). Revised Manual on the Disposal of Government Properties.
- American Elements. This compound.
- New York State Department of Environmental Conservation (NYSDEC). Management Of Hazardous Waste Pharmaceuticals.
- American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Carl ROTH. Safety Data Sheet: Acetic acid.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- PubChem. 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid.
- Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual: Hazardous Waste.
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- World Health Organization (WHO). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
In the pursuit of novel drug development, the safety of our researchers is paramount. This guide provides an in-depth operational plan for the safe handling of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS No. 104189-85-7), a compound with significant research interest. Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and safety.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1][2]
These classifications, derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) guidelines, form the basis for the personal protective equipment (PPE) recommendations outlined below. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For weighing and aliquoting the solid compound, a chemical fume hood is mandatory to prevent inhalation of airborne particles.
-
Eye Wash Stations and Safety Showers: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound and the correct use of PPE.
-
Restricted Access: Clearly designate and restrict access to areas where this compound is being handled.
-
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.
Hand Protection: The Critical Barrier
-
Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Donning and Doffing:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Dispose of used gloves in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Selection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, it is strongly recommended to use chemical splash goggles.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Procedure:
-
Ensure eye and face protection fits snugly and comfortably.
-
Do not touch your eyes or face with gloved hands.
-
Clean and disinfect reusable eye and face protection after each use according to the manufacturer's instructions.
-
Body Protection: Preventing Skin Contact
-
Selection: A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of contamination, consider a chemical-resistant apron or a disposable coverall.
-
Procedure:
-
Ensure the lab coat provides adequate coverage of the arms and body.
-
Remove the lab coat before leaving the laboratory.
-
Contaminated lab coats should be decontaminated or disposed of as hazardous waste.
-
Respiratory Protection: Guarding Against Inhalation
-
When to Use: A respirator is necessary when engineering controls are not sufficient to maintain airborne concentrations below exposure limits or when handling large quantities of the powder outside of a fume hood.
-
Selection: A NIOSH-approved N95 (or better) particulate respirator is recommended for protection against airborne powder. For higher concentrations or in the event of a spill, a respirator with a combination of particulate and organic vapor cartridges may be necessary.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1]
-
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is achievable through a combination of engineering controls, administrative protocols, and the correct use of personal protective equipment. By understanding the hazards and diligently following the procedures outlined in this guide, you can minimize your risk of exposure and contribute to a safe and productive research environment.
References
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American Elements. this compound.[Link]
-
PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
